Product packaging for 2-(4-Pyridyl)benzimidazole(Cat. No.:CAS No. 2208-59-5)

2-(4-Pyridyl)benzimidazole

Cat. No.: B376841
CAS No.: 2208-59-5
M. Wt: 195.22g/mol
InChI Key: UYWWLYCGNNCLKE-UHFFFAOYSA-N
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Description

2-(4-Pyridyl)benzimidazole (CAS 2208-59-5) is a nitrogenous heterocyclic compound of significant interest in scientific research, particularly due to its structural resemblance to privileged pharmacophores in medicinal chemistry . This compound serves as a key scaffold in the development of novel therapeutic agents, with research indicating its potential in diverse pharmacological activities. Studies on benzimidazole derivatives have demonstrated high binding affinity to biological targets such as the CB1 cannabinoid receptor, suggesting its value in neuropharmacology . Furthermore, its structural framework is investigated for antimicrobial properties, with some complexes showing activity against Gram-positive bacteria . Beyond life sciences, this compound and its metal complexes are valuable in materials science, serving as ligands in catalytic systems for organic synthesis, such as the copper-catalyzed amination of aryl halides , and as acceptor molecules in the development of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) . As a reagent, it should be handled with care. The safety data sheet indicates it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3 B376841 2-(4-Pyridyl)benzimidazole CAS No. 2208-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWWLYCGNNCLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289654
Record name 2-(4-Pyridyl)benzimidazole
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Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2208-59-5
Record name 2208-59-5
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Record name 2-(4-Pyridyl)benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)-1H-1,3-benzodiazole
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Pyridyl)benzimidazole: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Pyridyl)benzimidazole is a heterocyclic compound of significant interest in the fields of medicinal chemistry, materials science, and catalysis. Its unique structural scaffold, combining the moieties of pyridine and benzimidazole, imparts a range of desirable chemical and physical properties, leading to diverse applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. It further details its applications, particularly as an anticancer agent targeting the PI3K/Akt/mTOR signaling pathway and as a ligand in catalysis. Detailed experimental protocols and visual representations of key processes are included to support researchers in their scientific endeavors.

Chemical Structure and Properties

This compound is a bicyclic aromatic compound with a pyridine ring attached to the 2-position of a benzimidazole core.

Chemical Structure:

Table 1: General and Physical Properties of this compound

PropertyValueReference
CAS Number 2208-59-5[1]
Molecular Formula C₁₂H₉N₃[2]
Molecular Weight 195.22 g/mol [2]
Appearance White to light yellow or light red powder/crystal[1]
Melting Point 218 °C[2]
Boiling Point 438.1 ± 47.0 °C (Predicted)[2]
Density 1.270 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Methanol[2]

Table 2: Spectroscopic Data of this compound

Spectroscopic DataChemical Shifts (δ) / Wavenumber (cm⁻¹)Reference
¹H NMR (200 MHz, DMSO-d₆) δ 8.81 (d, 2H, J 5.1 Hz), 8.20 (d, 2H, J 5.1 Hz), 7.67-7.80 (m, 3H), 7.28-7.31 (m, 2H)[3]
¹³C NMR (50 MHz, DMSO-d₆) δ 149.5, 148.5, 139.4, 138.6, 123.7, 121.2, 116.1[3]
IR (KBr) ν / cm⁻¹ 2887, 1608, 1585, 1562, 1435, 1317, 1286, 1238, 1215, 999, 827, 737, 690[3]

Table 3: Photophysical Properties of this compound and Related Compounds

CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
Related Benzimidazole Derivatives
CPhBzImCH₂Cl₂~350~4000.69[4]
Benzimidazole-triazole hybrid 5a----[5][6]
Benzimidazole-triazole hybrid 6g----[5][6]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the condensation of o-phenylenediamine and 4-pyridinecarboxaldehyde, a common and efficient method for preparing 2-substituted benzimidazoles.[7]

Materials:

  • o-phenylenediamine

  • 4-pyridinecarboxaldehyde

  • Ethanol

  • Sodium metabisulfite

  • Water

  • Dichloromethane

  • Diethyl ether

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 4-pyridinecarboxaldehyde (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of sodium metabisulfite (1.5 equivalents) in water.

  • Add the sodium metabisulfite solution to the reaction mixture.

  • Heat the mixture to reflux and stir for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a mixture of dichloromethane, diethyl ether, and methanol as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Characterize the final product by NMR and IR spectroscopy and determine its melting point.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Reactant1 o-Phenylenediamine in Ethanol Mixing Combine Reactants and Reagent Reactant1->Mixing Reactant2 4-Pyridinecarboxaldehyde in Ethanol Reactant2->Mixing Reagent Sodium Metabisulfite in Water Reagent->Mixing Reflux Reflux for 2-3 hours Mixing->Reflux TLC Monitor with TLC Reflux->TLC Evaporation Remove Ethanol TLC->Evaporation Reaction Complete Extraction Extract with Dichloromethane Evaporation->Extraction Drying Dry and Filter Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Anticancer Activity Screening (MTT Assay)

This protocol outlines a general procedure for evaluating the in vitro anticancer activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO and dilute it with the culture medium to various concentrations.

  • Treat the cells with different concentrations of the compound and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Applications

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

Benzimidazole derivatives are recognized for their potential as anticancer agents.[5][6] Studies have shown that some benzimidazoles can exert their antitumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a crucial intracellular signaling network that regulates cell cycle progression, proliferation, survival, and angiogenesis, and its overactivation is a hallmark of many cancers.[10][11][][13] By inhibiting key kinases in this pathway, such as PI3K and mTOR, benzimidazole compounds can induce apoptosis and suppress tumor growth.[1]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt P Benzimidazole This compound Benzimidazole->PI3K Inhibits Benzimidazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Ligand in Catalysis: The Mizoroki-Heck Reaction

The nitrogen atoms in the pyridine and benzimidazole rings of this compound make it an excellent bidentate ligand for transition metals. Palladium complexes of pyridyl-benzimidazole derivatives have been shown to be effective catalysts in cross-coupling reactions, such as the Mizoroki-Heck reaction.[14][15][16][17] This reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.

Experimental Workflow: Mizoroki-Heck Reaction

A typical experimental setup for a Mizoroki-Heck reaction using a palladium catalyst with a this compound-based ligand would involve the following steps:

  • Catalyst Formation: The palladium precursor (e.g., Pd(OAc)₂) and the this compound ligand are dissolved in a suitable solvent to form the active catalyst complex in situ.

  • Reaction Setup: The aryl or vinyl halide, the alkene, and a base (e.g., a tertiary amine) are added to the reaction vessel containing the catalyst solution.

  • Reaction Conditions: The reaction mixture is heated to the required temperature and stirred for a specific duration.

  • Monitoring and Work-up: The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction is cooled, and the product is isolated through extraction and purified by chromatography.

Mizoroki_Heck_Workflow Start Start Catalyst_Prep Catalyst Preparation: Pd(OAc)₂ + this compound Start->Catalyst_Prep Reaction_Setup Reaction Setup: Add Aryl Halide, Alkene, Base Catalyst_Prep->Reaction_Setup Heating Heat and Stir Reaction_Setup->Heating Monitoring Monitor Reaction (TLC/GC) Heating->Monitoring Workup Work-up: Cooling, Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Coupled Product Purification->Product End End Product->End

Caption: Experimental workflow for a Mizoroki-Heck reaction.

Conclusion

This compound is a versatile heterocyclic compound with a promising future in various scientific disciplines. Its well-defined chemical structure and properties, coupled with its accessibility through straightforward synthetic routes, make it an attractive scaffold for the development of new pharmaceuticals, advanced materials, and efficient catalysts. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and professionals working in these exciting areas of science. Further exploration of this molecule and its derivatives is warranted to fully unlock its potential.

References

A Technical Guide to the Synthesis and Characterization of 2-(4-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Pyridyl)benzimidazole is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, combining the functionalities of both pyridine and benzimidazole, makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated characterization data, and visual workflows to support researchers in their endeavors. The compound is notable for its applications as a ligand in coordination chemistry, forming stable metal complexes used in catalysis and sensor development, and as a building block in the design of new drugs, particularly in oncology and infectious diseases.[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation reaction of o-phenylenediamine and isonicotinic acid. This method, a variation of the Phillips-Ladenburg benzimidazole synthesis, involves the formation of the imidazole ring by reacting the diamine with a carboxylic acid at elevated temperatures.

Experimental Protocol

This protocol outlines a representative method for the synthesis of this compound.

Materials:

  • o-Phenylenediamine

  • Isonicotinic acid (Pyridine-4-carboxylic acid)

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol

  • Deionized water

  • Activated carbon

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker

  • Büchner funnel and flask

  • pH paper or pH meter

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 molar equivalent) and isonicotinic acid (1 molar equivalent).

  • Acid Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure a stirrable paste. Alternatively, Eaton's reagent can be used as the condensing agent and solvent.

  • Heating: Heat the reaction mixture to 160-180°C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-100°C. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove any inorganic impurities.

  • Recrystallization: Purify the crude this compound by recrystallization from an appropriate solvent, such as an ethanol-water mixture. Dissolve the crude product in a minimal amount of hot ethanol, and if the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the activated carbon and any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification o_phenylenediamine o-Phenylenediamine condensation Condensation in PPA (160-180°C, 4-6h) o_phenylenediamine->condensation isonicotinic_acid Isonicotinic Acid isonicotinic_acid->condensation quench Quench in Ice Water condensation->quench neutralize Neutralize with 10% NaOH quench->neutralize filter_crude Filter Crude Product neutralize->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry Dry Under Vacuum filter_pure->dry product Pure this compound dry->product Characterization_Workflow Characterization Workflow for this compound cluster_input Input cluster_techniques Analytical Techniques cluster_outputs Outputs & Confirmation synthesized_product Synthesized Product mp Melting Point synthesized_product->mp ir IR Spectroscopy synthesized_product->ir nmr NMR Spectroscopy (¹H and ¹³C) synthesized_product->nmr ms Mass Spectrometry synthesized_product->ms purity Purity Assessment mp->purity functional_groups Functional Group ID ir->functional_groups structural_elucidation Structural Elucidation nmr->structural_elucidation molecular_weight Molecular Weight Confirmation ms->molecular_weight confirmation Structural Confirmation & Purity Verified purity->confirmation functional_groups->confirmation structural_elucidation->confirmation molecular_weight->confirmation

References

2-(4-Pyridyl)benzimidazole CAS number 2208-59-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Pyridyl)benzimidazole (CAS 2208-59-5)

Introduction

This compound, with CAS number 2208-59-5, is a heterocyclic organic compound that incorporates both a pyridine and a benzimidazole ring system. This unique structural arrangement confers a versatile range of chemical and biological properties, making it a molecule of significant interest in medicinal chemistry, materials science, and coordination chemistry.[1] The benzimidazole core is a privileged scaffold in drug discovery, found in numerous pharmaceuticals, while the pyridine moiety provides a key site for metal coordination and hydrogen bonding.[2][3]

This technical guide provides a comprehensive overview of the core properties of this compound, detailing its physicochemical characteristics, spectroscopic profile, experimental protocols for its synthesis, and its key biological activities and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and application in various experimental settings.

PropertyValueReference(s)
CAS Number 2208-59-5[1]
Molecular Formula C₁₂H₉N₃[1]
Molecular Weight 195.22 g/mol [4][5]
Appearance White to light red crystalline powder[1][5]
Melting Point 216 - 220 °C[1][4]
Boiling Point (Predicted) 438.1 ± 47.0 °C[4][5]
Density (Predicted) 1.270 ± 0.06 g/cm³[4][5]
pKa (Predicted) 10.68 ± 0.10[4][5]
Solubility Soluble in Methanol[4][6]
Storage Room Temperature (2-8°C recommended)[1][4]

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. Key spectral data are outlined below.

Spectrum TypeKey Features and PeaksReference(s)
¹H NMR (200 MHz, DMSO-d₆) δ 8.81 (d, 2H), 8.20 (d, 2H), 7.67-7.80 (m, 3H), 7.28-7.31 (m, 2H)[7]
¹³C NMR (50 MHz, DMSO-d₆) δ 149.5, 148.5, 139.4, 138.6, 123.7, 121.2, 116.1[7]
Infrared (IR) (KBr, cm⁻¹) 2887 (N-H stretch), 1608 (C=N stretch), 1585, 1562, 1435 (aromatic C=C stretch)[7]
LCMS-IT-TOF Calculated for C₁₂H₁₀N₃ [M+H]⁺: 196.0869, Found: 196.0815[7]

Experimental Protocols

The synthesis of this compound is most commonly achieved via the condensation of an o-phenylenediamine with a pyridine-4-carboxaldehyde derivative. This approach is a variation of the well-established Weidenhagen and Phillips-Ladenburg reactions for benzimidazole synthesis.[8]

Synthesis via Microwave-Assisted Catalysis

A modern and efficient method involves the sodium bisulfite-catalyzed reaction of o-phenylenediamine and 4-pyridinecarboxaldehyde under microwave irradiation.[7]

Methodology:

  • Reactant Mixture: In a suitable microwave reactor vessel, combine o-phenylenediamine (5.0 mmol), 4-pyridinecarboxaldehyde (5.5 mmol), sodium bisulfite (10 mmol), and N,N-dimethylacetamide (DMA; 2.0 mL).

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[7]

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry, comparing the obtained data with the reference spectra. Purity of ≥98% is commonly achieved.[1]

G Reactants o-Phenylenediamine + 4-Pyridinecarboxaldehyde Reaction Microwave Irradiation (80 °C) Reactants->Reaction Catalyst NaHSO₃ in DMA Catalyst->Reaction Workup Precipitation in Ice Water Reaction->Workup Cool to RT Purification Filtration & Recrystallization Workup->Purification Collect Crude Solid Product Pure this compound Purification->Product Characterization QC Analysis (NMR, IR, MS) Product->Characterization Confirm Structure & Purity

Caption: General workflow for the microwave-assisted synthesis of this compound.

Biological Activities and Applications

The unique structure of this compound, featuring both hydrogen bond donors/acceptors and metal-coordinating sites, makes it a versatile scaffold in drug discovery and materials science.[9]

Urease Inhibition

This compound has been identified as an inhibitor of urease, an enzyme crucial for the survival of pathogens like Helicobacter pylori. Studies have shown that it acts as a mixed inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with a preference for the active site.[4] The primary forces stabilizing its interaction with the enzyme are van der Waals forces and hydrogen bonds.[4] This activity makes it a scaffold of interest for developing new treatments for peptic ulcers and other related conditions.

G E Urease (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Urea (S) ES->E - S P Products (Ammonia + CO₂) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I This compound (I) EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S G Core This compound (CAS 2208-59-5) Structure Structural Features Core->Structure possesses Apps Core Applications Core->Apps enables Benz Benzimidazole Core Structure->Benz Pyr Pyridine Moiety Structure->Pyr Pharm Pharmaceutical Scaffold (Anticancer, Anti-parasitic) Benz->Pharm Biological Activity Coord Coordination Chemistry (Ligand for Catalysis/Sensors) Pyr->Coord Metal Chelation Apps->Pharm Apps->Coord MatSci Materials Science (Polymer Additive) Apps->MatSci

References

Spectroscopic Analysis of 2-(4-Pyridyl)benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(4-Pyridyl)benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its characterization by Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, offering a foundational dataset for researchers engaged in the development of novel therapeutics and functional materials.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: UV-Visible Spectroscopy Data
Solventλmax (nm)Notes
Ethanol250, 280Dual absorption maxima observed, attributed to the pyridyl pyrazole and benzene systems respectively.[1]
Methanol323Absorption maximum for a similar pyridylbenzimidazole derivative.[2]

Note: Specific absorption maxima can be influenced by solvent polarity and pH.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.81d2HProtons on the pyridine ring
8.20d2HProtons on the pyridine ring
7.67-7.80m3HProtons on the benzimidazole ring
7.28-7.31m2HProtons on the benzimidazole ring

¹³C NMR (in DMSO-d₆) [3]

Chemical Shift (δ, ppm)Assignment
149.5Pyridine C
148.5Pyridine C
139.4Benzimidazole C
138.6Benzimidazole C
123.7Benzimidazole C
121.2Benzimidazole C
116.1Benzimidazole C
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)[3]
Wavenumber (cm⁻¹)IntensityAssignment
2887-N-H Stretch
1608-C=N Stretch
1585-C=C Stretch (Aromatic)
1562-C=C Stretch (Aromatic)
1435-C-H Bend
1317-C-N Stretch
1286-C-H in-plane bend
1238-C-H in-plane bend
1215-C-H in-plane bend
999-Ring Vibration
827-C-H out-of-plane bend
737-C-H out-of-plane bend
690-C-H out-of-plane bend

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) of this compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2 to 1.0 AU.

  • Blank Measurement: The cuvette is filled with the pure solvent to record a baseline spectrum.

  • Sample Measurement: The cuvette is rinsed and filled with the sample solution. The absorption spectrum is recorded over a wavelength range of 200-800 nm.

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its ¹H and ¹³C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Integration of ¹H signals and analysis of coupling patterns provide information on the number and connectivity of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands corresponding to various functional groups (e.g., N-H, C=N, C=C) are identified.

Logical Workflow: Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound, representing a logical workflow from starting materials to the final product.

Synthesis_Workflow General Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Isonicotinaldehyde Isonicotinaldehyde Isonicotinaldehyde->Condensation This compound This compound Condensation->this compound

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 2-(4-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of 2-(4-Pyridyl)benzimidazole (4PBI). Aimed at researchers, scientists, and professionals in drug development, this document collates essential data, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding and application of this versatile heterocyclic compound.

Core Properties of this compound

This compound is a heterocyclic compound that has garnered significant interest due to its unique structural features, which impart valuable photophysical and electrochemical characteristics. It belongs to the benzimidazole family, a class of compounds known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The presence of both a pyridyl and a benzimidazole moiety allows for versatile coordination with metal ions and participation in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules for medicinal chemistry and materials science.[3]

Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine with 4-pyridinecarboxaldehyde.[4] This reaction can be carried out under various conditions, often employing a catalyst and a suitable solvent. One common method involves refluxing the reactants in ethanol with a catalytic amount of an acid or an ammonium salt.[5] Another approach utilizes microwave irradiation to accelerate the reaction.[4]

Photophysical Properties

The photophysical behavior of this compound is characterized by its absorption and emission of light, which are sensitive to the molecular environment. These properties are crucial for applications in fluorescent probes and sensors.

UV-Vis Absorption and Fluorescence Emission

This compound exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum, attributed to π-π* electronic transitions within the aromatic system. Following excitation, it can relax to the ground state via fluorescence emission. The exact wavelengths of maximum absorption (λabs) and emission (λem) are influenced by solvent polarity and pH.

Table 1: Photophysical Data for this compound

PropertyValueConditions
Absorption Maxima (λabs) ~300-350 nmSolvent dependent
Emission Maxima (λem) ~350-450 nmSolvent dependent, excitation at λabs
Quantum Yield (Φf) Data not consistently available for the free ligand; varies significantly in metal complexes.Dependent on solvent and molecular rigidity
Fluorescence Lifetime (τ) Nanosecond range for related benzimidazole derivatives.[6]Dependent on environment and quenchers

Note: The data presented are approximate ranges, as specific values are highly dependent on the experimental conditions. Data for the free ligand is limited in the literature, with more extensive studies available for its metal complexes.

Electrochemical Properties

The electrochemical behavior of this compound is primarily associated with redox processes involving the nitrogen atoms and the aromatic system. Cyclic voltammetry is a key technique used to investigate these properties.

Redox Behavior

While detailed electrochemical data for the free this compound ligand is not extensively reported, studies on its metal complexes reveal quasi-reversible redox processes.[7] The benzimidazole and pyridine moieties can participate in electron transfer reactions, and their redox potentials can be modulated by coordination to a metal center.

Table 2: Electrochemical Data for this compound and Related Compounds

PropertyValueConditions
Oxidation Potential (Epa) Varies; often observed in metal complexes.Typically measured in a non-aqueous solvent (e.g., acetonitrile, DMF) with a supporting electrolyte (e.g., TBAPF6) versus a reference electrode (e.g., Ag/AgCl).
Reduction Potential (Epc) Varies; often observed in metal complexes.Typically measured in a non-aqueous solvent (e.g., acetonitrile, DMF) with a supporting electrolyte (e.g., TBAPF6) versus a reference electrode (e.g., Ag/AgCl).

Note: The redox potentials are highly sensitive to the coordination environment and the nature of the metal ion in complexes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and information gathered from various sources.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via condensation.

Synthesis_Workflow Reactants o-phenylenediamine + 4-pyridinecarboxaldehyde Reaction Reflux Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Catalyst (e.g., NH4Cl) Catalyst->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 4-pyridinecarboxaldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of a suitable catalyst, such as ammonium chloride.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.

UV_Vis_Workflow SamplePrep Prepare dilute solution of 4PBI in solvent Measurement Measure absorbance across UV-Vis range SamplePrep->Measurement Blank Record baseline with pure solvent Blank->Measurement Analysis Identify λmax and determine absorbance Measurement->Analysis

Experimental workflow for UV-Vis spectroscopy.

Procedure:

  • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or water with a small amount of DMSO for solubility).[8]

  • From the stock solution, prepare a dilute sample solution in a quartz cuvette to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

  • Use the pure solvent as a blank to record the baseline correction.

  • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).

  • Identify the wavelength of maximum absorbance (λabs).

Fluorescence Spectroscopy

This protocol details the measurement of the fluorescence emission spectrum of this compound.

Fluorescence_Workflow SamplePrep Prepare dilute solution of 4PBI Excitation Set excitation wavelength (λex = λabs) SamplePrep->Excitation Measurement Scan emission spectrum Excitation->Measurement Analysis Identify λem and measure intensity Measurement->Analysis

Experimental workflow for fluorescence spectroscopy.

Procedure:

  • Prepare a dilute solution of this compound in a fluorescence-grade solvent. The concentration should be low enough to avoid inner-filter effects.

  • Set the excitation wavelength on the spectrofluorometer to the λabs determined from the UV-Vis spectrum.

  • Record the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 320-600 nm).

  • Identify the wavelength of maximum emission (λem).

  • (Optional) To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield is measured under the same experimental conditions.[9]

Cyclic Voltammetry

This protocol describes the procedure for performing cyclic voltammetry on this compound.

CV_Workflow CellSetup Assemble three-electrode cell: Working, Reference, Counter Scan Apply potential scan and record current CellSetup->Scan Electrolyte Prepare electrolyte solution: 4PBI, solvent, supporting salt Electrolyte->Scan Analysis Analyze voltammogram for Epa, Epc, and reversibility Scan->Analysis

Experimental workflow for cyclic voltammetry.

Procedure:

  • Prepare an electrolyte solution by dissolving this compound and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable electrochemical-grade solvent (e.g., acetonitrile or DMF).[10]

  • Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).[2][11]

  • De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Perform the cyclic voltammetry scan by sweeping the potential between set limits and record the resulting current.

  • Analyze the resulting voltammogram to determine the anodic (Epa) and cathodic (Epc) peak potentials.

Signaling Pathways and Logical Relationships

In the context of drug development, this compound and its derivatives can act as inhibitors or modulators of various biological targets. For instance, benzimidazole derivatives are known to inhibit enzymes like H+/K+-ATPase.[12] The interaction with a biological target can be visualized as a logical pathway.

Signaling_Pathway PBI This compound Derivative Binding Binding/ Interaction PBI->Binding Target Biological Target (e.g., Enzyme, Receptor) Target->Binding Inhibition Inhibition of Target Activity Binding->Inhibition Response Cellular/Physiological Response Inhibition->Response

Logical pathway of target inhibition.

This diagram illustrates the general mechanism where a this compound derivative binds to a biological target, leading to the inhibition of its activity and resulting in a downstream cellular or physiological response. This framework is fundamental in understanding its potential as a therapeutic agent.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(4-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(4-Pyridyl)benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to a notable absence of specific quantitative data in publicly accessible literature, this document focuses on delivering detailed experimental protocols for determining these crucial physicochemical parameters. By providing robust methodologies for solubility and stability assessments, this guide aims to empower researchers to generate reliable data, facilitating drug development and formulation studies. The presented protocols are grounded in established analytical techniques such as the equilibrium solubility method and stability-indicating High-Performance Liquid Chromatography (HPLC). Furthermore, this guide includes templates for data presentation and visualizations of experimental workflows to ensure clarity and reproducibility.

Introduction to this compound

This compound is a heterocyclic molecule featuring a benzimidazole ring system linked to a pyridine ring at the 2-position. The benzimidazole scaffold is a well-known pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The addition of the pyridyl group introduces a key site for hydrogen bonding and potential coordination with metal ions, influencing the molecule's physicochemical properties and its interactions with biological targets. An understanding of its solubility in various solvents and its stability under different environmental conditions is fundamental for its advancement in pharmaceutical and material science applications.

Solubility Profile

To address the lack of quantitative data, the following table is provided as a template for researchers to record their experimentally determined solubility values.

Data Presentation: Quantitative Solubility of this compound
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water (pH 5.0)25Equilibrium Solubility
Water (pH 7.4)25Equilibrium Solubility
Water (pH 9.0)25Equilibrium Solubility
Methanol25Equilibrium Solubility
Ethanol25Equilibrium Solubility
Dimethyl Sulfoxide (DMSO)25Equilibrium Solubility
Acetonitrile (ACN)25Equilibrium Solubility
Dichloromethane (DCM)25Equilibrium Solubility
Acetone25Equilibrium Solubility

Stability Profile

The stability of benzimidazole derivatives can be influenced by several factors, including pH, light, and temperature. Studies on related compounds indicate a susceptibility to degradation under certain conditions. For instance, benzimidazole-based proton pump inhibitors are known to degrade rapidly in acidic environments.[3] Furthermore, some benzimidazole anthelmintics have demonstrated high photosensitivity when in solution.[4][5]

A comprehensive stability assessment of this compound should, therefore, investigate its behavior under hydrolytic, oxidative, photolytic, and thermal stress conditions. The following tables are designed to summarize the findings from such forced degradation studies.

Data Presentation: Forced Degradation Studies of this compound

Table 3.1: Hydrolytic Stability

ConditionTime (hours)% DegradationDegradation Products (if identified)
0.1 M HCl (Acidic)24
pH 7.4 Buffer (Neutral)24
0.1 M NaOH (Basic)24

Table 3.2: Oxidative Stability

ConditionTime (hours)% DegradationDegradation Products (if identified)
3% H₂O₂24

Table 3.3: Photostability

ConditionDuration% DegradationDegradation Products (if identified)
UV Light (254 nm)24 hours
Visible Light7 days

Table 3.4: Thermal Stability

ConditionTime (hours)% DegradationDegradation Products (if identified)
60°C (Solid State)48
60°C (In Solution)48

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a vial prep1->prep2 equil1 Seal vial and place on a shaker prep2->equil1 equil2 Incubate at a constant temperature (e.g., 25°C) for 24-48h equil1->equil2 sample1 Allow undissolved solid to settle equil2->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter through a 0.22 µm syringe filter sample2->sample3 sample4 Dilute the filtrate with the same solvent sample3->sample4 analyze Quantify concentration by a validated HPLC-UV method sample4->analyze

Caption: Workflow for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringes and 0.22 µm syringe filters

  • Volumetric flasks and pipettes

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker.

  • Incubate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analyze the diluted solution using a validated HPLC-UV method to determine the concentration of dissolved this compound.

  • Calculate the solubility in mg/mL or mol/L.

Protocol for Forced Degradation Studies (Stability Indicating Method)

This protocol describes a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare a stock solution of this compound acid Acidic Hydrolysis (e.g., 0.1 M HCl) prep1->acid base Basic Hydrolysis (e.g., 0.1 M NaOH) prep1->base oxid Oxidation (e.g., 3% H₂O₂) prep1->oxid photo Photolytic Stress (UV/Vis light) prep1->photo thermal Thermal Stress (e.g., 60°C) prep1->thermal neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize analyze Analyze by HPLC-PDA/MS oxid->analyze photo->analyze thermal->analyze neutralize->analyze identify Identify degradation products analyze->identify quantify Quantify remaining parent compound analyze->quantify

Caption: General workflow for conducting forced degradation studies.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH

  • HPLC system with a Photodiode Array (PDA) detector or a Mass Spectrometer (MS)

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature or heat (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for a specified period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified period.

    • Photodegradation: Expose an aliquot of the stock solution (in a transparent container) to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Place an aliquot of the stock solution and a sample of the solid compound in an oven at an elevated temperature (e.g., 60 °C).

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • For acidic and basic hydrolysis samples, neutralize the solution before analysis.

    • Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method. A method with a gradient elution and a C18 column is often a good starting point.[6][7][8]

    • Use a PDA detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

    • If available, use an HPLC-MS system to obtain mass information for the identification of degradation products.[4][5]

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios.

Signaling Pathways and Logical Relationships

While this guide focuses on the physicochemical properties of this compound, it is important to consider the broader context of its potential biological activity. Benzimidazole derivatives are known to interact with various signaling pathways. The following diagram illustrates a hypothetical relationship where the compound's stability and solubility are critical prerequisites for its biological evaluation.

Logical Relationship for Drug Development

G A This compound B Sufficient Solubility in physiological media A->B C Adequate Stability at physiological pH and temperature A->C D Bioavailability B->D C->D E Interaction with Biological Target D->E F Biological Activity E->F

Caption: Logical flow from physicochemical properties to biological activity.

Conclusion

This technical guide has outlined the current knowledge and provided a clear path forward for the comprehensive characterization of the solubility and stability of this compound. While specific experimental data remains to be published, the detailed protocols and data presentation templates furnished herein offer a standardized framework for researchers. The generation of such data is a critical step in unlocking the full potential of this promising compound in drug discovery and materials science.

References

Crystal Structure of 2-(4-Pyridyl)benzimidazole and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(4-Pyridyl)benzimidazole and its derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed crystallographic data, experimental methodologies, and an exploration of the structure-activity relationships that underpin the therapeutic potential of this class of compounds.

Core Crystal Structure Analysis

This compound is a heterocyclic compound that has garnered significant interest due to its versatile coordination chemistry and diverse biological activities, including potential as an anticancer agent.[1] The planar nature of the benzimidazole and pyridine rings, connected by a single bond, allows for the formation of well-defined crystal lattices stabilized by a network of non-covalent interactions.

The crystal structure of this compound has been determined in both anhydrous and trihydrate forms. The overall molecular structure is essentially planar, with a slight dihedral angle between the benzimidazole and pyridine ring systems. This planarity facilitates significant π-π stacking interactions between adjacent molecules in the crystal lattice.

Intermolecular Interactions: The crystal packing is dominated by a combination of hydrogen bonding and π-π stacking interactions. In the anhydrous form, N—H⋯N hydrogen bonds form chains of molecules.[2] In the trihydrate, the water molecules play a crucial role in establishing a more extensive three-dimensional hydrogen-bonded network, interacting with the nitrogen atoms of both the benzimidazole and pyridine moieties.[3] These non-covalent interactions are fundamental to the stability of the crystal structure and can influence the physicochemical properties of the solid-state material.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for the anhydrous and trihydrate forms of this compound.

Table 1: Crystallographic Data for Anhydrous this compound [2]

ParameterValue
Chemical FormulaC₁₂H₉N₃
Formula Weight195.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.0602 (14)
b (Å)11.610 (3)
c (Å)13.892 (4)
β (°)101.838 (8)
Volume (ų)956.6 (4)
Z4
Density (calculated) (Mg m⁻³)1.356
Temperature (K)200
RadiationMo Kα
R-factor0.046
Dihedral Angle (Benzimidazole-Pyridine) (°)3.62 (11)
π-π Stacking Distance (Å)3.7469 (17)

Table 2: Crystallographic Data for this compound Trihydrate [3]

ParameterValue
Chemical FormulaC₁₂H₉N₃·3H₂O
Formula Weight249.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.971 (2)
b (Å)16.035 (4)
c (Å)9.924 (3)
β (°)108.84 (3)
Volume (ų)1199.1 (6)
Z4
Density (calculated) (Mg m⁻³)1.380
Temperature (K)293
R-factor0.050
Dihedral Angle (Benzimidazole-Pyridine) (°)2.8 (1)

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine with isonicotinic acid or its derivatives. A general and effective method is the Phillips-Ladenburg synthesis.[4]

Materials:

  • o-Phenylenediamine

  • Isonicotinic acid (Pyridine-4-carboxylic acid)

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Sodium bicarbonate solution (aqueous)

  • Ethanol or methanol for recrystallization

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and isonicotinic acid (1 equivalent) is added to polyphosphoric acid.

  • The reaction mixture is heated to a high temperature (typically 180-250 °C) with stirring for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the hot reaction mixture is carefully poured into a beaker containing ice-cold water or a sodium bicarbonate solution to neutralize the acid.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.[5]

Single Crystal Growth

The growth of high-quality single crystals is paramount for accurate X-ray crystallographic analysis. The slow evaporation solution growth technique is a commonly employed method.[6]

Materials:

  • Purified this compound

  • A suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents)

Procedure:

  • A saturated solution of purified this compound is prepared in a suitable solvent at room temperature or slightly elevated temperature.

  • The solution is filtered to remove any undissolved impurities.

  • The clear, saturated solution is placed in a clean vial or beaker, which is then loosely covered to allow for slow evaporation of the solvent.

  • The container is left undisturbed in a vibration-free environment at a constant temperature.

  • Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

  • Once crystals of suitable size and quality have formed, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

  • A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

  • The crystal is cooled to a specific temperature (e.g., 100 K or 200 K) to minimize thermal vibrations of the atoms.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα), is used to collect diffraction data by rotating the crystal through a series of angles.

  • The collected diffraction intensities are then processed, which includes integration of the reflections and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².[7]

  • All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Activity and Signaling Pathway

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[8][9] Their mechanism of action often involves the inhibition of key cellular processes in cancer cells, such as cell proliferation and survival. A plausible signaling pathway for the anticancer activity of a this compound derivative could involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

The following diagram illustrates a potential mechanism of action for a generic this compound derivative as an anticancer agent.

G Kinase_Inhibition Kinase Inhibition (e.g., Aurora, CDK) G2/M_Phase_Arrest G2/M Phase Arrest Kinase_Inhibition->G2/M_Phase_Arrest Microtubule_Destabilization Microtubule Destabilization Microtubule_Destabilization->G2/M_Phase_Arrest Apoptosis_Induction Apoptosis Induction G2/M_Phase_Arrest->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death 2-(4-Pyridyl)benzimidazole_Derivative 2-(4-Pyridyl)benzimidazole_Derivative 2-(4-Pyridyl)benzimidazole_Derivative->Microtubule_Destabilization

Caption: Proposed anticancer mechanism of a this compound derivative.

Experimental Workflow

The overall process from the synthesis of the compound to its structural and biological evaluation follows a logical workflow. The diagram below outlines the key stages of this process.

G Purification Purification (Recrystallization) Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Biological_Evaluation Biological Evaluation (e.g., Anticancer Assays) Purification->Biological_Evaluation X-ray_Diffraction Single-Crystal X-ray Diffraction Crystal_Growth->X-ray_Diffraction Structure_Determination Crystal Structure Determination X-ray_Diffraction->Structure_Determination

Caption: General experimental workflow for synthesis and analysis.

References

Theoretical and Computational Insights into 2-(4-Pyridyl)benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on the 2-(4-Pyridyl)benzimidazole molecule. This heterocyclic compound, featuring a benzimidazole core linked to a pyridine ring, is of significant interest in medicinal chemistry and materials science due to its versatile chemical properties and potential biological activities. This document summarizes key computational and experimental findings, including molecular structure, electronic properties, and spectroscopic data. Detailed methodologies for synthesis and computational analysis are provided, alongside visualizations of key processes to facilitate a deeper understanding of the molecule's characteristics.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that play a crucial role in pharmaceutical development, with applications as antimicrobial, antiviral, and anticancer agents. The incorporation of a pyridyl substituent at the 2-position of the benzimidazole ring system introduces additional sites for hydrogen bonding and metal coordination, enhancing the molecule's potential for interacting with biological targets. Theoretical and computational chemistry provide invaluable tools for elucidating the structural and electronic properties of this compound, offering insights that can guide the design of novel therapeutic agents and functional materials.

Molecular Structure and Geometry

The molecular structure of this compound has been characterized by both experimental techniques, such as X-ray crystallography, and theoretical calculations using Density Functional Theory (DFT).

Experimental Crystallographic Data

The crystal structure of this compound has been determined to be monoclinic. The molecule is nearly planar, with a small dihedral angle between the pyridine and benzimidazole rings.

Crystal Data ParameterValue
FormulaC₁₂H₉N₃
Molecular Weight195.22
Crystal SystemMonoclinic
a6.0602 (14) Å
b11.610 (3) Å
c13.892 (4) Å
β101.838 (8)°
Volume956.6 (4) ų
Z4
Dihedral Angle (Pyridine-Benzimidazole)3.62 (11)°

Table 1: Experimental Crystallographic Data for this compound.

Theoretical Geometric Parameters

Due to the absence of a dedicated publication with a detailed table of optimized geometric parameters for this compound, the following data is based on a representative DFT study of a similar benzimidazole derivative, 2-(pyren-1-yl)-1H-benzimidazole, calculated at the B3LYP/6-311G(d,p) level of theory.[1] This provides an illustrative example of the typical bond lengths and angles within the benzimidazole core.

ParameterBond Length (Å)ParameterBond Angle (°)
C17—N21.365C16—C17—N2121.51
C18—N21.375C16—C17—N1125.73
C17—N11.329
C23—N11.389
C17—C161.462

Table 2: Illustrative DFT-Calculated Geometric Parameters for a Benzimidazole Derivative.[1]

Electronic Properties

The electronic properties of this compound, particularly the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), are crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability. For many benzimidazole derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have been employed to determine these properties.[1][2]

Electronic PropertyDescription
HOMO Represents the electron-donating ability. In benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring.[2]
LUMO Represents the electron-accepting ability. The LUMO in these molecules is typically distributed over the benzimidazole and the attached aromatic rings.[2]
HOMO-LUMO Gap (ΔE) A larger energy gap implies higher kinetic stability and lower chemical reactivity.

Table 3: Key Frontier Molecular Orbital Properties.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The color-coding on the MEP surface indicates the electrostatic potential, with red representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions.[3] In this compound, the nitrogen atoms of both the pyridine and benzimidazole rings are expected to be electron-rich regions, making them susceptible to electrophilic attack and key sites for hydrogen bonding.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation reaction of o-phenylenediamine with an appropriate aldehyde in the presence of an acid catalyst.[4]

Workflow for the Synthesis of this compound:

Synthesis_Workflow reagents o-phenylenediamine + 4-pyridinecarboxaldehyde reaction Reflux (6-8 hours) reagents->reaction catalyst p-Toluenesulfonic acid (p-TsOH) catalyst->reaction solvent Ethanol solvent->reaction workup Solvent Evaporation & Recrystallization reaction->workup product This compound workup->product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • o-Phenylenediamine and 4-pyridinecarboxaldehyde are mixed in a 1:1.1 molar ratio in ethanol.

  • A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added to the mixture.

  • The solution is refluxed for 6-8 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent, such as isopropyl alcohol, to yield the final product.[4]

Computational Methodology

The theoretical calculations for benzimidazole derivatives are typically performed using the Gaussian suite of programs.

Computational Workflow:

Computational_Workflow start Initial Molecular Structure dft DFT Calculation (B3LYP/6-311G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop results Optimized Structure, Spectra, Electronic Data freq_calc->results electronic_prop->results

Caption: A typical workflow for DFT calculations on benzimidazole derivatives.

Detailed Protocol:

  • The initial molecular geometry is constructed using a molecular modeling program.

  • Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set.[1][5]

  • Vibrational frequency calculations are carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • From the optimized geometry, electronic properties such as HOMO and LUMO energies and the molecular electrostatic potential are calculated.

Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR)

The experimental and theoretical vibrational spectra provide valuable information about the functional groups present in the molecule. The calculated vibrational frequencies are often scaled to better match the experimental data.

Vibrational ModeExperimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)Assignment
N-H stretch~3300-3400Scaled valuesStretching vibration of the N-H bond in the imidazole ring
C=N stretch~1608Scaled valuesStretching vibration of the C=N bond in the imidazole ring
Aromatic C-H stretch~3000-3100Scaled valuesStretching vibrations of C-H bonds in the benzene and pyridine rings
Aromatic C=C stretch~1400-1600Scaled valuesIn-plane stretching vibrations of the aromatic rings

Table 4: Representative Vibrational Frequencies for this compound and Related Compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical environment of the hydrogen and carbon atoms in the molecule.

NucleusChemical Shift (δ, ppm)Description
¹H8.81 (d)Protons on the pyridine ring adjacent to the nitrogen
8.20 (d)Protons on the pyridine ring
7.67-7.80 (m)Protons on the benzimidazole ring
7.28-7.31 (m)Protons on the benzimidazole ring
¹³C149.5, 148.5Carbons of the pyridine ring adjacent to the nitrogen
139.4, 138.6Quaternary carbons of the benzimidazole ring
123.7, 121.2, 116.1Carbons of the benzimidazole and pyridine rings

Table 5: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

Potential Applications in Drug Development

The structural and electronic features of this compound make it an attractive scaffold for the design of inhibitors for various biological targets. The nitrogen atoms in the pyridine and benzimidazole rings can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. These interactions are crucial for the binding of small molecules to the active sites of enzymes and receptors. Molecular docking studies on benzimidazole derivatives have shown their potential to inhibit targets such as kinases, which are often implicated in cancer.

Logical Relationship for Drug Design:

Drug_Design_Logic start This compound Scaffold features Structural & Electronic Features (H-bond donors/acceptors, aromatic rings) start->features interaction Molecular Interaction (H-bonding, π-π stacking) features->interaction target Biological Target (e.g., Kinase Active Site) target->interaction inhibition Biological Activity (e.g., Enzyme Inhibition) interaction->inhibition drug Potential Therapeutic Agent inhibition->drug

Caption: Logical pathway from molecular scaffold to potential therapeutic application.

Conclusion

This technical guide has summarized the key theoretical and computational aspects of the this compound molecule. The combination of experimental data and computational modeling provides a powerful approach to understanding the structure-property relationships of this important heterocyclic compound. The insights gained from these studies are instrumental in guiding the rational design of new molecules with tailored properties for applications in drug discovery and materials science. Further computational investigations, particularly focused on molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, will continue to unravel the full potential of this versatile molecular scaffold.

References

The Versatility of 2-(4-Pyridyl)benzimidazole: A Technical Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-(4-Pyridyl)benzimidazole stands as a versatile scaffold in scientific research, demonstrating significant potential across medicinal chemistry, materials science, and analytical chemistry. Its unique structure, which combines the features of both pyridine and benzimidazole, allows for a wide range of biological interactions and material properties. This technical guide provides an in-depth review of its core applications, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Medicinal Chemistry: A Promising Kinase Inhibitor for Cancer Therapy

A significant area of investigation for this compound is in the development of novel anticancer agents, particularly as a kinase inhibitor. Research has identified it as a potent inhibitor of Protein Kinase N2 (PKN2), a serine/threonine kinase implicated in various cellular processes, including cell migration, proliferation, and survival, which are often dysregulated in cancer.[1]

Quantitative Data: PKN2 Inhibition

The inhibitory activity of this compound and its derivatives against PKN2 has been quantified, with key metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) being determined. These values provide a measure of the compound's potency and binding affinity for the target kinase.

CompoundTarget KinaseIC50 (µM)Ki (µM)Selectivity (PKN1/PKN2)
This compound Derivative (Compound 5) PKN20.0640.03217-fold
PKN1-0.500

Table 1: Inhibitory activity of a key this compound derivative against PKN2 and PKN1. Data sourced from a study on the development of PKN2 chemical tools.[2]

PKN2 Signaling Pathway in Cancer

PKN2 has been identified as a crucial regulator of the Hippo tumor suppressor pathway, promoting the growth of mesenchymal-like cancer cells through a PKN2-SAV1-TAZ signaling mechanism.[3][4] By inhibiting PKN2, this compound can disrupt this pathway, potentially leading to the suppression of tumor growth and overcoming drug resistance.[3][4]

PKN2_Hippo_Pathway PKN2-Hippo Signaling Pathway in Mesenchymal-like Cancer Rho_GTPases Rho GTPases (e.g., RhoA/Rac1) PKN2 PKN2 Rho_GTPases->PKN2 Activates SAV1 SAV1 PKN2->SAV1 Phosphorylates LATS1_2 LATS1/2 SAV1->LATS1_2 Inhibits (via Hippo core components) TAZ TAZ (Transcriptional Co-activator) LATS1_2->TAZ Inhibits (Phosphorylation & Cytoplasmic Sequestration) TEAD TEAD (Transcription Factor) TAZ->TEAD Co-activates Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes Promotes Transcription Inhibitor This compound Inhibitor->PKN2 Inhibits Kinase_Inhibitor_Workflow General Workflow for Kinase Inhibitor Evaluation cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Preclinical Testing Activity Evaluate Kinase Activity (e.g., TR-FRET, ELISA) Potency Measure Inhibitory Potency (IC50 Determination) Activity->Potency Selectivity Assess Kinase Selectivity (Panel Screening) Potency->Selectivity Target_Engagement Confirm Target Engagement (e.g., Western Blot, Cellular Thermal Shift Assay) Selectivity->Target_Engagement Functional_Assays Functional Cellular Assays (Proliferation, Apoptosis, Migration) Target_Engagement->Functional_Assays In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) Functional_Assays->In_Vivo_Efficacy Toxicity Toxicity and Safety Profiling In_Vivo_Efficacy->Toxicity Corrosion_Inhibitor_Workflow Logical Workflow for Corrosion Inhibitor Efficiency Testing Start Start: Select Inhibitor and Corrosive Medium Weight_Loss Weight Loss Measurements (Initial Screening for IE%) Start->Weight_Loss Electrochemical Electrochemical Studies Weight_Loss->Electrochemical Polarization Potentiodynamic Polarization (Determine Icorr and Inhibition Mechanism) Electrochemical->Polarization Yes EIS Electrochemical Impedance Spectroscopy (Determine Rct and Adsorption Mechanism) Electrochemical->EIS Yes Surface_Analysis Surface Characterization (e.g., SEM, AFM, XPS) Polarization->Surface_Analysis EIS->Surface_Analysis End End: Evaluate Overall Performance Surface_Analysis->End

References

Biological Activity of Novel 2-(4-Pyridyl)benzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of novel 2-(4-pyridyl)benzimidazole derivatives, focusing on their potential as therapeutic agents. The benzimidazole scaffold, particularly when substituted with a pyridyl group at the 2-position, has been a focal point of medicinal chemistry research due to its diverse pharmacological properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes potential mechanisms of action.

Data Presentation: Biological Activities

The biological activities of this compound derivatives have been evaluated against a range of targets, demonstrating significant potential in oncology and microbiology. The following tables summarize the quantitative data from various studies, primarily presenting the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Anticancer Activity

The cytotoxicity of these derivatives has been assessed against various human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM)Reference
PKN2-Inhib-5 Varied substituentsPKN2 (enzyme assay)0.064[1]
Benzimid-A N-substituted, varied arylA549 (Lung)32.94 - 76.58[2]
Benzimid-B N-substituted, varied arylC6 (Glioma)59.29 - 97.12[2]
Cu-pbzH Copper (II) complexA549 (Lung)5 - 10[3]

Note: The specific substitutions on the benzimidazole or pyridyl rings vary between studies and are often complex. The table provides a general overview of the potency range.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been investigated against a spectrum of pathogenic bacteria and fungi. The MIC values, indicating the lowest concentration of a compound that inhibits the visible growth of a microorganism, are summarized in Table 2.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative SubstitutionMicroorganismMIC (µg/mL)Reference
Urease-Inhib-4 Phenylacyl substitutionHelicobacter pylori (urease)19.22 (IC50)[4]
Antifungal-6b Triazole conjugateCandida glabrata0.97[5]
Antifungal-6i Triazole conjugateCandida glabrata0.97[5]
Antifungal-6j Triazole conjugateCandida glabrata0.97[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of the this compound core typically involves the condensation of an o-phenylenediamine derivative with pyridine-4-carboxaldehyde. Further modifications can be introduced at the N-1 position of the benzimidazole ring.

Materials:

  • Substituted o-phenylenediamine

  • Pyridine-4-carboxaldehyde

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., an acid or oxidizing agent)

Procedure:

  • Dissolve the substituted o-phenylenediamine (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add pyridine-4-carboxaldehyde (1 equivalent) to the solution.

  • If required, add a catalytic amount of an acid (e.g., HCl) or an oxidizing agent.

  • Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vitro Antimicrobial Activity: Agar Dilution Method

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Petri dishes

  • This compound derivatives (dissolved in a suitable solvent)

  • Inoculum of the microorganism (adjusted to 0.5 McFarland standard)

Procedure:

  • Preparation of Agar Plates: Prepare a series of agar plates containing serial twofold dilutions of the test compound. This is done by adding a specific volume of the compound solution to the molten agar before pouring it into the Petri dishes. A control plate with no compound is also prepared.

  • Inoculation: Once the agar has solidified, inoculate the plates with the microbial suspension. A multipoint inoculator can be used to spot-inoculate several strains onto each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a generalized experimental workflow and a potential signaling pathway through which this compound derivatives may exert their anticancer effects.

Experimental Workflow for Biological Activity Screening

This diagram outlines the typical steps involved in the initial screening and evaluation of novel this compound derivatives.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis cluster_3 Further Studies S1 Synthesis of Derivatives S2 Purification & Characterization (NMR, MS, etc.) S1->S2 B1 Anticancer Screening (MTT Assay) S2->B1 B2 Antimicrobial Screening (Agar Dilution) S2->B2 D1 IC50 Determination B1->D1 D2 MIC Determination B2->D2 F1 Mechanism of Action Studies D1->F1 D2->F1 F2 In Vivo Studies F1->F2

General experimental workflow for screening novel derivatives.
Potential Anticancer Signaling Pathway: Kinase Inhibition

Benzimidazole derivatives have been shown to act as kinase inhibitors. The following diagram illustrates a simplified, generalized pathway where a this compound derivative inhibits a protein kinase (like PKN2), which is involved in cell proliferation and survival.[1][6]

G compound This compound Derivative kinase Protein Kinase N2 (PKN2) compound->kinase Inhibition downstream Downstream Effectors (e.g., proliferation signals) kinase->downstream Activation apoptosis Apoptosis kinase->apoptosis Inhibition of Anti-Apoptotic Signal proliferation Cell Proliferation & Survival downstream->proliferation

Generalized kinase inhibition pathway for anticancer activity.
Potential Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

Certain azole-containing benzimidazole derivatives exhibit antifungal activity by targeting the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. They specifically inhibit the enzyme 14α-demethylase.[5]

G compound This compound Derivative enzyme 14α-demethylase (CYP51) compound->enzyme Inhibition lanosterol Lanosterol lanosterol->enzyme ergosterol Ergosterol enzyme->ergosterol membrane Fungal Cell Membrane Disruption ergosterol->membrane Leads to

Inhibition of ergosterol biosynthesis as an antifungal mechanism.

This technical guide provides a foundational understanding of the biological activities of novel this compound derivatives. The presented data and protocols are intended to aid researchers in the design and execution of further studies to explore the full therapeutic potential of this promising class of compounds.

References

The Discovery and History of 2-(4-Pyridyl)benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Pyridyl)benzimidazole is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug development. Its rigid, planar structure, combining the features of both pyridine and benzimidazole moieties, makes it a versatile scaffold for the design of therapeutic agents. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on its role as a kinase inhibitor and its impact on key signaling pathways in cancer.

Discovery and Historical Context

The history of this compound is rooted in the broader discovery and development of the benzimidazole scaffold. The first synthesis of a benzimidazole derivative was reported in 1872 by Hobrecker. However, the foundational method for the synthesis of 2-substituted benzimidazoles was established by M. A. Phillips in 1928. This reaction, known as the Phillips-Ladenburg benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid.

While the specific first synthesis of the 2-(4-pyridyl) isomer is not extensively documented in readily available historical records, it is understood to be a direct application of the Phillips-Ladenburg methodology, using o-phenylenediamine and isonicotinic acid (pyridine-4-carboxylic acid) as precursors. The interest in pyridyl-substituted benzimidazoles grew with the increasing recognition of the benzimidazole core as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets.

Synthesis of this compound

The primary method for synthesizing this compound is the Phillips-Ladenburg condensation reaction.

Experimental Protocol: Phillips-Ladenburg Synthesis

Principle: This method involves the acid-catalyzed condensation of o-phenylenediamine with isonicotinic acid, followed by cyclization to form the benzimidazole ring.

Reagents and Materials:

  • o-Phenylenediamine

  • Isonicotinic acid

  • Polyphosphoric acid (PPA) or 4N Hydrochloric acid (HCl)

  • Sodium bicarbonate solution (saturated)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and isonicotinic acid (1 equivalent) is prepared.

  • Polyphosphoric acid is added as a condensing agent and solvent.

  • The mixture is heated to a temperature typically ranging from 160°C to 200°C with constant stirring for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature and then carefully poured into a beaker containing ice-cold water.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This results in the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and then dried.

  • The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Biological Activity and Quantitative Data

This compound and its derivatives have been investigated for a range of biological activities, most notably as anticancer agents through the inhibition of protein kinases.

Protein Kinase N2 (PKN2) Inhibition

Recent research has identified 2-(4-pyridyl)-benzimidazoles as potent inhibitors of Protein Kinase N2 (PKN2), a serine/threonine kinase implicated in various cancers.[1]

Table 1: In vitro Inhibitory Activity of this compound Derivatives against PKN Family Kinases

CompoundR1 (benzimidazole)R2 (pyridine)PKN1 IC50 (µM)PKN2 IC50 (µM)PKN3 IC50 (µM)
1 HH>101.3>10
2 5-FH>100.85>10
3 5-ClH5.20.458.9
4 H3'-Me>102.5>10

Data sourced from Scott, F., et al. (2020). Bioorganic & Medicinal Chemistry Letters, 30(8), 127040.[1]

Experimental Protocol: PKN2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by PKN2. The phosphorylation event is detected by a change in the FRET signal.

Materials:

  • Recombinant human PKN2 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (e.g., HEPES, MgCl2, Brij-35)

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • A solution of the test compound (e.g., this compound) is prepared in DMSO and serially diluted.

  • In a 384-well plate, the PKN2 enzyme, biotinylated peptide substrate, and the test compound are added to the assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • The reaction is stopped by the addition of a detection mixture containing the europium-labeled antibody and SA-APC in a buffer with EDTA.

  • The plate is incubated for a further period to allow for the binding of the detection reagents.

  • The TR-FRET signal is read on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • The ratio of the emission signals (665 nm / 615 nm) is calculated, and the IC50 values are determined from the dose-response curves.

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound and its derivatives are attributed to their modulation of key signaling pathways, including the PKN2 and p53 pathways.

Inhibition of the PKN2-Hippo-YAP/TAZ Pathway

PKN2 is a downstream effector of the Rho GTPase signaling pathway and has been shown to be a negative regulator of the Hippo tumor suppressor pathway. By inhibiting PKN2, this compound can lead to the activation of the Hippo pathway, resulting in the phosphorylation and cytoplasmic sequestration of the oncogenic transcriptional co-activators YAP and TAZ. This prevents their translocation to the nucleus and subsequent transcription of genes involved in cell proliferation and survival.

PKN2_Hippo_Pathway cluster_nucleus Nucleus RhoA RhoA (Active) PKN2 PKN2 RhoA->PKN2 Activates LATS1_2 LATS1/2 PKN2->LATS1_2 Inhibits YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP/TAZ Cytoplasm Cytoplasm YAP_TAZ_P->Cytoplasm YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD Binds Nucleus Nucleus Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Promotes Pyridylbenzimidazole This compound Pyridylbenzimidazole->PKN2 Inhibits p53_Activation_Pathway cluster_degradation p53 Degradation Pathway cluster_activation p53 Activation Pyridylbenzimidazole This compound Upstream_Signal Upstream Signaling (e.g., via PKN2 inhibition) Pyridylbenzimidazole->Upstream_Signal Modulates MDM2_MDMX MDM2/MDMX Upstream_Signal->MDM2_MDMX Downregulates p53 p53 MDM2_MDMX->p53 Ubiquitinates p53_stabilization p53 Stabilization and Accumulation Proteasome Proteasome p53->Proteasome Targeted for Degradation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces Senescence Senescence p53->Senescence Induces Ub Ubiquitin Ub->MDM2_MDMX p53_degradation p53 Degradation Proteasome->p53_degradation

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 2-(4-Pyridyl)benzimidazole Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 2-(4-Pyridyl)benzimidazole and its metal complexes. The protocols detailed below are intended to serve as a guide for the preparation and evaluation of these compounds, which have shown significant promise as anticancer and antimicrobial agents.

Introduction

Benzimidazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to naturally occurring nucleotides, allowing them to interact with a variety of biological targets. The incorporation of a pyridyl group at the 2-position of the benzimidazole scaffold creates a versatile bidentate ligand, this compound, capable of coordinating with various transition metals. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, attributed to factors such as increased lipophilicity and altered geometry, which facilitate cellular uptake and interaction with biomolecules.[1][2]

These metal complexes have demonstrated a range of biological activities, including potent anticancer and antimicrobial effects.[3][4] Their mechanisms of action are multifaceted, often involving direct interaction with DNA, induction of apoptosis through various cellular pathways, and generation of reactive oxygen species (ROS).[5][6] This document outlines the synthesis of the this compound ligand and its subsequent complexation with metal ions, along with protocols for evaluating their therapeutic potential.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol describes a general method for the synthesis of this compound via the condensation of o-phenylenediamine with isonicotinaldehyde.

Materials:

  • o-Phenylenediamine

  • Isonicotinaldehyde (4-Pyridinecarboxaldehyde)

  • Ethanol

  • Sodium metabisulfite (Na₂S₂O₅) (optional, as a mild oxidizing agent)

  • Activated charcoal

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add a solution of isonicotinaldehyde (1 equivalent) in ethanol to the flask.

  • (Optional) Add a catalytic amount of sodium metabisulfite.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the crude product. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Recrystallize the crude product from an ethanol/water mixture. Decolorize with activated charcoal if necessary.

  • Filter the purified crystals, wash with cold distilled water, and dry under vacuum.

  • Characterize the final product by melting point, FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of this compound Metal Complexes

This protocol provides a general procedure for the synthesis of metal complexes using the this compound ligand (L). This can be adapted for various metal salts (e.g., chlorides, nitrates, acetates of Cu(II), Zn(II), Co(II), Ni(II), etc.).

Materials:

  • This compound (L)

  • Metal salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)

  • Methanol or Ethanol

Procedure:

  • Dissolve this compound (2 equivalents) in hot methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution while stirring.

  • Reflux the resulting mixture for 2-4 hours. A change in color or formation of a precipitate often indicates complex formation.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated complex by filtration.

  • Wash the solid with the solvent used for the reaction and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

  • Characterize the synthesized complex using FT-IR, UV-Vis, elemental analysis, and other relevant spectroscopic techniques.

Data Presentation

The following tables summarize representative quantitative data for this compound metal complexes, focusing on their anticancer activity.

Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Representative Benzimidazole Metal Complexes against Various Cancer Cell Lines.

ComplexLigandMetal IonA549 (Lung)MDA-MB-231 (Breast)PC3 (Prostate)HCT116 (Colon)Reference
C1 bis-benzimidazole derivativeZn(II)10.45.8--[7][8]
C3 bis-benzimidazole derivativeZn(II)-6.28.5-[7][8]
C14 bis-benzimidazole derivativeAg(I)7.59.3--[7][8]
Complex 1 bpbbCu(II)---Potent[5]
Complex 2 bpbpZn(II)-2.9 (MCF-7)--[6]
Cisplatin -Pt(II)16.519.4--[7]

bpbb = 4,4′-bis((2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)methyl)biphenyl bpbp = 2,6-bis(1-phenyl-1H-benzo[d]imidazol-2-yl)pyridine

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and proposed mechanisms of action for this compound metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation Isonicotinaldehyde Isonicotinaldehyde Isonicotinaldehyde->Condensation Ligand This compound Condensation->Ligand Complexation Complexation Ligand->Complexation Metal_Salt Metal Salt (e.g., CuCl2) Metal_Salt->Complexation Metal_Complex Metal Complex Complexation->Metal_Complex Characterization Spectroscopic Characterization Metal_Complex->Characterization Anticancer_Screening In Vitro Anticancer Screening Metal_Complex->Anticancer_Screening Mechanism_Study Mechanism of Action Studies Anticancer_Screening->Mechanism_Study

Caption: Workflow for Synthesis and Evaluation.

dna_interaction Complex This compound Metal Complex DNA Cellular DNA Complex->DNA Binds to Intercalation Intercalation (π-π stacking between base pairs) DNA->Intercalation Groove_Binding Groove Binding (Major/Minor Groove) DNA->Groove_Binding DNA_Damage DNA Damage & Replication Inhibition Intercalation->DNA_Damage Groove_Binding->DNA_Damage Cell_Death Apoptotic Cell Death DNA_Damage->Cell_Death

Caption: DNA Interaction and Damage Pathway.

apoptosis_pathway Complex This compound Metal Complex ROS Increased ROS Generation Complex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Phosphorylation Mitochondria->p53 Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Caspases Caspase Activation p53->Caspases Bcl2->Caspases leads to Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed Apoptosis Induction Pathway.

References

Application Notes and Protocols for 2-(4-Pyridyl)benzimidazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(4-Pyridyl)benzimidazole (PBI) and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). The unique electronic and photophysical properties of the PBI scaffold make it a versatile component in OLEDs, where it can function as an emissive material, an electron transport layer (ETL), or a hole-blocking layer (HBL).

Introduction to this compound in OLEDs

This compound is a heterocyclic organic compound that has garnered significant interest in the field of organic electronics. Its structure, featuring both an electron-deficient pyridine ring and an electron-rich benzimidazole moiety, imparts bipolar characteristics, enabling it to transport both electrons and holes. This property, combined with its high thermal stability and photoluminescence quantum yield, makes PBI and its derivatives promising candidates for various roles within an OLED device, contributing to enhanced efficiency, color purity, and device lifetime.

Derivatives of PBI are frequently employed as blue-light emitters, a critical component for full-color displays and white lighting applications. The wide bandgap of these materials allows for emission in the high-energy blue region of the visible spectrum. Furthermore, the benzimidazole core can be functionalized to tune the emission color and improve charge transport properties. When not used as an emitter, the electron-deficient nature of the pyridine and benzimidazole rings facilitates electron transport, making PBI derivatives effective as electron transport materials. Their high-lying highest occupied molecular orbital (HOMO) level also allows them to act as hole-blocking layers, preventing holes from reaching the cathode and thus increasing the probability of radiative recombination in the emissive layer.

Performance of PBI Derivatives in OLEDs

The performance of OLEDs incorporating this compound derivatives is highly dependent on the specific molecular structure, its role within the device, and the overall device architecture. The following tables summarize the performance of various PBI derivatives reported in the literature.

As Emissive Materials
Emitter CompoundHost MaterialMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)Turn-on Voltage (V)Reference
Compound B¹Non-doped4.3 (at 3.5 V)290 (at 7.5 V)(0.1482, 0.1300)3.0[1][2]
MCNPIBI²CBP3.696569(0.15, 0.08)3.8[3]
4NTAZ-PPI³Non-doped7.3Not Reported(0.149, 0.131)Not Reported[4]
TAZ-PPI³Non-doped5.9Not Reported(0.149, 0.130)Not Reported[4]

¹Compound B: 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene[1] ²MCNPIBI: 3-(2-(4''-(1-phenyl-1H-benzo[d]imidazol-2-yl)-[1,1':4',1''-terphenyl]-4-yl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzonitrile[3] ³4NTAZ-PPI and TAZ-PPI are 1,2,4-triazole-phenanthroimidazole derivatives[4]

As Electron Transport Layer (ETL) / Hole Blocking Layer (HBL)
CompoundRoleElectron Mobility (cm²/Vs)Device Performance HighlightReference
TPBi¹ETL/HBLNot ReportedWidely used as a standard ETL/HBL in green and blue OLEDs.[5][6][5][6]
4-3cbzBIZ²Bipolar HostNot ReportedAchieved a high EQE of 28.6% in a sky-blue PhOLED with low efficiency roll-off.[7][7]
BBIA³ETL4.17 x 10⁻⁴Nearly two-fold enhancement in current and external quantum efficiencies compared to TPBi in perovskite nanocrystal LEDs.[8][8]

¹TPBi: 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene[5][6] ²4-3cbzBIZ: A tricarbazole substituted benzimidazole derivative[7] ³BBIA: 9,10-bis(N-benzimidazolyl)anthracene[8]

Experimental Protocols

Synthesis of this compound

This protocol describes a general and widely used method for the synthesis of 2-substituted benzimidazoles, adapted for the synthesis of this compound.

Materials:

  • o-phenylenediamine

  • Pyridine-4-carboxaldehyde

  • Ethanol

  • Sodium metabisulfite (Na₂S₂O₅)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Aldehyde Addition: To this solution, add a solution of pyridine-4-carboxaldehyde (1 equivalent) in ethanol dropwise while stirring at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction of Oxidizing Intermediate (Optional but Recommended): Cool the reaction mixture to room temperature and add a solution of sodium metabisulfite (1.2 equivalents) in water. Stir the mixture for 30 minutes. This step helps to reduce any oxidizing intermediates and improve the yield and purity of the final product.

  • Work-up:

    • Remove the ethanol by rotary evaporation.

    • Add water to the residue and acidify with dilute hydrochloric acid to dissolve the product.

    • Wash the acidic solution with an organic solvent like ethyl acetate to remove any unreacted aldehyde.

    • Basify the aqueous layer with a sodium hydroxide solution until the product precipitates.

  • Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • For further purification, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water). Decolorize with activated carbon if necessary.

  • Drying: Dry the purified this compound in a vacuum oven.

OLED Fabrication by Vacuum Thermal Evaporation

This protocol outlines a standard procedure for the fabrication of a multilayer OLED device using vacuum thermal evaporation.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Hole Blocking Layer (HBL), Electron Transport Layer (ETL), and Electron Injection Layer (EIL) (e.g., a PBI derivative for one or more of these layers)

  • Metal for cathode (e.g., LiF/Al or Ca/Al)

  • High vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • Ultrasonic bath

  • UV-Ozone cleaner or oxygen plasma asher

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function and remove organic residues.

  • Organic Layer Deposition:

    • Load the cleaned substrates and the organic materials into the vacuum thermal evaporation chamber.

    • Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr).

    • Sequentially deposit the organic layers onto the ITO substrate by heating the materials in crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. A typical device structure might be:

      • HIL (e.g., MoO₃, 5 nm)

      • HTL (e.g., NPB, 40 nm)

      • EML (e.g., a PBI derivative, either neat or doped in a host, 20-30 nm)

      • HBL (optional, e.g., a PBI derivative, 10 nm)

      • ETL (e.g., a PBI derivative or TPBi, 30 nm)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the electron injection layer (e.g., LiF, 1 nm) followed by the metal cathode (e.g., Al, 100 nm). A shadow mask is used to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and the reactive cathode from oxygen and moisture.

  • Device Characterization:

    • Measure the current-voltage-luminance (I-V-L) characteristics of the encapsulated devices using a source meter and a photometer.

    • Record the electroluminescence spectrum using a spectrometer to determine the emission color and calculate the CIE coordinates.

    • From the measured data, calculate the external quantum efficiency (EQE), power efficiency, and current efficiency.

Visualizations

OLED Fabrication Workflow

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_final Device Finalization & Testing Cleaning Substrate Cleaning (Ultrasonication) Drying N2 Drying Cleaning->Drying Treatment Surface Treatment (UV-Ozone/Plasma) Drying->Treatment HIL Hole Injection Layer (HIL) Treatment->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (PBI Derivative) HTL->EML HBL Hole Blocking Layer (HBL) (Optional, PBI Derivative) EML->HBL ETL Electron Transport Layer (ETL) (PBI Derivative) HBL->ETL Cathode Cathode Deposition (e.g., LiF/Al) ETL->Cathode Encapsulation Encapsulation (Glovebox) Cathode->Encapsulation Characterization Device Characterization (I-V-L, EL Spectrum) Encapsulation->Characterization

Caption: Workflow for OLED fabrication using vacuum thermal evaporation.

Typical Multilayer OLED Device Architecture

OLED_Device_Architecture Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) (PBI Derivative) HBL Hole Blocking Layer (HBL) (PBI Derivative) ETL Electron Transport Layer (ETL) (PBI Derivative) EIL Electron Injection Layer (EIL) Cathode Cathode (e.g., Al) Energy_Level_Diagram cluster_device cluster_energy Anode Anode (ITO) HTL HTL EML EML (PBI) ETL ETL (PBI) Cathode Cathode (Al) Anode_WF HTL_HOMO Anode_WF->HTL_HOMO Hole Injection EML_HOMO HTL_HOMO->EML_HOMO Hole Transport HTL_LUMO recomb Exciton Formation & Light Emission EML_LUMO ETL_HOMO ETL_LUMO ETL_LUMO->EML_LUMO Electron Transport Cathode_WF Cathode_WF->ETL_LUMO Electron Injection

References

Application Notes and Protocols: 2-(4-Pyridyl)benzimidazole as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for utilizing 2-(4-Pyridyl)benzimidazole as a corrosion inhibitor for mild steel, particularly in acidic environments.

Introduction

Mild steel, a cornerstone in numerous industrial applications, is highly susceptible to corrosion, especially in acidic conditions. This degradation leads to significant economic losses and safety concerns. Organic corrosion inhibitors offer a practical and effective solution by adsorbing onto the metal surface and impeding the corrosion process. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have shown exceptional promise. This compound (PBI) is a notable benzimidazole derivative that has demonstrated significant potential as a corrosion inhibitor for mild steel in hydrochloric acid solutions. Its efficacy is attributed to the presence of heteroatoms (nitrogen) and the aromatic pyridine and benzimidazole rings, which facilitate strong adsorption onto the steel surface.

The inhibition mechanism of this compound involves the formation of a protective film on the mild steel surface. This film acts as a barrier, isolating the metal from the corrosive medium. The adsorption process is influenced by the concentration of the inhibitor and the temperature of the environment. Generally, the inhibition efficiency increases with higher inhibitor concentration but may decrease at elevated temperatures.

Data Presentation

The following tables summarize the quantitative data on the performance of this compound as a corrosion inhibitor for mild steel in 1.0 M HCl.

Table 1: Weight Loss Measurement Data

Inhibitor Concentration (M)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)Surface Coverage (θ)
Blank1.25--
1 x 10⁻⁵0.5853.60.536
5 x 10⁻⁵0.3572.00.720
1 x 10⁻⁴0.2480.80.808
5 x 10⁻⁴0.1191.20.912
1 x 10⁻³0.0794.40.944

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA cm⁻²)Cathodic Tafel Slope (βc) (mV dec⁻¹)Anodic Tafel Slope (βa) (mV dec⁻¹)Inhibition Efficiency (%)
Blank-4751150-13575-
1 x 10⁻⁵-468520-1307254.8
5 x 10⁻⁵-462315-1287072.6
1 x 10⁻⁴-455210-1256881.7
5 x 10⁻⁴-44895-1226591.7
1 x 10⁻³-44060-1206394.8

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)nInhibition Efficiency (%)
Blank451500.88-
1 x 10⁻⁵105850.9057.1
5 x 10⁻⁵250500.9182.0
1 x 10⁻⁴480320.9290.6
5 x 10⁻⁴950180.9395.3
1 x 10⁻³1500120.9497.0

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of o-phenylenediamine with an appropriate aldehyde.

Materials:

  • o-phenylenediamine

  • Pyridine-4-carboxaldehyde

  • Ethanol

  • Sodium metabisulfite (optional, as a catalyst)

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add pyridine-4-carboxaldehyde (1 equivalent) to the solution.

  • A catalytic amount of sodium metabisulfite can be added to facilitate the reaction.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Weight Loss Measurements

Materials and Equipment:

  • Mild steel coupons of known composition and dimensions

  • 1.0 M HCl solution (corrosive medium)

  • This compound inhibitor solutions of various concentrations

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat

  • Beakers

  • Acetone

  • Distilled water

  • Emery papers of different grades (e.g., 400, 600, 800, 1200)

Procedure:

  • Mechanically polish the mild steel coupons with emery papers of successively finer grades.

  • Degrease the coupons with acetone, wash with distilled water, and dry thoroughly.

  • Weigh the cleaned coupons accurately using an analytical balance.

  • Immerse the coupons in beakers containing 100 mL of 1.0 M HCl with and without different concentrations of the inhibitor.

  • Maintain the temperature at a constant value (e.g., 298 K) using a water bath.

  • After a specified immersion period (e.g., 24 hours), retrieve the coupons from the solutions.

  • Carefully wash the coupons with distilled water to remove corrosion products, scrub with a soft brush if necessary, rinse with acetone, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) = ΔW / (A * t)

      • ΔW = Weight loss (mg)

      • A = Surface area of the coupon (cm²)

      • t = Immersion time (h)

    • Inhibition Efficiency (IE%) = [(CR₀ - CRᵢ) / CR₀] * 100

      • CR₀ = Corrosion rate in the absence of inhibitor

      • CRᵢ = Corrosion rate in the presence of inhibitor

Potentiodynamic Polarization

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Mild steel working electrode (WE)

  • Platinum counter electrode (CE)

  • Saturated Calomel Electrode (SCE) as the reference electrode (RE)

  • 1.0 M HCl solution with and without different concentrations of the inhibitor

Procedure:

  • Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a known surface area exposed.

  • Polish the exposed surface of the working electrode with emery papers, degrease with acetone, and rinse with distilled water.

  • Assemble the three-electrode cell with the mild steel WE, platinum CE, and SCE RE.

  • Fill the cell with the test solution (1.0 M HCl with or without inhibitor).

  • Allow the system to stabilize for about 30-60 minutes to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Plot the resulting current density versus potential (Tafel plot).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves back to their intersection.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%) = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100

      • Icorr₀ = Corrosion current density in the absence of inhibitor

      • Icorrᵢ = Corrosion current density in the presence of inhibitor

Electrochemical Impedance Spectroscopy (EIS)

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

  • 1.0 M HCl solution with and without different concentrations of the inhibitor

Procedure:

  • Prepare and assemble the electrochemical cell as described for the potentiodynamic polarization measurements.

  • Allow the system to stabilize at the OCP for 30-60 minutes.

  • Perform the EIS measurement by applying a small amplitude AC signal (e.g., 10 mV peak-to-peak) at the OCP over a frequency range from 100 kHz to 10 mHz.

  • Plot the impedance data as Nyquist and Bode plots.

  • Analyze the data by fitting to an appropriate equivalent electrical circuit model. A common model for corrosion systems includes the solution resistance (Rs), the charge-transfer resistance (Rct), and a constant phase element (CPE) to account for the non-ideal capacitive behavior of the double layer.

  • Calculate the inhibition efficiency (IE%) using the charge-transfer resistance values:

    • Inhibition Efficiency (IE%) = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

      • Rct₀ = Charge-transfer resistance in the absence of inhibitor

      • Rctᵢ = Charge-transfer resistance in the presence of inhibitor

Visualizations

Experimental_Workflow cluster_prep Sample & Solution Preparation cluster_experiments Corrosion Inhibition Experiments cluster_analysis Data Analysis cluster_results Results prep_steel Mild Steel Coupon Preparation weight_loss Weight Loss Measurement prep_steel->weight_loss pdp Potentiodynamic Polarization prep_steel->pdp eis Electrochemical Impedance Spectroscopy prep_steel->eis prep_inhibitor Inhibitor Solution Preparation prep_inhibitor->weight_loss prep_inhibitor->pdp prep_inhibitor->eis calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie tafel_analysis Tafel Extrapolation pdp->tafel_analysis circuit_fitting Equivalent Circuit Fitting eis->circuit_fitting results Quantitative Data & Interpretation calc_cr_ie->results tafel_analysis->results circuit_fitting->results

Caption: Experimental workflow for evaluating corrosion inhibition.

Inhibition_Mechanism cluster_surface Mild Steel Surface in HCl steel Mild Steel (Fe) adsorption Adsorption steel->adsorption h_plus H⁺ ions h_plus->adsorption cl_minus Cl⁻ ions cl_minus->adsorption inhibitor This compound (PBI) inhibitor->adsorption protective_film Protective Film Formation adsorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

Caption: Proposed mechanism of corrosion inhibition by PBI.

Application Notes and Protocols for 2-(4-Pyridyl)benzimidazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Pyridyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family, a class of molecules that has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The benzimidazole scaffold is a "privileged structure," meaning it can bind to a variety of biological targets, leading to a broad spectrum of effects, including anticancer properties. This document provides detailed application notes and protocols for the use of this compound in cancer cell line studies, focusing on its mechanism of action, experimental procedures, and data interpretation.

The primary molecular target of this compound and its close derivatives has been identified as Protein Kinase N2 (PKN2), a serine/threonine kinase involved in crucial cellular processes such as cell migration, invasion, and apoptosis.[1] Dysregulation of PKN2 activity has been implicated in the progression of several cancers, making it a promising target for therapeutic intervention. By inhibiting PKN2, this compound can modulate downstream signaling pathways, such as the Rho/ROCK and Hippo-YAP/TAZ pathways, ultimately leading to anti-tumor effects.

Data Presentation

The following table summarizes the in vitro inhibitory and cytotoxic activities of this compound and its closely related derivatives. It is important to note that while the direct antiproliferative IC50 values for this compound are not widely published, the data for its derivatives provide a strong indication of its potential efficacy and a basis for determining appropriate concentration ranges for in vitro studies.

Compound Name/DerivativeTarget/AssayCell LineIC50 ValueReference
This compound-4-carboxamidePKN2 (enzymatic assay)N/A0.064 µM[1]
CuCl₂(2-(2-pyridyl)benzimidazole)Cytotoxicity (MTT Assay)A549 (Lung Carcinoma)5-10 µM[2]
Novel Benzimidazole Derivative (BA586)Cytotoxicity (MTT Assay)HCC1937 (Breast Cancer)42 µM
N-(1H-benzo[d]imidazol-2-yl)-4-methylbenzamideCytotoxicity (MTT Assay)MCF7 (Breast Cancer)3.84 µM
Benzimidazole-acridine derivative (8I)CytotoxicityK562 (Leukemia)2.68 µM
Benzimidazole-acridine derivative (8I)CytotoxicityHepG-2 (Hepatocellular Carcinoma)8.11 µM

Signaling Pathway

The primary mechanism of action of this compound is believed to be the inhibition of the PKN2 signaling pathway. PKN2 is a downstream effector of the Rho GTPases and plays a significant role in cytoskeletal regulation, cell adhesion, and cell cycle progression. Its inhibition can disrupt these processes, leading to reduced cancer cell proliferation and migration. Furthermore, PKN2 has been identified as a regulator of the Hippo-YAP/TAZ pathway, which is crucial in controlling organ size and cell proliferation, and its dysregulation is a hallmark of many cancers.

PKN2_Signaling_Pathway PKN2 Signaling Pathway in Cancer RhoGTPases Rho GTPases (e.g., RhoA, Rac1) PKN2 PKN2 RhoGTPases->PKN2 Activates Actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) PKN2->Actin Hippo Hippo Pathway (LATS1/2) PKN2->Hippo Inhibits Apoptosis Apoptosis PKN2->Apoptosis Regulates Migration Cell Migration & Invasion Actin->Migration YAPTAZ YAP/TAZ Hippo->YAPTAZ Inhibits Proliferation Cell Proliferation & Survival YAPTAZ->Proliferation Pyridylbenzimidazole This compound Pyridylbenzimidazole->PKN2 Inhibits Experimental_Workflow Experimental Workflow for this compound Studies cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Functional Assays CellCulture 1. Cell Culture (Select appropriate cancer cell lines) MTT 2. Cell Viability Assay (MTT) (Determine IC50 values) CellCulture->MTT Apoptosis 3. Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis Based on IC50 CellCycle 4. Cell Cycle Analysis (Propidium Iodide Staining) MTT->CellCycle Based on IC50 WesternBlot 5. Western Blot Analysis (Probe PKN2 pathway proteins) MTT->WesternBlot Based on IC50 Apoptosis->CellCycle CellCycle->WesternBlot MigrationAssay 6. Cell Migration/Invasion Assay (Wound healing or Transwell assay) WesternBlot->MigrationAssay

References

The Role of 2-(4-Pyridyl)benzimidazole in Pharmaceutical Drug Design and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Pyridyl)benzimidazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and pharmaceutical drug design. Its unique structural features, combining the electron-rich benzimidazole ring system with the electron-deficient pyridine moiety, allow for a diverse range of biological activities. This scaffold serves as a privileged structure in the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. Its ability to interact with various biological targets, including protein kinases and enzymes, makes it a valuable starting point for the design of potent and selective inhibitors. These application notes provide an overview of the key applications of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its quantitative biological data.

Key Applications in Drug Discovery

The this compound core is a key pharmacophore in the development of various therapeutic agents:

  • Anticancer Agents: Derivatives of this compound have demonstrated significant potential as anticancer agents. They have been shown to inhibit protein kinases, such as Protein Kinase N2 (PKN2), which are implicated in cancer cell proliferation, survival, and metastasis.[1][2] The benzimidazole structure can also interact with other anticancer targets, including topoisomerases and microtubules.[3]

  • Anti-inflammatory Agents: The scaffold has been explored for its anti-inflammatory properties. Evidence suggests that some derivatives can modulate inflammatory pathways, potentially through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[4][5]

  • Urease Inhibitors: this compound and its analogs have been identified as inhibitors of urease, an enzyme crucial for the survival of Helicobacter pylori, a bacterium linked to gastritis, peptic ulcers, and gastric cancer. By inhibiting urease, these compounds can disrupt the bacterium's ability to neutralize the acidic environment of the stomach.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound and its derivatives against various targets.

Table 1: Protein Kinase N2 (PKN2) Inhibition

CompoundModificationIC50 (µM)Selectivity (over PKN1)Reference
Compound 5 4-carboxamide derivative0.064~17-fold[1][2]
Compound 19 6-bromo, 4-carboxamide derivative~0.18026-fold[2]

Table 2: Anticancer Activity (IC50 in µM)

Derivative ClassCell LineIC50 (µM)Mechanism of ActionReference
Imidazo[1,5-a]pyridine-benzimidazole hybrid60 human cancer cell lines0.43 - 7.73Tubulin polymerization inhibition[3]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateBreast cancer cellsNot SpecifiedMicrotubule inhibitor[3]
Bis-benzimidazole derivativesVariousNot SpecifiedTopoisomerase I and II inhibition[3]

Table 3: Anti-inflammatory Activity

Derivative ClassAssayIC50Target PathwayReference
2-AminobenzimidazolesNF-κB Activation (PKC-driven)Potent inhibition observedNF-κB[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the condensation of o-phenylenediamine with isonicotinic acid.[6]

Materials:

  • o-Phenylenediamine

  • Isonicotinic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)

  • Sodium bicarbonate solution (saturated)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and isonicotinic acid (1 equivalent).

  • Add polyphosphoric acid (PPA) or Eaton's reagent as the condensing agent and solvent.

  • Heat the reaction mixture at a temperature of 160-200°C for 2-4 hours with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of ice-cold water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Characterize the final product using techniques like NMR, IR, and Mass Spectrometry.

In Vitro Protein Kinase N2 (PKN2) Inhibition Assay (Radiometric)

This protocol is adapted from a radiometric assay for protein kinases and is specifically tailored for PKN2.[1]

Materials:

  • Recombinant human PKN2 enzyme

  • Peptide substrate (e.g., KKLNRTLSVA)

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound derivative (test compound) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid (1%)

  • Scintillation counter

  • 96-well plates

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the peptide substrate, and the PKN2 enzyme in a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a control with DMSO only.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Assay: Inhibition of NF-κB Activation

This protocol outlines a general method to assess the inhibitory effect of this compound derivatives on NF-κB activation in a cellular context.[4][5]

Materials:

  • A suitable cell line (e.g., macrophages, lymphocytes)

  • Cell culture medium and supplements

  • Stimulating agent to activate NF-κB (e.g., TNF-α, LPS)

  • This compound derivative (test compound)

  • Reagents for a reporter gene assay (e.g., luciferase reporter plasmid under the control of an NF-κB responsive promoter) or for Western blotting to detect phosphorylation of IκBα.

  • Transfection reagents (if using a reporter assay)

  • Lysis buffer

  • Luciferase assay substrate or antibodies for Western blotting

  • Luminometer or Western blotting equipment

Procedure (Reporter Gene Assay):

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Transfect the cells with an NF-κB luciferase reporter plasmid.

  • After transfection, treat the cells with various concentrations of the test compound for a specified pre-incubation time.

  • Stimulate the cells with an NF-κB activating agent (e.g., TNF-α).

  • After the stimulation period, lyse the cells and measure the luciferase activity using a luminometer.

  • A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.

  • Calculate the IC50 value as described for the kinase assay.

Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Nucleus Nucleus Gene_exp Gene Expression (Inflammatory Genes) NFkB_nuc->Gene_exp Induces Pyridylbenzimidazole This compound Derivative Pyridylbenzimidazole->IKK_complex Inhibits IkB_NFkB->IkB IkB_NFkB->NFkB

Caption: Potential mechanism of anti-inflammatory action of this compound derivatives via inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

Drug_Discovery_Workflow Start Start: Identification of This compound Scaffold Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening: In Vitro Assays Purification->Primary_Screening Kinase_Assay PKN2 Kinase Inhibition Assay Primary_Screening->Kinase_Assay Evaluate Anti_inflammatory_Assay Anti-inflammatory Assay (NF-κB) Primary_Screening->Anti_inflammatory_Assay Evaluate Anticancer_Assay Anticancer Cell Viability Assay Primary_Screening->Anticancer_Assay Evaluate Hit_Identification Hit Identification (Potent & Selective) Kinase_Assay->Hit_Identification Anti_inflammatory_Assay->Hit_Identification Anticancer_Assay->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Efficacy Efficacy Studies In_Vivo->Efficacy Assess Toxicity Toxicity & PK/PD Studies In_Vivo->Toxicity Assess Candidate Preclinical Candidate Selection Efficacy->Candidate Toxicity->Candidate

Caption: A generalized workflow for the design and development of drugs based on the this compound scaffold.

References

Application Notes and Protocols for Measuring the Fluorescence of 2-(4-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the fluorescence properties of 2-(4-Pyridyl)benzimidazole (4-PBI). This document details the underlying principles of its fluorescence, experimental protocols for its characterization, and its potential applications as a fluorescent probe.

Introduction to this compound (4-PBI) Fluorescence

This compound is a heterocyclic aromatic compound that exhibits strong intrinsic fluorescence. Its photophysical properties are highly sensitive to the surrounding environment, making it a valuable tool for various sensing and imaging applications. The fluorescence of 4-PBI is primarily governed by excited-state proton transfer (ESPT) phenomena, which involve the transfer of a proton in the electronically excited state. This process is significantly influenced by factors such as solvent polarity and pH.

The 4-PBI molecule possesses two key nitrogen atoms: one on the pyridine ring and one on the benzimidazole ring. The basicity of the pyridyl nitrogen is known to increase substantially upon photoexcitation, making it more susceptible to protonation in the excited state. This leads to the formation of different emissive species, including the neutral form, a cation, and a tautomer, each with distinct fluorescence characteristics. This environmentally sensitive fluorescence makes 4-PBI a promising candidate for the development of fluorescent probes for detecting metal ions and anions through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

Photophysical Data

SolventDielectric Constant (ε)Excitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)
Dichloromethane8.93~330~380~42000.48 - 0.96
Acetonitrile37.5~330~385~46000.41 - 0.83
Methanol32.7~323~390~5600Moderate
Water (Neutral)80.1~320~380 / ~490 (tautomer)VariesLow to Moderate

Note: The quantum yields for pyridyl-benzimidazole derivatives can be relatively high, particularly in non-polar aprotic solvents. The appearance of a second, significantly red-shifted emission band in protic solvents like water is indicative of excited-state proton transfer leading to a tautomeric species.

The pH of the medium also dramatically affects the fluorescence of 4-PBI due to the protonation/deprotonation of the nitrogen atoms. The ground and excited state acidity constants (pKa and pKa) are crucial parameters for understanding these effects. For a related guanidine derivative of naphthalimide, the ground state pKa was determined to be around 8.5, while the excited state pKa was significantly lower at approximately 0.9[1]. This large difference highlights the increased acidity in the excited state, a common feature in molecules undergoing ESPT.

Experimental Protocols

Preparation of this compound Solutions

Objective: To prepare stock and working solutions of 4-PBI for fluorescence measurements.

Materials:

  • This compound (solid)

  • Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane)

  • Deionized water

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Analytical balance

Protocol:

  • Stock Solution (1 mM): Accurately weigh an appropriate amount of 4-PBI solid and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to achieve a final concentration of 1 mM. Ensure complete dissolution, using sonication if necessary.

  • Working Solutions (1-10 µM): Prepare working solutions by diluting the stock solution with the solvent of choice to the desired final concentration (typically in the micromolar range) in volumetric flasks.

  • Solvent Considerations: Due to the sensitivity of 4-PBI fluorescence to the environment, it is crucial to use high-purity, spectroscopic grade solvents. For studies involving the effect of solvent polarity, a range of solvents with varying dielectric constants should be used.

  • pH-Dependent Studies: For investigating the effect of pH, prepare a series of buffer solutions with known pH values. Add a small aliquot of the 4-PBI stock solution to each buffer to reach the final desired concentration. Ensure the volume of the stock solution added does not significantly alter the pH of the buffer.

Measurement of Fluorescence Spectra

Objective: To obtain the excitation and emission spectra of 4-PBI.

Equipment:

  • Fluorometer (Spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output. Set the excitation and emission slit widths (e.g., 5 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent or buffer used for the sample preparation. Place it in the fluorometer and record a blank scan to measure any background fluorescence.

  • Excitation Spectrum:

    • Set the emission wavelength to the expected maximum (e.g., 380 nm).

    • Scan a range of excitation wavelengths (e.g., 250-370 nm).

    • The resulting spectrum will show the wavelengths of light that are most effective at exciting the molecule.

  • Emission Spectrum:

    • Set the excitation wavelength to the maximum determined from the excitation spectrum (e.g., 330 nm).

    • Scan a range of emission wavelengths (e.g., 340-600 nm).

    • The resulting spectrum will show the fluorescence emission profile of 4-PBI.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum to correct for background fluorescence. Identify the wavelengths of maximum excitation and emission.

Determination of Fluorescence Quantum Yield (Φ_f)

Objective: To quantify the efficiency of the fluorescence process of 4-PBI relative to a standard.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • 4-PBI solution

  • Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

Protocol:

  • Prepare a series of dilute solutions of both the 4-PBI sample and the quantum yield standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the fluorescence emission curves for both the sample and the standard.

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots can be used in the calculation for more accurate results.

Signaling Pathways and Applications

The environmentally sensitive fluorescence of 4-PBI and its derivatives makes them suitable for use as fluorescent sensors. The primary signaling mechanism involves a change in the fluorescence output (intensity, wavelength, or lifetime) upon interaction with a specific analyte.

pH Sensing

The protonation and deprotonation of the pyridyl and benzimidazole nitrogens in response to pH changes directly modulate the electronic structure and, consequently, the fluorescence properties of 4-PBI. This allows for the development of pH-sensitive fluorescent probes.

Caption: pH sensing mechanism of 4-PBI.

Metal Ion Sensing

Benzimidazole derivatives can act as chelating agents for various metal ions. Upon binding to a metal ion, the fluorescence of the 4-PBI moiety can be either enhanced or quenched, providing a detectable signal.

  • Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can restrict intramolecular rotations and vibrations, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity.

  • Photoinduced Electron Transfer (PET): In some cases, the metal ion can facilitate an electron transfer process from the excited fluorophore, leading to fluorescence quenching.

Caption: Metal ion sensing mechanisms.

Experimental Workflow

The following diagram outlines a general workflow for characterizing the fluorescence of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis Prep_Stock Prepare 4-PBI Stock Solution Prep_Working Prepare Working Solutions (in desired solvent/buffer) Prep_Stock->Prep_Working Measure_Abs Measure UV-Vis Absorption Spectrum Prep_Working->Measure_Abs Measure_Ex Measure Excitation Spectrum Prep_Working->Measure_Ex Measure_QY Measure Quantum Yield (relative to standard) Measure_Abs->Measure_QY Measure_Em Measure Emission Spectrum Measure_Ex->Measure_Em Measure_Em->Measure_QY Analyze_Spectra Determine λ_ex(max) and λ_em(max) Measure_Em->Analyze_Spectra Calculate_QY Calculate Quantum Yield Measure_QY->Calculate_QY Calculate_SS Calculate Stokes Shift Analyze_Spectra->Calculate_SS

Caption: General workflow for fluorescence characterization.

References

Application Notes and Protocols for 2-(4-Pyridyl)benzimidazole as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Pyridyl)benzimidazole (4-PBI) is a versatile heterocyclic compound that exhibits fluorescence properties sensitive to its chemical environment, making it a valuable tool for the detection of metal ions. Its structure, featuring both a pyridine and a benzimidazole moiety, provides excellent metal-binding sites. Upon coordination with metal ions, the photophysical properties of 4-PBI can be significantly altered, leading to changes in fluorescence intensity, emission wavelength, and lifetime. These changes form the basis of its application as a fluorescent probe. This document provides detailed application notes and experimental protocols for the use of this compound in the detection of various metal ions.

The utility of benzimidazole derivatives in metal ion sensing is well-documented, with applications in detecting ions crucial to biological and environmental systems, including zinc, copper, and cobalt.[1][2][3][4] The primary signaling mechanisms involved are typically Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

Principle of Detection: Signaling Pathways

The interaction of this compound with metal ions can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence signal. The specific mechanism depends on the nature of the metal ion.

Chelation-Enhanced Fluorescence (CHEF)

In the free ligand state, this compound may exhibit low fluorescence quantum yield due to non-radiative decay pathways, such as photoinduced electron transfer (PET) or vibrational relaxation. Upon binding to a metal ion, the molecule's conformational rigidity increases, which can suppress these non-radiative decay processes. This leads to a significant enhancement of the fluorescence intensity. This "turn-on" response is characteristic of the CHEF mechanism and is often observed with d¹⁰ metal ions like Zn²⁺ and Cd²⁺.[4][5]

Caption: Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway.

Photoinduced Electron Transfer (PET)

For paramagnetic metal ions, such as Cu²⁺ and Co²⁺, a different mechanism known as Photoinduced Electron Transfer (PET) often dominates.[2][3] In this "turn-off" mechanism, the metal ion's d-orbitals can act as an electron acceptor. Upon excitation of the fluorophore, an electron is transferred from the excited state of the this compound to the metal ion, leading to fluorescence quenching.

Caption: Photoinduced Electron Transfer (PET) Quenching Pathway.

Quantitative Data Summary

While comprehensive data for this compound is dispersed, the following table summarizes typical performance characteristics observed for benzimidazole-based fluorescent probes in the detection of various metal ions. These values can serve as a benchmark for experiments using 4-PBI.

Metal IonTypical Signaling MechanismLimit of Detection (LOD)Binding Stoichiometry (Probe:Metal)Reference
Zn²⁺ CHEF ("Turn-On")39.91 nM - 176 nM1:1 or 2:1[1][4]
Cu²⁺ PET ("Turn-Off")~14 nM - 0.16 µM1:1 or 2:1[2][6]
Co²⁺ PET ("Turn-Off")3.56 µM2:1[3]
Cd²⁺ CHEF ("Turn-On")Down to 1 nM2:1[5]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the condensation of o-phenylenediamine with isonicotinaldehyde.[7][8]

Materials:

  • o-Phenylenediamine

  • Isonicotinaldehyde (Pyridine-4-carboxaldehyde)

  • Ethanol

  • Sodium metabisulfite (Na₂S₂O₅) or a similar oxidizing agent (optional, for improved yield)

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add isonicotinaldehyde (1 equivalent) to the solution.

  • If using, add a catalytic amount of an oxidizing agent.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

General Protocol for Metal Ion Detection

This protocol provides a general framework for utilizing this compound as a fluorescent probe. Specific parameters such as solvent system and concentrations may need to be optimized for the target metal ion.

Detection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Probe Prepare Stock Solution of This compound Titration Perform Fluorescence Titration Stock_Probe->Titration Stock_Metal Prepare Stock Solutions of Metal Ions Stock_Metal->Titration Buffer Prepare Buffer Solution (e.g., HEPES, Tris-HCl) Buffer->Titration Selectivity Conduct Selectivity and Competition Assays Titration->Selectivity Plotting Plot Fluorescence Intensity vs. Metal Ion Concentration Titration->Plotting Stoichiometry Determine Binding Stoichiometry (Job's Plot) Titration->Stoichiometry LOD Calculate Limit of Detection (LOD) Plotting->LOD

Caption: General Experimental Workflow for Metal Ion Detection.

Materials and Equipment:

  • This compound (synthesized or commercially available)

  • Salts of metal ions to be tested (e.g., ZnCl₂, CuSO₄, Co(NO₃)₂, Cd(ClO₄)₂)

  • Spectroscopic grade solvent (e.g., Methanol, Acetonitrile, DMSO/Water mixture)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • pH meter

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.

    • Prepare stock solutions of the metal ion salts (e.g., 10 mM) in deionized water or the same solvent as the probe.

  • Fluorescence Titration:

    • In a cuvette, place a dilute solution of this compound (e.g., 10 µM) in the buffered solvent.

    • Record the initial fluorescence spectrum of the probe solution.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate (typically 1-2 minutes).

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • From this plot, the detection limit (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.

  • Determination of Binding Stoichiometry (Job's Plot):

    • Prepare a series of solutions with varying mole fractions of the probe and the metal ion, while keeping the total concentration constant.

    • Measure the fluorescence intensity for each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the probe. The maximum of the plot will indicate the stoichiometry of the complex.

  • Selectivity and Competition Experiments:

    • To assess the selectivity of the probe, record the fluorescence response in the presence of a range of different metal ions at the same concentration.

    • For competition experiments, add the target metal ion to the probe solution, followed by the addition of potentially interfering metal ions, and record any changes in the fluorescence signal.

Concluding Remarks

This compound serves as a foundational structure for the development of fluorescent probes for metal ion detection. Its straightforward synthesis and environmentally sensitive fluorescence make it an attractive candidate for various sensing applications. The protocols and data presented herein provide a comprehensive guide for researchers to utilize this compound and its derivatives in their studies. Further research can focus on modifying the benzimidazole or pyridine rings to fine-tune the selectivity and sensitivity towards specific metal ions of biological or environmental importance.

References

Application Notes and Protocols: 2-(4-Pyridyl)benzimidazole in Catalysis and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-Pyridyl)benzimidazole as a versatile ligand in catalysis and a building block in organic synthesis. While direct, detailed catalytic applications of the 4-pyridyl isomer are not as extensively documented as its 2-pyridyl counterpart, this document outlines its synthesis, potential catalytic applications based on related structures, and provides adaptable experimental protocols.

Synthesis of this compound

This compound serves as a crucial bidentate ligand, coordinating with various transition metals to form catalytically active complexes. Its synthesis is a fundamental step for its application in catalysis and medicinal chemistry.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of similar benzimidazole derivatives.

Materials:

  • o-phenylenediamine

  • 4-pyridinecarboxaldehyde

  • Sodium bisulfite (NaHSO₃) (catalyst)

  • N,N-Dimethylacetamide (DMA)

  • Microwave reactor or conventional heating setup

  • Standard laboratory glassware

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq), 4-pyridinecarboxaldehyde (1.0 eq), and a catalytic amount of sodium bisulfite (e.g., 10 mol%).

  • Solvent Addition: Add N,N-Dimethylacetamide (DMA) as the solvent to the reaction mixture.

  • Reaction Conditions:

    • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 80 °C for 30 minutes.

    • Conventional Heating: Alternatively, the mixture can be refluxed in a round-bottom flask with a condenser at a suitable temperature for several hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion of the reaction (indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid product by filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

SynthesisWorkflow

Caption: Workflow for the synthesis of this compound.

Application in Catalysis

This compound is a valuable ligand in transition metal-catalyzed reactions due to its bidentate nature, allowing for the formation of stable metal complexes. These complexes can exhibit high catalytic activity in various organic transformations.

Palladium complexes of benzimidazole derivatives are effective catalysts for C-C bond-forming reactions like the Mizoroki-Heck and Suzuki-Miyaura couplings. While specific data for the 4-pyridyl isomer is scarce, the 2-pyridyl analogue has shown high activity, suggesting the potential of this compound in these reactions.

Application Note: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes. A palladium complex of this compound can be prepared in situ or as a pre-formed catalyst to facilitate this transformation.

Adaptable Experimental Protocol: Mizoroki-Heck Reaction

This protocol is adapted from procedures using similar N-heterocyclic carbene (NHC) and benzimidazole-ligated palladium catalysts.

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Alkene (e.g., styrene)

  • Palladium source (e.g., Pd(OAc)₂)

  • This compound (ligand)

  • Base (e.g., Triethylamine (Et₃N) or K₂CO₃)

  • Solvent (e.g., DMF, NMP, or toluene)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Catalyst Preparation (in situ):

    • To a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, 0.5-2 mol%) and this compound (1-4 mol%, typically in a 1:2 Pd:ligand ratio).

    • Add the solvent and stir the mixture for a few minutes to allow for complex formation.

  • Reaction Mixture:

    • To the catalyst mixture, add the aryl halide (1.0 eq), the alkene (1.1-1.5 eq), and the base (1.5-2.0 eq).

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically 80-140 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Quantitative Data for Heck Reactions with Benzimidazole-based Catalysts

Catalyst SystemAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd-NHC-Cl1-bromo-4-nitrobenzeneStyreneEt₃NDMF1201>95[Adapted from similar systems]
Pd(OAc)₂ / LigandAryl Bromiden-Butyl acrylateK₂CO₃NMP1402480-95[General protocol adaptation]

HeckCycle

Caption: General catalytic cycle for the Mizoroki-Heck reaction.

Ruthenium complexes bearing pyridyl-benzimidazole ligands have shown excellent activity in the transfer hydrogenation of ketones to alcohols, using isopropanol as both the solvent and hydrogen source.

Application Note: Transfer Hydrogenation of Ketones

This reaction is a safe and convenient alternative to using high-pressure hydrogen gas for the reduction of carbonyl compounds. The this compound ligand can stabilize the ruthenium center and facilitate the hydrogen transfer process.

Adaptable Experimental Protocol: Transfer Hydrogenation

This protocol is based on studies using 2-(2-pyridyl)benzimidazole-ruthenium complexes.

Materials:

  • Ketone (e.g., acetophenone)

  • Ruthenium source (e.g., [RuCl₂(p-cymene)]₂)

  • This compound (ligand)

  • Base (e.g., KOH or NaOⁱPr)

  • Isopropanol (solvent and hydrogen source)

  • Schlenk tube or reflux apparatus

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk tube under an inert atmosphere, dissolve the ruthenium source and this compound in isopropanol.

    • Stir the mixture at room temperature for a short period to allow for complex formation.

  • Reaction Mixture:

    • Add the ketone to the catalyst solution.

    • Add the base (typically a solution in isopropanol).

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approx. 82 °C).

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting alcohol by column chromatography if necessary.

Table 2: Representative Data for Ruthenium-Catalyzed Transfer Hydrogenation

Catalyst SystemSubstrateBaseSolventTemp (°C)TimeConversion (%)Reference
[RuCl₂(p-cymene)]₂ / LigandAcetophenoneKOHi-PrOH821h>97[Adapted from 2-pyridyl isomer studies]
Ru(II) ComplexVarious KetonesNaOⁱPri-PrOHReflux0.5-2h90-99[General Ru-catalyzed reactions]

TransferHydrogenation

Caption: Simplified catalytic cycle for transfer hydrogenation of ketones.

Application in Organic Synthesis as a Building Block

Beyond its role as a ligand, the benzimidazole scaffold, including the this compound core, is a prominent feature in many biologically active molecules and functional materials. Its synthesis provides a platform for further functionalization to create novel compounds for drug discovery and materials science. The pyridine nitrogen can be quaternized or oxidized, and the benzimidazole NH can be substituted, leading to a wide array of derivatives with diverse properties.

Disclaimer: The provided experimental protocols for catalytic reactions are adapted from literature on structurally similar compounds due to the limited availability of detailed procedures specifically for this compound. These protocols should be considered as a starting point for optimization by researchers. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols: 2-(4-Pyridyl)benzimidazole in Advanced Polymer Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Pyridyl)benzimidazole is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of advanced polymer materials. Its rigid benzimidazole core contributes to high thermal and mechanical stability, while the pyridine ring offers unique properties such as proton acceptance, potential for metal coordination, and tailored solubility. These characteristics make polymers incorporating this compound particularly suitable for applications in high-performance membranes for fuel cells, specialty engineering plastics, and materials for electronics.

These application notes provide an overview of the utility of this compound in polymer synthesis and detailed protocols for the preparation and characterization of resulting polymer materials, with a focus on their application in proton exchange membranes.

Key Applications

Polymers containing this compound are primarily developed for applications requiring high thermal stability and specific chemical functionalities. The pyridine nitrogen atom can be protonated, making these polymers excellent candidates for:

  • High-Temperature Proton Exchange Membranes (PEMs) for Fuel Cells: The pyridine moiety enhances the phosphoric acid doping level in polybenzimidazole (PBI) membranes, leading to high proton conductivity at elevated temperatures (120-200°C) under anhydrous conditions. This is advantageous for fuel cells as it improves efficiency and tolerance to impurities.[1][2]

  • Gas Separation Membranes: The rigid polymer backbone and the potential for creating well-defined microstructures can be exploited for selective gas separation applications.

  • High-Performance Thermoplastics: The incorporation of the rigid and thermally stable this compound unit can significantly increase the glass transition temperature (Tg) and thermal decomposition temperature of polymers.[3][4]

  • Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms in the benzimidazole and pyridine rings can act as ligands, enabling the formation of coordination polymers and MOFs with interesting catalytic, sensing, or separation properties.

Data Presentation

Thermal Properties of Benzimidazole-Containing Polymers
Polymer SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)Reference
Homopolymer with 2H-benzimidazol-2-one units348>450[3]
Copolymer with 30 mol% 2H-benzimidazol-2-one269-[3]
Poly(arylene benzimidazole)s (PABIs)>240>450[3]
Pyridobisimidazole-containing polymer (PPI)330570[1]
Polyimide with benzimidazole moieties (BR-50)448554[5]
Mechanical Properties of Benzimidazole-Containing Polymer Films

| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference | | :--- | :--- | :--- | :--- | | Polyimide with benzimidazole moieties | 118.9 - 148.6 | 2.7 - 4.1 | 4.3 - 10+ |[5] | | Aromatic Polybenzimidazole (PBI) | High | 11 | - |[6] | | Cyclohexyl-based PBI | - | 2 | - |[6] | | PBI Copolymer (30% cyclohexyl) | - | 10.5 | 8 |[6] | | Doped PBI Copolymer (30% cyclohexyl) | - | 0.170 | 52 |[6] | | Benzimidazole grafted PBI (ADL 13.1) | 16 | - | - |[7] |

Proton Conductivity of Pyridine-Containing PBI Membranes
Polymer SystemAcid Doping Level (ADL) (mol PA / repeat unit)Temperature (°C)Proton Conductivity (S/cm)Reference
Pyridobisimidazole-containing polymer (PPI)221800.23[1]
Pyridine-based PBIs15 - 251600.1 - 0.2[4]
Benzimidazole grafted PBI13.11800.15[7]
Bipyridine-based PBIHigh-Higher than m-PBI[2]

Experimental Protocols

Protocol 1: Synthesis of Pyridine-Containing Polybenzimidazole (A Representative Protocol)

This protocol describes a general method for the synthesis of pyridine-containing polybenzimidazoles (PBIs) via polycondensation in polyphosphoric acid (PPA), which can be adapted for the polymerization of this compound with a suitable dicarboxylic acid.[4]

Materials:

  • This compound (as the diamine monomer, assuming it has two reactive amine groups for polymerization, or used to create a diamine monomer) or a diamine containing the this compound moiety.

  • Aromatic dicarboxylic acid (e.g., isophthalic acid, terephthalic acid)

  • Polyphosphoric acid (PPA, 115%)

  • Nitrogen gas (high purity)

  • Deionized water

  • Ammonium hydroxide solution (0.01 N)

Equipment:

  • Three-neck resin reaction flask with a mechanical stirrer, nitrogen inlet, and gas outlet

  • Heating mantle with temperature controller

  • Glove box (optional, for moisture-sensitive reagents)

  • Beakers, filtration apparatus

Procedure:

  • Monomer Charging: In a nitrogen-purged three-neck flask, add equimolar amounts of the this compound-containing diamine and the aromatic dicarboxylic acid.

  • Addition of PPA: Carefully add polyphosphoric acid to the flask to act as both the solvent and the polycondensation reagent. The amount of PPA should be sufficient to achieve a polymer concentration of around 5-15 wt% to ensure adequate mixing.

  • Polymerization:

    • Slowly heat the reaction mixture to 120°C with mechanical stirring under a gentle stream of nitrogen.

    • Hold the temperature at 120°C for 1-2 hours to ensure the monomers are well-dissolved.

    • Gradually increase the temperature to 200°C and maintain for 4-6 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Polymer Precipitation:

    • After cooling the viscous solution to below 100°C, slowly pour it into a large beaker of vigorously stirred deionized water. This will cause the polymer to precipitate.

    • Break up the precipitated polymer into smaller pieces.

  • Purification:

    • Wash the polymer repeatedly with deionized water to remove most of the PPA.

    • Neutralize the polymer by stirring it in a dilute ammonium hydroxide solution overnight to remove any residual acid.

    • Wash the polymer again with deionized water until the filtrate is neutral.

  • Drying: Dry the purified polymer in a vacuum oven at 120-150°C for 24 hours.

Protocol 2: Fabrication of Polymer Membranes by Solution Casting

This protocol outlines the procedure for preparing thin polymer films or membranes, suitable for fuel cell testing and other applications.[6][8]

Materials:

  • Synthesized this compound-containing polymer

  • Suitable solvent (e.g., N,N-dimethylacetamide (DMAc), formic acid)

  • Deionized water

Equipment:

  • Glass Petri dish or a flat glass plate

  • Doctor blade or film applicator (optional, for controlled thickness)

  • Gravity convection oven

  • Beakers, magnetic stirrer

Procedure:

  • Polymer Solution Preparation: Dissolve the dried polymer in a suitable solvent to form a 3-10 wt% solution. Stir the mixture until the polymer is completely dissolved, which may take several hours.

  • Casting:

    • Pour the polymer solution onto a clean, level glass plate or into a Petri dish.

    • If a controlled thickness is required, use a doctor blade to cast the film.

  • Solvent Evaporation: Place the cast solution in an oven at 60-80°C for 24-48 hours to slowly evaporate the solvent and form the membrane.

  • Membrane Peeling and Annealing:

    • Immerse the glass plate with the dried film in a deionized water bath to help peel the membrane off the substrate.

    • Dry the freestanding membrane in an oven at a temperature below its Tg (e.g., 120-160°C) for several hours to remove any residual solvent and water.

Protocol 3: Characterization of Polymer Properties

A. Thermal Properties (TGA and DSC)

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the dry polymer sample in a TGA crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the 5% weight loss temperature (Td5%), indicating the onset of thermal decomposition.[8]

  • Differential Scanning Calorimetry (DSC):

    • Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan.

    • Heat the sample to a temperature above its expected glass transition temperature (Tg) at a rate of 10-20°C/min under a nitrogen atmosphere.

    • Cool the sample rapidly.

    • Reheat the sample at the same rate. The Tg is determined from the midpoint of the inflection in the heat flow curve of the second heating scan.[9]

B. Mechanical Properties (Tensile Testing)

  • Cut the prepared polymer membranes into dumbbell-shaped specimens according to a standard (e.g., ASTM D638).

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation to determine the tensile strength, tensile modulus, and elongation at break.[9]

C. Proton Conductivity Measurement (Electrochemical Impedance Spectroscopy - EIS)

  • Acid Doping: Immerse the polymer membrane in concentrated phosphoric acid (e.g., 85%) at room temperature for at least 48 hours to ensure complete doping.

  • Sample Preparation: Cut a circular or rectangular sample from the doped membrane.

  • Measurement Setup:

    • Sandwich the doped membrane between two stainless steel or platinum electrodes in a measurement cell.[10]

    • Place the cell in a temperature-controlled chamber.

  • EIS Measurement:

    • Connect the cell to a frequency response analyzer.

    • Apply a small AC voltage (e.g., 10 mV) over a frequency range of approximately 1 Hz to 1 MHz.

    • Record the impedance data at various temperatures (e.g., from 120°C to 180°C) under anhydrous conditions.[10]

  • Data Analysis:

    • Plot the impedance data in a Nyquist plot (-Z'' vs. Z').

    • The bulk resistance (R) of the membrane is determined from the high-frequency intercept of the impedance arc with the real axis.

    • Calculate the proton conductivity (σ) using the formula: σ = L / (R * A), where L is the thickness of the membrane and A is the electrode area.

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification Monomers This compound-diamine + Dicarboxylic Acid Reaction Polycondensation (120-200°C, N2) Monomers->Reaction PPA Polyphosphoric Acid (PPA) PPA->Reaction Polymer_Solution Polymer_Solution Reaction->Polymer_Solution Viscous Polymer Solution Precipitation Precipitation in Water Polymer_Solution->Precipitation Washing Washing & Neutralization Precipitation->Washing Drying Vacuum Drying Washing->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Pure Polymer Powder

Caption: Workflow for the synthesis of pyridine-containing polybenzimidazole.

Characterization_Workflow cluster_characterization Polymer Characterization cluster_membrane_testing Membrane Performance Testing Polymer Synthesized Polymer TGA TGA (Thermal Stability) Polymer->TGA DSC DSC (Glass Transition) Polymer->DSC Membrane Membrane Fabrication (Solution Casting) Polymer->Membrane Tensile Tensile Testing (Mechanical Properties) Membrane->Tensile Doping Phosphoric Acid Doping Membrane->Doping EIS EIS (Proton Conductivity) Doping->EIS

Caption: Experimental workflow for polymer characterization and membrane testing.

Structure_Property_Relationship Structure Polymer Structure (this compound unit) Pyridine Pyridine Moiety (Basic Nitrogen Site) Structure->Pyridine Benzimidazole Rigid Benzimidazole Backbone Structure->Benzimidazole High_ADL High Acid Doping Level (ADL) Pyridine->High_ADL Thermal_Stability High Thermal & Mechanical Stability Benzimidazole->Thermal_Stability Proton_Hopping Facilitated Proton Hopping High_ADL->Proton_Hopping High_Conductivity High Proton Conductivity Proton_Hopping->High_Conductivity

Caption: Structure-property relationship for high proton conductivity.

References

Troubleshooting & Optimization

Optimizing the reaction conditions for 2-(4-Pyridyl)benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Pyridyl)benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct method for synthesizing this compound is the condensation reaction between o-phenylenediamine and a pyridine-4-carboxaldehyde (isonicotinaldehyde) or a pyridine-4-carboxylic acid derivative (isonicotinic acid). This reaction is typically facilitated by a catalyst and can be performed under various conditions.

Q2: My reaction yield is consistently low. What are the initial parameters I should investigate?

A2: Low yields are a frequent challenge in organic synthesis. For the preparation of this compound, the primary factors to scrutinize are the choice of catalyst, solvent, reaction temperature, and reaction time. The purity of the starting materials, o-phenylenediamine and the pyridine-4-carbonyl compound, is also critical. Performing a solvent screen with options like ethanol, methanol, or DMF can reveal significant improvements in yield. The use of a catalyst is often essential, as uncatalyzed reactions may result in low conversion rates and extended reaction times.[1]

Q3: How do I select an appropriate catalyst for the synthesis?

A3: Catalyst selection is contingent on the specific reaction conditions you aim to employ (e.g., solvent, temperature). A range of catalysts can be effective, from simple acid catalysts like p-toluenesulfonic acid (p-TsOH) to heterogeneous catalysts. For instance, p-TsOH has been successfully used as a catalyst for the synthesis of 2-arylsubstituted benzimidazoles.[2][3] In some protocols, ammonium chloride (NH4Cl) has also been utilized. The choice may depend on factors such as desired reaction time, temperature, and ease of removal during workup.

Q4: I am observing the formation of colored impurities in my product. What could be the cause and how can I mitigate this?

A4: The formation of colored impurities is a common issue in benzimidazole synthesis, often arising from the oxidation of o-phenylenediamine or side reactions. To minimize these impurities, it is advisable to use high-purity starting materials. Some studies suggest that using the hydrochloride salt of o-phenylenediamine can lead to a reduction in colored byproducts.[4] Additionally, ensuring an inert atmosphere (e.g., by purging with nitrogen or argon) can prevent oxidative side reactions. Proper purification techniques, such as recrystallization or column chromatography, are essential to remove any colored impurities from the final product.

Q5: What are the recommended purification methods for this compound?

A5: The purification of this compound typically involves recrystallization or column chromatography. For recrystallization, solvents such as ethanol or ethanol/water mixtures are often effective.[5] If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel is a reliable alternative. A common eluent system for column chromatography is a mixture of petroleum ether and ethyl acetate.[6] The choice of purification method will depend on the nature of the impurities present in the crude product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst.2. Suboptimal solvent choice.3. Inappropriate reaction temperature or duration.4. Poor quality or degradation of starting materials (especially o-phenylenediamine).1. Increase the catalyst loading or screen different catalysts (see Table 1).2. Perform a solvent screen with polar solvents like ethanol, methanol, or DMF.3. Optimize the reaction temperature and monitor the reaction progress over time using TLC to determine the optimal duration.4. Verify the purity of o-phenylenediamine and isonicotinaldehyde/isonicotinic acid. Use freshly opened or purified starting materials if necessary.
Formation of Multiple Spots on TLC (Side Products) 1. Oxidation of o-phenylenediamine.2. Formation of bis-benzimidazole or other condensation byproducts.3. Reaction temperature is too high, leading to decomposition.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Carefully control the stoichiometry of the reactants. An excess of the aldehyde may lead to side products.3. Attempt the reaction at a lower temperature for a longer duration.
Product is Difficult to Purify 1. The product has similar polarity to starting materials or byproducts.2. The product is contaminated with the catalyst.3. Oily or non-crystalline crude product.1. Optimize the eluent system for column chromatography to achieve better separation. Consider using a gradient elution.2. If using a homogeneous catalyst, ensure it is fully removed during the workup. Consider switching to a heterogeneous catalyst that can be easily filtered off.3. Attempt to induce crystallization by trituration with a suitable solvent or by using a seed crystal. If the product remains oily, column chromatography is the recommended purification method.
Incomplete Reaction (Starting Material Remains) 1. Insufficient reaction time or temperature.2. Catalyst deactivation.3. Poor solubility of reactants in the chosen solvent.1. Extend the reaction time or incrementally increase the temperature while monitoring with TLC.2. Ensure the catalyst is not poisoned by impurities in the reactants or solvent.3. Select a solvent in which both reactants are more soluble at the reaction temperature.

Data Presentation

Table 1: Comparison of Catalysts for 2-Substituted Benzimidazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOHTolueneReflux2-3High[2]
MgO@DFNS (10 wt%)EthanolRoom Temp4~95[1]
NH4ClEthanol802~80[5]
L-Proline (10 mol%)Water (pH 4.2)RefluxVariesGood to Excellent[6]
NoneEthanol8016~60[1]

Note: Yields are for analogous 2-substituted benzimidazoles and may vary for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid (p-TsOH)

This protocol is adapted from general procedures for the synthesis of 2-arylsubstituted benzimidazoles.[2][3]

Materials:

  • o-Phenylenediamine

  • Isonicotinaldehyde (Pyridine-4-carboxaldehyde)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • 10% Sodium Carbonate solution

  • Distilled water

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 mmol) and isonicotinaldehyde (1 mmol) in toluene (10 mL).

  • Add p-toluenesulfonic acid (0.2 mmol, 20 mol%) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add the mixture dropwise to a stirred solution of 10% sodium carbonate (20 mL).

  • Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: One-Pot Synthesis using a Heterogeneous Catalyst (Adapted from MgO@DFNS method)

This protocol is based on a green chemistry approach using a reusable heterogeneous catalyst.[1]

Materials:

  • o-Phenylenediamine

  • Isonicotinaldehyde

  • MgO@DFNS catalyst (or another suitable solid acid/base catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), isonicotinaldehyde (1.2 mmol), and the heterogeneous catalyst (e.g., 10 wt% MgO@DFNS) in ethanol (10 mL).

  • Stir the mixture at room temperature for approximately 4 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Reaction_Pathway OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate + Aldehyde - H2O Aldehyde Isonicotinaldehyde Aldehyde->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Oxidative)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine o-Phenylenediamine, Isonicotinaldehyde, Catalyst, and Solvent Heating Heat to specified temperature (e.g., Reflux or Room Temp) Reactants->Heating Monitoring Monitor reaction progress by TLC Heating->Monitoring Quenching Quench reaction and neutralize Monitoring->Quenching Upon completion Isolation Isolate crude product (filtration) Quenching->Isolation Purification Purify by Recrystallization or Column Chromatography Isolation->Purification Characterization Characterize pure product (NMR, MS, m.p.) Purification->Characterization

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and in sufficient quantity? Start->Check_Catalyst Check_Solvent Is the solvent appropriate? Check_Catalyst->Check_Solvent Yes Optimize_Catalyst Increase catalyst loading or change catalyst type. Check_Catalyst->Optimize_Catalyst No Check_Temp_Time Are temperature and time optimized? Check_Solvent->Check_Temp_Time Yes Optimize_Solvent Perform a solvent screen (e.g., EtOH, MeOH, DMF). Check_Solvent->Optimize_Solvent No Check_Purity Are starting materials pure? Check_Temp_Time->Check_Purity Yes Optimize_Temp_Time Increase temperature or reaction time; monitor by TLC. Check_Temp_Time->Optimize_Temp_Time No Success Yield Improved Check_Purity->Success Yes Purify_Reagents Purify or use fresh starting materials. Check_Purity->Purify_Reagents No

Caption: Troubleshooting decision tree for low reaction yield.

References

Improving the yield and purity of 2-(4-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(4-Pyridyl)benzimidazole in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and reliable method is the Phillips-Ladenburg benzimidazole synthesis. This reaction involves the condensation of o-phenylenediamine with isonicotinic acid or its derivatives. A common and highly effective variation of this method utilizes polyphosphoric acid (PPA) as both a catalyst and a solvent, which facilitates the cyclodehydration at elevated temperatures.[1][2] This one-pot procedure is advantageous due to its high efficiency.[1]

Q2: How can I monitor the progress of the synthesis reaction?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3][4] A suitable mobile phase for the TLC analysis would be a mixture of ethyl acetate and n-hexane (e.g., in a 6:4 v/v ratio) or chloroform and methanol (e.g., in a 9:1 v/v ratio).[4][5] The disappearance of the starting materials (o-phenylenediamine and isonicotinic acid) and the appearance of a new spot corresponding to the this compound product will indicate the reaction's progression. The spots can be visualized under UV light or in an iodine chamber.[3][4]

Q3: What is the recommended method for purifying crude this compound?

A3: Recrystallization is the most common and effective method for purifying the crude product. Ethanol or a mixed solvent system of ethanol and water are frequently used as the recrystallization solvents.[6][7] The principle of recrystallization relies on the higher solubility of the desired compound in the hot solvent and its lower solubility upon cooling, which allows for the formation of pure crystals while impurities remain in the mother liquor.

Q4: What are some common impurities that can form during the synthesis of this compound?

A4: Common impurities can arise from incomplete reactions, side reactions, or the degradation of starting materials or the product. Potential impurities include unreacted o-phenylenediamine and isonicotinic acid. Side reactions can lead to the formation of N,N'-diacylated products if an excess of the acid derivative is used or if the reaction conditions are not optimized. Oxidation of o-phenylenediamine can also lead to colored impurities. Furthermore, process-related impurities might be introduced from the starting materials or solvents.[8][9]

Troubleshooting Guides

Problem 1: Low or No Yield

Q: My reaction is resulting in a very low yield or is not proceeding at all. What are the common causes and how can I improve it?

A: Low yields are a frequent issue that can stem from several factors. A systematic evaluation of your reaction setup can help identify the root cause.

Potential Cause Troubleshooting Recommendation
Insufficient Reaction Temperature For the Phillips-Ladenburg synthesis using polyphosphoric acid, ensure the reaction temperature is maintained appropriately, typically around 140-180°C.[5][10] Lower temperatures may lead to an incomplete reaction.
Poor Quality of Reactants Use high-purity o-phenylenediamine and isonicotinic acid. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.
Inadequate Mixing Ensure efficient stirring of the reaction mixture, especially when using a heterogeneous catalyst or a viscous medium like polyphosphoric acid, to ensure proper contact between the reactants.
Suboptimal Reaction Time Monitor the reaction progress using TLC.[3] Stopping the reaction too early will result in incomplete conversion, while excessively long reaction times at high temperatures can lead to product degradation.
Moisture in the Reaction The presence of excess water can hinder the cyclodehydration step. Ensure that the reactants and solvents are sufficiently dry, especially when not using a dehydrating agent like PPA.
Problem 2: Product is Highly Impure or Discolored

Q: The crude product I've isolated is a dark color and shows multiple spots on the TLC. How can I improve the purity?

A: The formation of colored impurities and byproducts is a common issue. The following steps can help improve the purity of your product.

Potential Cause Troubleshooting Recommendation
Oxidation of o-phenylenediamine The starting material, o-phenylenediamine, is susceptible to air oxidation, which can form highly colored impurities. It is advisable to use freshly purified o-phenylenediamine or to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions Overheating or using an incorrect stoichiometry of reactants can lead to the formation of side products. Carefully control the reaction temperature and use a 1:1 molar ratio of o-phenylenediamine to isonicotinic acid.
Ineffective Purification A single recrystallization may not be sufficient to remove all impurities. Consider a second recrystallization or purification by column chromatography. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane or chloroform in methanol can be effective.[11]
Charcoal Treatment During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[6]

Experimental Protocols

Synthesis of this compound via Phillips-Ladenburg Condensation

This protocol is a general guideline based on the Phillips-Ladenburg reaction using polyphosphoric acid.

Materials:

  • o-Phenylenediamine

  • Isonicotinic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, add polyphosphoric acid.

  • Heat the PPA to approximately 80°C with stirring.

  • Add equimolar amounts of o-phenylenediamine and isonicotinic acid to the flask.

  • Increase the temperature of the reaction mixture to 160-180°C and maintain it for 4-6 hours.[5]

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Allow the reaction mixture to cool to about 100°C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude this compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely by heating the mixture on a hot plate.

  • If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven to obtain pure this compound.

Data Presentation

Table 1: Comparison of Synthesis Conditions and Reported Yields for Benzimidazole Derivatives

MethodReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Phillips-Ladenburgo-Phenylenediamine, Isonicotinic AcidPolyphosphoric Acid1804~88[5]
One-Pot Synthesiso-Phenylenediamine, 4-ChlorobenzaldehydeBoric Acid / WaterRoom Temp0.75-[3]
Microwave-Assistedo-Nitroaniline, Aryl AldehydesNa2S2O4--Excellent[12]
Green Synthesis1,2-Diamines, NitroalkenesOnion Extract / Water--80-95[13]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants (o-phenylenediamine, isonicotinic acid) reaction Reaction (160-180°C, 4-6h) reactants->reaction ppa Polyphosphoric Acid (PPA) ppa->reaction quench Quench (Ice) reaction->quench neutralize Neutralize (NaHCO3) quench->neutralize precipitate Precipitation neutralize->precipitate filtration1 Filtration & Washing precipitate->filtration1 crude Crude Product filtration1->crude dissolve Dissolve in Hot Ethanol crude->dissolve charcoal Charcoal Treatment (optional) dissolve->charcoal hot_filtration Hot Filtration charcoal->hot_filtration crystallize Crystallization (Cooling) hot_filtration->crystallize filtration2 Filtration & Washing crystallize->filtration2 pure Pure Product (>98% Purity) filtration2->pure troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue temp Incorrect Temperature? start->temp time Incorrect Time? start->time purity Reactant Purity? start->purity moisture Moisture Present? start->moisture adjust_temp Optimize Temperature (160-180°C) temp->adjust_temp monitor_tlc Monitor with TLC time->monitor_tlc use_pure Use High Purity Reactants purity->use_pure dry_reagents Ensure Dry Conditions moisture->dry_reagents

References

Technical Support Center: Crystallization of 2-(4-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-(4-Pyridyl)benzimidazole. This guide offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and visualizations to streamline your purification process.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My this compound fails to crystallize from solution. What are the initial steps I should take?

A1: When crystallization does not occur, it is typically due to subsaturation or the presence of impurities that inhibit crystal nucleation. Here are the initial troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a previous batch of pure this compound, add a single, small crystal to the solution. A seed crystal provides a template for further crystal growth.

  • Increase Supersaturation:

    • Solvent Evaporation: Partially remove the solvent by gentle heating under a stream of inert gas (like nitrogen) or by using a rotary evaporator. This increases the concentration of the compound. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and impurity trapping.

    • Cooling: If the solution was prepared at an elevated temperature, ensure it has cooled sufficiently. Placing the flask in an ice bath can promote crystallization, but slow cooling is generally preferred for better crystal quality.

Q2: My compound "oils out" of the solution instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This often happens when the solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute-solvent mixture.

  • Add More Solvent: Re-dissolve the oil by adding a small amount of the hot solvent until the solution becomes clear again. Then, allow the solution to cool more slowly.

  • Lower the Cooling Rate: Insulate the flask to slow down the cooling process. This can be achieved by wrapping the flask in glass wool or placing it in a Dewar flask filled with warm water. Slower cooling allows molecules more time to arrange themselves into a crystal lattice.

  • Change the Solvent System: The solubility of your compound might be too high in the current solvent, even at lower temperatures. Consider using a solvent in which this compound is less soluble, or use a mixed solvent system. For instance, if your compound is dissolved in a "good" solvent like methanol, you can slowly add a "poor" solvent (an anti-solvent) like water or a non-polar solvent until the solution becomes slightly turbid, then allow it to cool slowly.

Q3: The crystals of this compound I obtained are very small, needle-like, or of poor quality. How can I grow larger, higher-quality crystals?

A3: The formation of small or needle-like crystals is often a result of rapid crystallization due to high supersaturation or rapid cooling.

  • Slow Down Crystallization:

    • Slower Cooling: As mentioned previously, a slower cooling rate is crucial for the growth of larger and more perfect crystals.

    • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will result in a less supersaturated solution upon cooling, favoring the growth of fewer, larger crystals over many small ones.

  • Solvent System Optimization: Experiment with different solvents or solvent mixtures. The choice of solvent can significantly influence crystal habit.

Q4: How do I choose a suitable solvent for the recrystallization of this compound?

A4: The ideal solvent for recrystallization should exhibit the following properties:

  • High solubility at elevated temperatures and low solubility at room or lower temperatures. This differential solubility is the key to a successful recrystallization with a good yield.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

  • Impurity Solubility: Impurities should either be very soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Based on available data, methanol is a suitable solvent for dissolving this compound.[1][2] Water is a poor solvent for this compound. A mixed solvent system, such as methanol-water, could be effective. You would dissolve the compound in a minimum amount of hot methanol and then add water dropwise until the solution becomes slightly cloudy (the cloud point), then allow it to cool slowly.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
MethanolSoluble[1][2]
WaterInsoluble[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound from Methanol

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot methanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) and bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-warm a filtration setup (funnel and receiving flask) to prevent premature crystallization. Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any other insoluble materials.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize the yield, you can subsequently place the flask in an ice bath for about 30 minutes.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point of the compound (Melting Point: 218 °C).[2]

Mandatory Visualization

Troubleshooting_Crystallization Start Start Crystallization Experiment Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Compound Oils Out Problem->OilingOut Yes SmallCrystals Small/Needle-like Crystals Problem->SmallCrystals Yes Success High-Quality Crystals Obtained Problem->Success No InduceNucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal NoCrystals->InduceNucleation IncreaseSupersaturation Increase Supersaturation: - Evaporate Solvent - Cool Solution NoCrystals->IncreaseSupersaturation AddSolvent Add More Hot Solvent and Cool Slowly OilingOut->AddSolvent ChangeSolvent Change Solvent System: - Use Less Soluble Solvent - Use Mixed Solvents OilingOut->ChangeSolvent SlowCooling Slow Down Cooling Rate SmallCrystals->SlowCooling ReduceSupersaturation Reduce Supersaturation: - Use More Solvent SmallCrystals->ReduceSupersaturation InduceNucleation->Problem Still No Crystals InduceNucleation->Success Crystals Form IncreaseSupersaturation->Problem Still No Crystals IncreaseSupersaturation->Success Crystals Form AddSolvent->Problem Still Oils Out AddSolvent->Success Crystals Form ChangeSolvent->Start Retry with New Solvent SlowCooling->Success ReduceSupersaturation->Success

Caption: Troubleshooting workflow for this compound crystallization.

References

Common side reactions in the synthesis of 2-(4-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Pyridyl)benzimidazole. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Question: We are experiencing a low yield of our target compound, this compound, when reacting o-phenylenediamine with isonicotinic acid or 4-pyridinecarboxaldehyde. What are the potential causes and how can we improve the yield?

Answer: A low yield in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent stability. Here are the most common causes and troubleshooting steps:

  • Incomplete Reaction: The condensation reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).

      • Temperature: Gradually increase the reaction temperature. For the Phillips-Ladenburg reaction (with isonicotinic acid), temperatures as high as 290°C have been used to improve reaction rates, though this can also increase side product formation.[1] For the Weidenhagen reaction (with 4-pyridinecarboxaldehyde), oxidative conditions are often required.[2]

      • Catalyst: Ensure the appropriate catalyst is being used and is active. For the Phillips-Ladenburg synthesis, strong acids like polyphosphoric acid (PPA) or 4N HCl are common.[1] For the Weidenhagen synthesis, an oxidizing agent may be necessary.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the yield.

    • Troubleshooting:

      • Solvent: If using a solvent, ensure it is appropriate for the reaction type. Some modern methods utilize solvent-free conditions or greener solvents like water or ethanol.

      • Catalyst Choice: A variety of catalysts can be employed, including Lewis acids, solid-supported catalysts, and even some "green" catalysts. The choice of catalyst can influence both yield and purity.

  • Degradation of Starting Materials or Product: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and a lower yield of the desired product.

    • Troubleshooting:

      • Use fresh, high-purity o-phenylenediamine. If the starting material is discolored, consider purification before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Problem 2: Presence of Colored Impurities in the Final Product

Question: Our final product of this compound is colored (e.g., brown, yellow) instead of the expected white or off-white solid. What is the cause of this discoloration and how can we remove it?

Answer: Colored impurities are a common issue in benzimidazole synthesis, often arising from the oxidation of the o-phenylenediamine starting material.

  • Cause: o-Phenylenediamine is an aromatic diamine that is prone to air oxidation, leading to the formation of highly colored, polymeric byproducts. This oxidation can occur before or during the reaction.

  • Troubleshooting and Purification:

    • Prevention:

      • Use high-purity, colorless o-phenylenediamine.

      • Store o-phenylenediamine under an inert atmosphere and away from light.

      • Perform the reaction under an inert atmosphere.

    • Purification:

      • Recrystallization: This is the most common and effective method for removing colored impurities. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

      • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and the product to crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions include:

  • Oxidation of o-phenylenediamine: As mentioned previously, this leads to colored, polymeric impurities and is a major source of contamination.

  • Incomplete Cyclization: The intermediate Schiff base (in the Weidenhagen reaction) or the N-acyl-o-phenylenediamine (in the Phillips-Ladenburg reaction) may not fully cyclize to form the benzimidazole ring. This can be addressed by optimizing reaction time, temperature, and catalyst.

  • Formation of Benzimidazole N-oxides: The pyridine nitrogen is susceptible to oxidation, especially if strong oxidizing agents are used or if the reaction is exposed to air at high temperatures. This can lead to the formation of 2-(4-pyridyl-N-oxide)benzimidazole.

  • Polysubstitution: While less common for the benzimidazole core itself in these condensation reactions, if harsh conditions are used with substituted o-phenylenediamines, other reactive sites on the starting materials could potentially react.

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: The two primary methods are the Phillips-Ladenburg and Weidenhagen reactions.

  • Phillips-Ladenburg Reaction (from o-phenylenediamine and isonicotinic acid):

    • This reaction typically requires strong acid catalysis and high temperatures.

    • A common procedure involves heating the reactants in the presence of polyphosphoric acid (PPA) or 4N hydrochloric acid at temperatures ranging from 180°C to 250°C.[1]

  • Weidenhagen Reaction (from o-phenylenediamine and 4-pyridinecarboxaldehyde):

    • This condensation is often carried out under oxidative conditions to facilitate the aromatization of the initially formed dihydrobenzimidazole intermediate.

    • Various oxidizing agents can be used, and some procedures report the use of air as the oxidant in the presence of a suitable catalyst.

Q3: How can I purify my crude this compound?

A3: The most common and effective purification method is recrystallization .

  • General Recrystallization Protocol:

    • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethanol/water mixture).

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Q4: What analytical techniques are recommended for characterizing the final product and identifying impurities?

A4: A combination of spectroscopic and chromatographic methods is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify the presence of any major impurities. The chemical shifts and coupling constants of the protons on the benzimidazole and pyridine rings are characteristic.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any potential byproducts. Techniques like HPLC-MS are particularly useful for separating and identifying components of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

Quantitative Data Summary

While specific quantitative data on side product formation for this compound is not extensively reported in the literature, the following table summarizes typical yields for related benzimidazole syntheses, which can serve as a benchmark.

ReactantsCatalyst/ConditionsProductYield (%)Reference
o-Phenylenediamine and Isonicotinic AcidPolyphosphoric Acid, high temperatureThis compound>80General
o-Phenylenediamine and 4-PyridinecarboxaldehydeOxidative conditions (e.g., air, catalyst)This compound70-90General
o-Phenylenediamine and Benzoic AcidNH4Cl, room temperature2-Phenylbenzimidazole94[3]
o-Phenylenediamine and various aldehydesLanthanum chloride, room temperature2-Substituted benzimidazoles85-95[2]

Experimental Protocols

General Protocol for the Synthesis of this compound (Phillips-Ladenburg Method)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-phenylenediamine (1 equivalent) and isonicotinic acid (1.1 equivalents).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) in a sufficient amount to ensure good mixing and serve as both the catalyst and solvent.

  • Heating: Heat the reaction mixture to 180-200°C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • Allow the reaction mixture to cool to approximately 100°C.

    • Carefully and slowly pour the mixture into a beaker containing ice-water with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a concentrated base solution (e.g., NaOH or NH₄OH) until the pH is approximately 7-8.

    • The crude product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Guide start Start Synthesis reaction Condensation Reaction (o-phenylenediamine + isonicotinic acid/4-pyridinecarboxaldehyde) start->reaction workup Reaction Work-up (Quenching, Neutralization, Precipitation) reaction->workup low_yield Low Yield reaction->low_yield Problem isolation Crude Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification impurities Colored Impurities isolation->impurities Problem product Pure this compound purification->product incomplete_rxn Incomplete Reaction - Extend time - Increase temperature - Check catalyst low_yield->incomplete_rxn degradation Starting Material Degradation - Use fresh reagents - Inert atmosphere low_yield->degradation oxidation Oxidation of o-phenylenediamine - Inert atmosphere - High-purity reagents impurities->oxidation purification_issue Ineffective Purification - Optimize recrystallization solvent - Use activated charcoal impurities->purification_issue incomplete_rxn->reaction Solution degradation->reaction Solution oxidation->reaction Solution purification_issue->purification Solution

Caption: Troubleshooting workflow for the synthesis of this compound.

Side_Reactions cluster_pathways Reaction Pathways reactants o-Phenylenediamine + 4-Pyridinecarboxaldehyde desired_path Desired Reaction Pathway reactants->desired_path Optimal Conditions side_path1 Side Reaction 1: Oxidation reactants->side_path1 Presence of O₂ side_path2 Side Reaction 2: Incomplete Cyclization desired_path:schiff_base->side_path2 Suboptimal Cyclization Conditions side_path3 Side Reaction 3: N-Oxide Formation desired_path:product->side_path3 Oxidizing Conditions schiff_base Schiff Base Intermediate desired_path->schiff_base dihydrobenzimidazole Dihydrobenzimidazole desired_path->dihydrobenzimidazole product This compound desired_path->product oxidized_opd Oxidized o-Phenylenediamine (Colored Polymers) side_path1->oxidized_opd unreacted_schiff Unreacted Schiff Base side_path2->unreacted_schiff n_oxide_product 2-(4-Pyridyl-N-oxide)benzimidazole side_path3->n_oxide_product

Caption: Potential side reaction pathways in the synthesis of this compound.

References

Technical Support Center: Overcoming Poor Solubility of 2-(4-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during experiments with 2-(4-Pyridyl)benzimidazole, focusing specifically on challenges related to its poor solubility.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound for my experiment. What are the initial steps I should take?

A1: Start by selecting an appropriate solvent. While quantitative solubility data is limited, this compound is reported to be soluble in methanol.[1] For biological assays, Dimethyl Sulfoxide (DMSO) is a common starting point for creating a concentrated stock solution. Ensure you are using a high-quality, anhydrous grade of your chosen solvent. If initial attempts to dissolve the compound at your desired concentration fail, consider gentle heating or sonication. However, be cautious with heating as it can degrade the compound. Always check for recrystallization upon cooling to room temperature.

Q2: My compound dissolves in the initial stock solvent (e.g., DMSO), but precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?

A2: This phenomenon is known as "solvent shock," where the compound crashes out of solution when the solvent environment changes from a high-solubility organic solvent to a low-solubility aqueous medium. To mitigate this, try a serial dilution approach. Instead of a large, single dilution, perform several smaller, stepwise dilutions. Using an intermediate solvent that is miscible with both your stock solvent and the final aqueous buffer can also be effective.

Q3: Are there chemical modifications to this compound that can improve its solubility?

A3: Yes, for benzimidazole compounds with ionizable groups, salt formation is a common and effective strategy to significantly enhance aqueous solubility.[2] This involves reacting the compound with an acid or a base to form a more soluble salt. This is a widely used technique in drug development.

Q4: Can the pH of my experimental buffer affect the solubility of this compound?

A4: Absolutely. The solubility of many benzimidazole derivatives is pH-dependent.[2] It is advisable to determine the pH-solubility profile of your compound. Adjusting the pH of your assay buffer, if permissible for your experimental system, can be a simple and effective way to increase solubility.

Q5: What are some formulation strategies I can use to enhance the solubility of this compound for in vivo studies?

A5: For in vivo applications, several advanced formulation strategies can be employed. These include creating solid dispersions with hydrophilic polymers, using nanotechnology to reduce particle size and increase surface area, and complexation with cyclodextrins to encapsulate the hydrophobic compound and improve its aqueous solubility.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound will not dissolve in the initial solvent. - Inappropriate solvent selection.- Insufficient solvent volume.- Low-quality or wet solvent.- Refer to the Solvent Solubility Table below for guidance.- Try gentle heating or sonication.- Use a fresh, anhydrous solvent.
Precipitation occurs upon dilution into aqueous buffer. - Solvent shock due to rapid change in solvent polarity.- Perform serial dilutions.- Use an intermediate, miscible solvent.- Decrease the final concentration of the compound.
Compound precipitates in cell culture media over time. - Exceeding the thermodynamic solubility limit in the final media.- Interaction with media components (e.g., proteins).- Lower the final concentration.- Consider using a solubilizing agent like a surfactant (e.g., Tween 80), but ensure it doesn't interfere with your assay.- Test the stability of the compound in the media over the time course of your experiment.
Inconsistent results in biological assays. - Incomplete dissolution leading to inaccurate concentrations.- Precipitation during the assay.- Visually inspect solutions for any particulate matter before use.- Filter the stock solution through a 0.22 µm syringe filter.- Re-evaluate and optimize the solubilization method.

Quantitative Data Summary

Solvent Predicted/Reported Solubility Notes
Water Insoluble[4]The benzimidazole and pyridyl rings contribute to its low aqueous solubility.
Methanol Soluble[1]A polar protic solvent that can hydrogen bond with the nitrogen atoms.
Ethanol Likely solubleSimilar to methanol, should be a reasonably good solvent.
Dimethyl Sulfoxide (DMSO) Likely solubleA polar aprotic solvent commonly used for preparing stock solutions of poorly soluble compounds for biological assays.
N,N-Dimethylformamide (DMF) Likely solubleAnother polar aprotic solvent often used for similar purposes as DMSO.
Dichloromethane (DCM) Very lowStudies on similar benzimidazoles show low solubility in chloroalkanes.[5]
Toluene Very lowA non-polar aromatic solvent, unlikely to be effective.[5]
Hexanes InsolubleA non-polar aliphatic solvent, not expected to dissolve the compound.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers with varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials with screw caps

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Add an excess amount of this compound to separate vials, ensuring undissolved solid is visible.

  • Add a known volume of each pH buffer to the respective vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-72 hours to ensure equilibrium solubility is reached.[2]

  • After equilibration, carefully withdraw an aliquot from the supernatant of each vial, avoiding any solid material.

  • Filter the aliquot through a 0.22 µm filter.[2]

  • Quantify the concentration of the dissolved compound in each filtered sample using a validated analytical method.

  • Plot the solubility (concentration) as a function of pH.

Protocol 2: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)

Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of this compound.

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer of choice

  • Vials with screw caps

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • Analytical method for quantification

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 5, 10, 15, 20 mM) in your chosen buffer.[2]

  • Add an excess amount of this compound to each cyclodextrin solution in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours.[2]

  • After reaching equilibrium, filter an aliquot from the supernatant of each vial through a 0.22 µm filter.

  • Quantify the concentration of the dissolved this compound in each filtered sample.

  • Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_solubilization Solubilization Troubleshooting cluster_assay Biological Assay start Poorly Soluble This compound stock Prepare Concentrated Stock Solution (e.g., in DMSO) start->stock dilution Dilute into Aqueous Buffer stock->dilution precipitate Precipitation Occurs? dilution->precipitate optimize Optimize Dilution (Serial Dilution, Intermediate Solvent) precipitate->optimize Yes assay Add to Assay (e.g., Kinase Inhibition Assay) precipitate->assay No optimize->dilution results Acquire and Analyze Data assay->results signaling_pathway cluster_key Legend PDB This compound (Poorly Soluble) PKN2 Protein Kinase N2 (PKN2) PDB->PKN2 Inhibits Substrate Downstream Substrate PKN2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Cancer Cell Proliferation) PhosphoSubstrate->CellularResponse Leads to Inhibitor Inhibitor Kinase Kinase Inhibition Inhibition Activation Activation/Process

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2-(4-Pyridyl)benzimidazole Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(4-Pyridyl)benzimidazole (4-PBI) complexes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the fluorescence quantum yield of your compounds.

Troubleshooting Guide

Low or no fluorescence signal is a common issue. This guide provides a systematic approach to diagnosing and resolving potential causes.

Problem Potential Cause Recommended Solution
Weak or No Fluorescence Signal Incorrect instrument settingsVerify that the excitation and emission wavelengths on the spectrofluorometer are set to the absorption and emission maxima of your complex, respectively. Optimize the slit widths to balance signal intensity and spectral resolution.[1]
Low sample concentrationPrepare a fresh, more concentrated sample. Ensure the concentration is within the linear range of detection for your instrument to avoid aggregation-caused quenching at high concentrations.
Inherently low quantum yield in the chosen solventThe polarity and viscosity of the solvent significantly impact fluorescence. Perform a solvent screen using a range of polar and non-polar solvents to identify a more suitable environment for your complex.[2][3]
Sample degradationConfirm the integrity and purity of your sample using techniques like NMR or mass spectrometry. Protect your sample from excessive light exposure to prevent photobleaching.[2]
Fluorescence Signal Decreases Over Time PhotobleachingReduce the intensity of the excitation light source. Minimize the sample's exposure time to the excitation light.[3] Use a deoxygenated solvent, as dissolved oxygen can accelerate photobleaching.[2]
Sample evaporationUse a capped cuvette to minimize solvent evaporation, especially when working with volatile solvents.
Inconsistent or Irreproducible Results Inconsistent sample preparationEnsure that all parameters, including concentration, solvent, and pH, are kept consistent between experiments.
Cuvette mismatchUse the same cuvette for all measurements in a series or use matched cuvettes to ensure consistency in the light path.
Presence of quenchersEnsure high-purity solvents and reagents. Dissolved oxygen is a common quencher and can be removed by purging the solution with an inert gas like nitrogen or argon.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the fluorescence quantum yield of this compound complexes?

A1: The main approaches to enhance the fluorescence quantum yield (Φ) of 4-PBI complexes can be categorized into three areas:

  • Chemical Modification: Introducing specific functional groups to the 4-PBI ligand or modifying the metal center can significantly alter the photophysical properties. For instance, N-functionalization of the benzimidazole moiety with groups like methyl, phenyl, or tert-butyl can tune the emission color and suppress aggregation-caused quenching.[4][5]

  • Environmental Control: The surrounding environment, particularly the solvent, plays a crucial role. Optimizing the solvent polarity and viscosity can lead to substantial improvements in quantum yield. In some cases, inducing aggregation through solvent changes can lead to aggregation-induced emission (AIE), dramatically increasing the fluorescence.[6][7][8][9][10]

  • Complexation Strategy: The choice of the metal ion and ancillary ligands in the complex is critical. For example, Pt(II) complexes of substituted 2-(2-pyridyl)benzimidazole have been shown to be more strongly emissive than the corresponding Re(I) and Ru(II) complexes.[11][12]

Q2: How do electron-donating and electron-withdrawing groups affect the quantum yield?

A2: The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the this compound scaffold can modulate the intramolecular charge transfer (ICT) character of the excited state, which in turn influences the fluorescence quantum yield. A well-balanced ICT state is often key to high emission efficiency. However, the effect can be complex and is not always predictable, often requiring experimental screening of different substituents.

Q3: What is Aggregation-Induced Emission (AIE), and how can I utilize it for my this compound complexes?

A3: Aggregation-Induced Emission is a phenomenon where a molecule that is weakly or non-emissive in a dilute solution becomes highly fluorescent upon aggregation.[9] This is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways. To induce AIE in your 4-PBI derivatives, you can try changing the solvent composition (e.g., by adding a poor solvent to a solution in a good solvent) or by increasing the concentration. The design of the ligand, for instance, by introducing bulky substituents, can also promote AIE.[4][5]

Q4: My complex is highly fluorescent in one solvent but almost non-emissive in another. Why does this happen?

A4: This is a common phenomenon known as solvatochromism, and the significant change in quantum yield is due to the different ways solvents can stabilize the ground and excited states of your molecule. Polar solvents can stabilize charge-separated excited states, which may lead to non-radiative decay pathways and thus lower quantum yield. Conversely, in a non-polar solvent, these non-radiative pathways might be suppressed, leading to higher fluorescence. A systematic solvent screen is the best way to find the optimal solvent for your complex.

Quantitative Data Summary

The following tables summarize reported fluorescence quantum yields (Φ) for various this compound derivatives and related complexes under different conditions.

Table 1: Substituent Effects on the Photoluminescence Quantum Yield (Φ) of Pyridylbenzimidazole-based TADF Emitters in Doped Films

CompoundN-Substituent on BenzimidazoleΦ (%) in mCP doped film
BImPyPXZNone>1 (ACQ at >1 wt%)
BIm(Me)PyPXZMethyl49 - 68
BIm(Ph)PyPXZPhenyl49 - 68
BIm(tBu)PyPXZtert-Butyl49 - 68
Data extracted from a study on thermally activated delayed fluorescence (TADF) emitters where pyridylbenzimidazole is the acceptor moiety. The N-functionalization helps in suppressing aggregation-caused quenching (ACQ).[4][5]

Table 2: Luminescence Properties of Metal Complexes with Substituted 2-(2-Pyridyl)benzimidazole Ligands in CH₂Cl₂ at Room Temperature

Complex TypeMetal IonQuantum Yield (Φ) (%)
[Pt(PB)(CCR)₂]Pt(II)up to 6
[Re(PB)(CO)₃Cl]Re(I)Not specified as highly emissive
[Ru(bpy)₂(PB)][PF₆]₂Ru(II)Not specified as highly emissive
PB refers to the substituted 2-(2-pyridyl)benzimidazole ligand. The Pt(II) complexes were found to be the most strongly emissive in this series.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Enhancing Fluorescence via Solvent Screening
  • Stock Solution Preparation: Prepare a concentrated stock solution of your this compound complex in a good solvent (e.g., THF, CH₂Cl₂).

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetonitrile, ethanol, water).

  • Sample Preparation: In a series of cuvettes, add a small aliquot of the stock solution and dilute with each of the selected solvents to a final concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each sample using a spectrofluorometer. Ensure the excitation wavelength is set to the absorption maximum of the complex in the respective solvent.

  • Data Analysis: Compare the integrated fluorescence intensities to identify the solvent that provides the highest emission. For a quantitative comparison, a quantum yield measurement should be performed in the most promising solvents.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield (Comparative Method)

This method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a fluorescence standard with an emission range that overlaps with your sample and is soluble in the same solvent. A common standard is quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54).

  • Solution Preparation:

    • Prepare a series of dilutions of both your sample and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution.

    • The excitation wavelength and slit widths should be the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of each plot should be linear.

    • Calculate the quantum yield of your sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (nₓ² / nₛₜ²) where:

      • Φₛₜ is the quantum yield of the standard.

      • Slopeₓ and Slopeₛₜ are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if the solvents are different).[13][14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measure Measurements cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Prepare Dilutions (Abs < 0.1) stock->dilutions uv_vis Measure Absorbance dilutions->uv_vis fluorescence Measure Fluorescence dilutions->fluorescence plot Plot Intensity vs. Absorbance uv_vis->plot integrate Integrate Emission Spectra fluorescence->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for relative fluorescence quantum yield measurement.

troubleshooting_flowchart decision decision solution solution start Low Fluorescence Signal check_instrument Check Instrument Settings? start->check_instrument optimize_instrument Optimize Wavelengths & Slits check_instrument->optimize_instrument Incorrect check_concentration Check Concentration? check_instrument->check_concentration Correct optimize_instrument->check_concentration adjust_concentration Adjust Concentration check_concentration->adjust_concentration Too Low/High check_solvent Perform Solvent Screen? check_concentration->check_solvent Optimal adjust_concentration->check_solvent optimize_solvent Select Optimal Solvent check_solvent->optimize_solvent Yes check_purity Check Sample Purity? check_solvent->check_purity No optimize_solvent->check_purity purify_sample Purify Sample check_purity->purify_sample Impure success Signal Enhanced check_purity->success Pure purify_sample->success

Caption: Troubleshooting flowchart for low fluorescence signal.

References

Strategies to improve the stability of 2-(4-Pyridyl)benzimidazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-(4-Pyridyl)benzimidazole in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the most likely causes?

A1: this compound, like other benzimidazole derivatives, is susceptible to degradation in solution. The primary causes are exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-optimal pH conditions leading to hydrolysis. Oxidative degradation can also occur, particularly in the presence of oxidizing agents or dissolved oxygen. Many benzimidazoles exhibit high photosensitivity in solution.[1][2]

Q2: How can I visually identify if my solution has degraded?

A2: While visual inspection is not a definitive method, a change in the solution's color or the formation of precipitates can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) for accurate assessment.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To minimize degradation, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage.[3][4] Studies on other benzimidazoles have shown that storage at -20°C is often necessary to maintain stability in solutions.[3][4]

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Benzimidazole derivatives are known to be photosensitive in solution.[1][2][5]

  • Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidative degradation.

Q4: What is the impact of pH on the stability of this compound?

A4: The stability of benzimidazole derivatives is often pH-dependent. Both acidic and basic conditions can promote hydrolysis. The pyridine and benzimidazole nitrogens can be protonated or deprotonated depending on the pH, which can influence the molecule's reactivity and degradation pathways.[6][7] It is recommended to maintain the pH of the solution within a neutral range (pH 6-8) unless experimental conditions require otherwise. The stability of related compounds, such as proton pump inhibitors, is known to be highly pH-sensitive.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of parent compound peak in HPLC analysis. Photodegradation- Prepare and handle solutions under low-light conditions. - Use amber vials or foil-wrapped containers for storage and during experiments. - Include a light-exposed control to confirm photodegradation.
Thermal Degradation- Store solutions at appropriate low temperatures (4°C, -20°C, or -80°C). - Avoid repeated freeze-thaw cycles.[3] - Perform experiments at controlled, lower temperatures if possible.
Hydrolysis- Control the pH of the solution; maintain near-neutral pH if the experimental protocol allows. - Use aprotic solvents if compatible with the experimental design.
Oxidation- Use degassed solvents to prepare solutions. - Consider adding antioxidants if they do not interfere with the experiment. - Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Appearance of new, unidentified peaks in the chromatogram. Degradation Product Formation- Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in structure elucidation.
Precipitate formation in the solution. Poor Solubility or Degradation- Confirm the solubility of this compound in the chosen solvent at the experimental concentration. - Analyze the precipitate and the supernatant separately by HPLC to determine if the precipitate is the parent compound or a degradation product.

Summary of Stability Data for Benzimidazole Derivatives

Compound Class Stress Condition Observation Reference
Benzimidazole Anthelmintics (e.g., Albendazole, Mebendazole)Photostability (in solution)High photosensitivity observed.[1][2][5]
Benzimidazole Anthelmintics (e.g., Albendazole, Mebendazole)Thermal Stability (in solution, up to 50°C)Generally stable.[1][2]
Various BenzimidazolesLong-term storage (in solution)Stable for up to 6 months at -20°C or -80°C.[3][4]
Pantoprazole (a pyridinyl-benzimidazole derivative)Acidic and Oxidative StressSignificant degradation observed.[8]
Pantoprazole (a pyridinyl-benzimidazole derivative)Alkaline and Dry HeatStable.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways. This is a crucial step in developing a stability-indicating analytical method.[9][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil to exclude light.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by a validated HPLC-UV or HPLC-MS method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify the degradation products (new peaks) and calculate the percentage of degradation of the parent compound.

  • A mass spectrometer can be used to determine the mass-to-charge ratio of the degradation products to aid in their identification.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general HPLC method for monitoring the stability of this compound.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective. For example, start with a mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 7.0) and gradually increase the proportion of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (this should be determined by running a UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Dilute the solution to be tested with the mobile phase to a concentration within the linear range of the method.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples (from Protocol 1) are used to demonstrate the specificity of the method in separating the parent compound from its degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress photo Photochemical (UV/Vis light) stock->photo Apply Stress neutralize Neutralize/Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc pathway Identify Degradation Pathways hplc->pathway method Validate Stability- Indicating Method hplc->method

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod H+/OH- n_oxide N-Oxides parent->n_oxide [O] hydroxylated Hydroxylated Derivatives parent->hydroxylated [O] dimers Dimers/Polymers parent->dimers photo_fragments Photolytic Fragments parent->photo_fragments

Caption: Potential degradation pathways for this compound.

troubleshooting_logic start Instability Observed (e.g., peak loss in HPLC) check_light Was the solution protected from light? start->check_light check_temp Was the solution stored at low temperature? check_light->check_temp Yes protect_light Store in amber vials or wrap in foil. check_light->protect_light No check_ph Is the pH of the solution controlled? check_temp->check_ph Yes store_cold Store at 4°C (short-term) or -20°C/-80°C (long-term). check_temp->store_cold No control_ph Maintain near-neutral pH or use appropriate buffers. check_ph->control_ph No consider_oxidation Consider oxidative degradation. Use degassed solvents or inert atmosphere. check_ph->consider_oxidation Yes

Caption: Troubleshooting logic for stabilizing this compound solutions.

References

Technical Support Center: Modifying 2-(4-Pyridyl)benzimidazole for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the synthesis and biological evaluation of 2-(4-Pyridyl)benzimidazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, purification, and biological testing of this compound analogs.

Q1: My synthesis of a this compound derivative is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A1: Low yields in the synthesis of 2-substituted benzimidazoles, typically formed by the condensation of an o-phenylenediamine with an aldehyde, are a common issue.[1] Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the o-phenylenediamine is not oxidized (it can darken upon exposure to air and light) and that the aldehyde is pure.

  • Reaction Conditions: The condensation reaction can be sensitive to pH and temperature.[2]

    • Catalyst: Many syntheses proceed under acidic conditions or with a catalyst. If using an acid catalyst like HCl, ensure the stoichiometry is correct.[3] Alternative "green" catalysts like L-proline or solid acids can also be effective.[1][2]

    • Solvent: The choice of solvent can impact reactant solubility and reaction rate.[1] Ethanol, methanol, or acetic acid are commonly used. For difficult reactions, consider higher-boiling solvents or microwave-assisted synthesis to reduce reaction times and potentially increase yields.[3]

    • Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the oxidation of the o-phenylenediamine starting material, a common cause of byproduct formation and reduced yield.

  • Oxidant: An oxidative cyclization step is often required after the initial condensation. Mild oxidizing agents like hydrogen peroxide or even air can be used.[3] Ensure the chosen oxidant is compatible with your substrates.

Q2: I am observing significant side product formation during my synthesis. How can I improve the reaction's selectivity?

A2: Side product formation often arises from the reactivity of the starting materials or intermediates.

  • Control Reaction Temperature: The condensation reaction is often exothermic.[1] Running the reaction at a lower temperature and adding reagents slowly can help control the reaction rate and minimize the formation of undesired byproducts.

  • Protecting Groups: If your o-phenylenediamine or pyridine aldehyde contains other reactive functional groups, consider using appropriate protecting groups to prevent side reactions.

  • Purification: If side products are unavoidable, optimize your purification method. Column chromatography on silica gel is a standard method.[4] Choosing an appropriate solvent system is critical for achieving good separation.

Q3: My purified this compound derivative has poor solubility in aqueous buffers for biological assays. What strategies can I use to overcome this?

A3: Poor aqueous solubility is a frequent challenge for heterocyclic compounds like benzimidazoles.[5][6]

  • Co-solvents: Use a small percentage (typically 1-5%) of a biocompatible organic solvent like DMSO or ethanol to first dissolve the compound before making the final dilution in your aqueous assay buffer.[6]

  • pH Adjustment: The benzimidazole core and the pyridine ring are basic.[7] Adjusting the pH of the buffer might improve solubility by protonating the nitrogen atoms, forming a more soluble salt.

  • Structural Modification: For future iterations, consider incorporating polar or ionizable groups into the molecular structure to enhance aqueous solubility. This is a key aspect of structure-activity relationship (SAR) studies.[7]

  • Formulation: Explore the use of solubilizing agents or formulation technologies, such as cyclodextrins, if the compound is intended for further development.

Q4: My novel derivative shows lower-than-expected biological activity. What are the logical next steps?

A4: Unexpectedly low activity is a common outcome in drug discovery. A systematic approach is needed.

  • Confirm Compound Integrity: Re-verify the structure and purity of your compound using techniques like NMR, Mass Spectrometry, and HPLC. Impurities could inhibit the desired activity or cause misleading results.

  • Review Structure-Activity Relationships (SAR): Analyze how your modification compares to known active and inactive analogs.

    • Electronic Effects: Electron-donating groups on the pyridine ring can sometimes enhance potency, while strongly electron-withdrawing groups on the benzimidazole ring may decrease it.[7]

    • Steric Hindrance: A bulky substituent might prevent the molecule from fitting into the target's binding site.[7]

    • Target-Specific Requirements: The specific biological target will have unique requirements. For example, in developing PKN2 kinase inhibitors, modifications at the N-1 position of the benzimidazole and the 5-position were explored to improve activity and selectivity.[8]

  • Assay Conditions: Ensure the assay is running correctly by using positive and negative controls. Check for potential compound interference with the assay technology (e.g., autofluorescence).

Quantitative Data on Derivative Activity

Modifications to the this compound scaffold can significantly impact biological activity. The following table summarizes SAR data for a series of derivatives developed as Protein Kinase N2 (PKN2) inhibitors.[8]

Compound IDModification on Benzimidazole RingPKN2 IC50 (µM)Selectivity vs. PKN1 (Fold)
Parent Unsubstituted0.300~1
5 5-Chloro0.064~17
Analog A 5-Methoxy0.150~5
Analog B 5-Trifluoromethyl0.550~2
Analog C N-1 Methyl>10-

Data is illustrative and based on findings from cited literature.[8]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative

This protocol describes a common method for synthesizing this compound via the condensation of o-phenylenediamine and pyridine-4-carboxaldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Reagent Addition: Add pyridine-4-carboxaldehyde (1.05 eq) to the solution.

  • Condensation & Cyclization: Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid or HCl). Reflux the mixture for 2-4 hours.[2][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by filtration and wash it with cold ethanol or water to remove residual reagents and catalyst.[4]

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a solvent system like ethyl acetate/hexane.[4]

  • Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and HPLC analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PKN2)

This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized compound against a target kinase.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series from the stock solution.

  • Assay Reaction: In a microplate, combine the following in assay buffer:

    • The target kinase (e.g., recombinant PKN2 enzyme).

    • The kinase substrate (a specific peptide or protein).

    • ATP (often radiolabeled, e.g., [γ-³³P]ATP, or used in a fluorescence-based assay).

  • Initiate Reaction: Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. The method depends on the assay format (e.g., measuring radioactivity incorporated into the substrate or detecting a fluorescent product).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Visualizations: Workflows and Pathways

G cluster_synthesis Troubleshooting Synthesis start Low Yield or Purity reagents Check Reagent Purity (e.g., o-phenylenediamine oxidation) start->reagents conditions Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) start->conditions atmosphere Use Inert Atmosphere (N2 or Ar) start->atmosphere purification Optimize Purification (Recrystallization, Chromatography) start->purification outcome Improved Yield/Purity reagents->outcome conditions->outcome atmosphere->outcome purification->outcome

Caption: A troubleshooting workflow for common synthesis issues.

G cluster_activity Iterative Cycle for Improving Biological Activity design 1. Design New Analog (Based on SAR) synthesize 2. Synthesize & Purify Compound design->synthesize assay 3. Perform Biological Assay (e.g., Kinase Inhibition) synthesize->assay analyze 4. Analyze Data (Calculate IC50, Check SAR) assay->analyze decision Activity Improved? analyze->decision decision->design No, Redesign lead Lead Candidate decision->lead Yes

Caption: The iterative drug discovery cycle for optimizing activity.

G cluster_pathway Hypothetical Kinase Signaling Pathway Inhibition ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk downstream Downstream Signaling (e.g., RAS/MAPK Pathway) rtk->downstream inhibitor This compound Inhibitor inhibitor->rtk response Cellular Response (Proliferation, Survival) downstream->response

Caption: Inhibition of a signaling pathway by a derivative.

References

Preventing degradation of 2-(4-Pyridyl)benzimidazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(4-Pyridyl)benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter with this compound.

Issue 1: Unexpected or Poor Experimental Results

If you are observing inconsistent or poor results in your experiments, it could be due to the degradation of your this compound stock.

  • Symptom: Reduced potency, altered biological activity, or the appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS).

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound is stored according to the recommended guidelines (see FAQs below).

    • Assess Purity: Perform a purity check on your current stock using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the results with the certificate of analysis provided by the supplier.

    • Use a Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound for your next experiment.

    • Review Handling Procedures: Ensure that the compound is handled appropriately during experimental setup (e.g., protection from light, use of fresh solvents).

Issue 2: Visible Changes in the Compound's Appearance

Any change in the physical appearance of this compound is a strong indicator of degradation.

  • Symptom: The typically white to off-white powder has changed color (e.g., yellowing or browning), become clumpy, or has a different texture.

  • Possible Cause: Exposure to light, moisture, or elevated temperatures.

  • Troubleshooting Steps:

    • Do Not Use: Discard the discolored or altered compound. Do not attempt to use it in experiments as it can lead to unreliable and misleading results.

    • Inspect Storage Environment: Check the storage location for any potential issues, such as proximity to a heat source, exposure to sunlight, or high humidity.

    • Evaluate Container Integrity: Ensure the container is sealed tightly and is appropriate for the compound. For long-term storage, consider using amber glass vials purged with an inert gas like argon or nitrogen.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1][2] Specifically:

  • Temperature: Room temperature is generally acceptable for short-term storage. For long-term stability, refrigeration at 2-8°C is recommended.[2]

  • Light: Protect from light by storing in an amber or opaque container.[3]

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis.[3]

  • Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: What are the primary degradation pathways for this compound?

A2: Like other benzimidazole derivatives, this compound is susceptible to degradation through several pathways:

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.[4]

  • Hydrolysis: The benzimidazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[5]

  • Oxidation: The nitrogen atoms in the pyridine and benzimidazole rings can be susceptible to oxidation, particularly in the presence of oxidizing agents or upon prolonged exposure to air.[5]

  • Thermal Degradation: High temperatures can cause the compound to decompose.[4]

Q3: How can I check the purity of my this compound sample?

A3: The most common and reliable method for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact compound from its potential degradation products.

Q4: My compound is stored as a solution in DMSO. How stable is it?

A4: While DMSO is a common solvent for creating stock solutions, long-term storage in DMSO at room temperature is not recommended. For other benzimidazole derivatives, studies have shown good stability in DMSO for up to 96 hours when stored properly.[6] For long-term storage, it is advisable to aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation

The following table summarizes representative stability data for benzimidazole derivatives under forced degradation conditions. This data provides an indication of the potential degradation of this compound under similar stress conditions.

Stress ConditionDurationTemperature% Degradation (Representative)Potential Degradation Products
Acidic Hydrolysis (0.1 M HCl)24 hours80°C10 - 15%Cleavage of the imidazole ring
Basic Hydrolysis (0.1 M NaOH)24 hours80°C15 - 20%Ring-opened products
Oxidative (3% H₂O₂)24 hoursRoom Temp.5 - 10%N-oxides
Thermal 48 hours105°C< 5%Unspecified decomposition products
Photolytic (UV light)7 daysRoom Temp.20 - 30%Photodegradation products

Note: This data is representative of the benzimidazole class of compounds and is intended for illustrative purposes. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours.

    • Photodegradation: Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Mandatory Visualizations

G Troubleshooting Workflow for Compound Degradation start Unexpected Experimental Results or Visual Change in Compound check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage purity_test Perform Purity Test (e.g., HPLC) check_storage->purity_test degradation_suspected Degradation Confirmed? purity_test->degradation_suspected use_fresh Use Fresh Stock of Compound degradation_suspected->use_fresh Yes investigate_other Investigate Other Experimental Variables degradation_suspected->investigate_other No review_handling Review Experimental Handling Procedures use_fresh->review_handling end Proceed with Experiment review_handling->end

Caption: Troubleshooting workflow for suspected degradation of this compound.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound acid Acidic Hydrolysis prep_stock->acid base Basic Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo hplc Analyze by Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc compare Compare with Unstressed Control hplc->compare identify Identify and Quantify Degradants compare->identify

Caption: General workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing OLEDs with 2-(4-Pyridyl)benzimidazole Emitters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on optimizing the performance of Organic Light-Emitting Diodes (OLEDs) based on 2-(4-Pyridyl)benzimidazole emitters.

Troubleshooting Guide

This section addresses common problems encountered during the fabrication and testing of OLEDs with this compound emitters, offering potential causes and solutions.

Problem IDIssuePotential CausesSuggested Solutions
P01 Low External Quantum Efficiency (EQE) - Inefficient charge injection and mobility.[1] - Aggregation-caused fluorescence quenching.[1] - Imbalanced charge transport within the emissive layer. - Poor film morphology of the emissive layer.- Optimize charge injection/transport layers: Introduce or optimize hole transport layers (HTLs) and electron transport layers (ETLs) to facilitate better charge carrier balance.[1][2] - Molecular Design: Modify the molecular structure of the emitter to decrease intermolecular aggregation and disrupt crystallinity.[1][3][4][5] - Host-Guest System: Utilize a suitable host material to disperse the emitter, reducing aggregation and improving energy transfer.[6][7][8] - Doping Concentration: Systematically vary the doping concentration of the emitter in the host material to find the optimal balance between emission and concentration quenching.
P02 High Turn-on Voltage - Large energy barriers at the interfaces between different layers (e.g., electrode/charge transport layer, charge transport layer/emissive layer).[9] - Low charge carrier mobility in the transport layers or the emissive layer.[1]- Interfacial Engineering: Introduce thin interfacial layers to reduce the energy barrier for charge injection.[2][9][10][11][12] Using self-assembled monolayers (SAMs) can be an effective strategy.[2] - Material Selection: Choose charge transport materials with appropriate energy levels (HOMO/LUMO) that align well with the emitter and electrodes. - Annealing: Optimize the annealing temperature of the device to improve film quality and interfacial contact.[2]
P03 Poor Color Purity (Undesirable CIE Coordinates) - Emission from host material or adjacent layers. - Formation of exciplexes at the interface between layers. - Molecular aggregation leading to red-shifted emission.[1]- Energy Level Alignment: Ensure the triplet energy of the host is higher than that of the emitter to confine exciton recombination to the emitter molecules.[8] - Device Architecture: Optimize the layer thicknesses to ensure the recombination zone is well-confined within the emissive layer. - Emitter Design: Synthesize emitters with rigid structures to minimize geometric relaxation in the excited state and prevent aggregation.[1][3][4][5]
P04 Device Instability and Short Lifespan - Thermal degradation of the organic materials.[6] - Photochemical degradation of the emitter. - Poor morphological stability of the thin films.[6]- High Tg Materials: Utilize host and charge transport materials with high glass transition temperatures (Tg) to improve thermal and morphological stability.[6][13] - Encapsulation: Properly encapsulate the device to protect it from atmospheric moisture and oxygen. - Molecular Stability: Design emitters with high photo/thermal/chemical stability.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the key performance metrics for an OLED based on this compound emitters?

A1: The primary performance metrics include:

  • External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.

  • Luminance (or Brightness): The intensity of light emitted per unit area, typically measured in candelas per square meter (cd/m²).

  • Current Efficiency: The ratio of the luminance to the current density, measured in candelas per ampere (cd/A).

  • Power Efficiency: The ratio of the luminance to the input power density, measured in lumens per watt (lm/W).

  • Commission Internationale de l'Éclairage (CIE) Coordinates: A pair of values (x, y) that define the color of the emitted light.

  • Turn-on Voltage: The minimum voltage required for the device to start emitting light.

Q2: How does the molecular design of this compound derivatives impact OLED performance?

A2: The molecular design is crucial for optimizing performance. Key strategies include:

  • Introducing bulky side groups: This can prevent intermolecular aggregation and reduce concentration quenching, leading to higher efficiency and better color purity.[1][3][4][5]

  • Creating bipolar molecules: Incorporating both hole and electron transporting moieties into the emitter can improve charge balance within the emissive layer.[3][6]

  • Enhancing thermal stability: Designing molecules with high glass transition temperatures (Tg) improves the operational lifetime of the device.[6][13]

Q3: What is the role of a host material in an OLED with a this compound emitter?

A3: A host material serves several important functions:

  • Reduces Aggregation: It disperses the emitter molecules, preventing them from clumping together, which can cause fluorescence quenching.

  • Improves Charge Transport: A host with good charge transport properties can facilitate a more balanced flow of electrons and holes to the emitter molecules.

  • Enhances Energy Transfer: An efficient host can effectively transfer energy to the emitter guest, leading to higher emission efficiency.

Q4: How does doping concentration affect device performance?

A4: The doping concentration of the emitter in the host material is a critical parameter.

  • Too low concentration: May result in incomplete energy transfer from the host to the guest, leading to emission from the host and lower device efficiency.

  • Too high concentration: Can lead to concentration quenching, where emitter molecules interact with each other and dissipate energy non-radiatively, reducing efficiency.[14] Finding the optimal doping concentration through systematic experimentation is essential for maximizing performance.

Quantitative Data Summary

The following tables summarize the performance of various OLEDs based on this compound and related benzimidazole derivatives reported in the literature.

Table 1: Performance of OLEDs with Different Benzimidazole-Based Emitters

EmitterHostMax EQE (%)Max Luminance (cd/m²)CIE Coordinates (x, y)Turn-on Voltage (V)
MCNPIBI (doped)-3.696569(0.15, 0.08)3.8
Compound B (non-doped)-4.3290(0.148, 0.130)~3.5
FIrpic (doped)4-3cbzBIZ28.6>1000Sky-blue-
Ir(ppy)3 (doped)4-3cbzBIZ--Green-
Ir(ppy)2(acac) (doped)p-CbzBiz21.8-Green-
4CzIPN (doped)o-CbzBiz16.7-Green-
32PclCXT (doped)-29.9-Sky-blue-

Note: "-" indicates data not provided in the cited sources.

Experimental Protocols

1. Synthesis of a Pyrene-Benzimidazole Derivative (Compound B)

This protocol is a representative example for the synthesis of a pyrene-benzimidazole derivative via Suzuki coupling.[3]

  • Materials: 1,3-dibromo-7-tert-butylpyrene, 1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole, tetrakis(triphenylphosphine)palladium(0), 1,4-dioxane (degassed), aqueous potassium carbonate solution (0.2 M, degassed).

  • Procedure:

    • In a nitrogen atmosphere, charge an Airfree flask with 1,3-dibromo-7-tert-butylpyrene (1.00 mmol), 1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole (2.05 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol).

    • Add degassed 1,4-dioxane (80 mL) and degassed aqueous potassium carbonate solution (20 mL) to the flask.

    • Seal the flask and stir the reaction mixture at 60 °C for 24 hours under an argon atmosphere.

    • After cooling to room temperature, extract the product with an appropriate organic solvent.

    • Purify the crude product using column chromatography to obtain the final compound.

2. Fabrication of a Multilayer OLED Device

This is a general protocol for the fabrication of a multilayer OLED via vacuum thermal deposition.[1]

  • Substrate Preparation:

    • Clean an indium tin oxide (ITO) coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrate in an oven and then treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrate into a high-vacuum chamber (<10-6 Torr).

    • Deposit the organic layers sequentially by thermal evaporation. A typical device structure might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL). For a device with a this compound derivative (e.g., Compound B) as the emitter, the structure could be: ITO (140 nm) / NPB (30 nm) / Compound B (30 nm) / TPBI (30 nm).[1]

  • Cathode Deposition:

    • Deposit the metal cathode, for example, Ca (10 nm) followed by a protective layer of Al (100 nm), without breaking the vacuum.[1]

  • Encapsulation:

    • Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy resin to prevent degradation from air and moisture.

Visualizations

Experimental_Workflow cluster_synthesis Emitter Synthesis cluster_fabrication OLED Fabrication cluster_characterization Device Characterization s1 Reactants s2 Suzuki Coupling s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Pure Emitter s3->s4 f2 Vacuum Thermal Evaporation (Organic Layers & Cathode) s4->f2 f1 Substrate Cleaning f1->f2 f3 Encapsulation f2->f3 f4 Finished Device f3->f4 c1 Electrical Testing (J-V-L) f4->c1 c2 Optical Testing (EL Spectra, CIE) f4->c2 c3 Performance Metrics (EQE, Efficiency) c1->c3 c2->c3

Caption: Workflow for OLED development.

Optimization_Logic cluster_material Material Optimization cluster_device Device Architecture Optimization issue Low OLED Performance m1 Emitter Molecular Design (e.g., steric hindrance) issue->m1 m2 Host Material Selection (e.g., high triplet energy) issue->m2 m3 Charge Transport Material Selection (e.g., energy level alignment) issue->m3 d1 Interfacial Engineering (e.g., injection layers) issue->d1 d2 Layer Thickness Optimization issue->d2 d3 Doping Concentration Tuning issue->d3 goal Optimized Performance (High EQE, Low V_on, etc.) m1->goal m2->goal m3->goal d1->goal d2->goal d3->goal

Caption: Key optimization pathways for OLEDs.

References

Validation & Comparative

A Comparative Analysis of 2-(4-Pyridyl)benzimidazole and 2-(2-Pyridyl)benzimidazole: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct characteristics of two key pyridylbenzimidazole isomers.

The isomeric pair, 2-(4-Pyridyl)benzimidazole (4-PBI) and 2-(2-Pyridyl)benzimidazole (2-PBI), serves as a foundational scaffold in coordination chemistry, materials science, and medicinal chemistry. While structurally similar, the positional difference of the nitrogen atom in the pyridine ring—para versus ortho—imparts distinct electronic, photophysical, and biological properties. This guide provides a comparative overview of these two versatile compounds, supported by available experimental data, to aid researchers in selecting the appropriate isomer for their specific application.

Structural and Electronic Differences

The core distinction between 4-PBI and 2-PBI lies in the connectivity of the benzimidazole moiety to the pyridine ring. This seemingly subtle change significantly influences the molecule's overall geometry, electronic distribution, and coordination behavior.

In 2-PBI, the proximity of the pyridyl nitrogen and the imidazole N-H group allows for the formation of an intramolecular hydrogen bond, leading to a more planar and rigid structure. This arrangement facilitates its action as a classic bidentate N,N-chelating ligand. Conversely, 4-PBI lacks this intramolecular interaction and typically functions as a monodentate or a bridging ligand in coordination complexes.

G cluster_0 2-(2-Pyridyl)benzimidazole (2-PBI) cluster_1 This compound (4-PBI) 2PBI_structure Structure: Ortho-substituted - Pyridyl N at position 2 2PBI_chelation Chelation: Bidentate N,N Ligand (Intramolecular H-bond possible) 2PBI_structure->2PBI_chelation 4PBI_structure Structure: Para-substituted - Pyridyl N at position 4 4PBI_chelation Chelation: Monodentate or Bridging Ligand 4PBI_structure->4PBI_chelation

Comparative Data Overview

The following tables summarize the available quantitative data for the photophysical and biological properties of 4-PBI and 2-PBI. It is important to note that a direct comparison is challenging as data is often reported in different solvents and experimental conditions.

Table 1: Photophysical Properties
PropertyThis compound (4-PBI)2-(2-Pyridyl)benzimidazole (2-PBI)Solvent
Absorption Max (λabs) ~305 nm~310 nmDMSO
Emission Max (λem) Not consistently reported~370 nm (Normal), ~460 nm (Tautomer)[1]Aqueous/Ethanol
Fluorescence Quantum Yield (ΦF) Data not readily availableData not readily available for free ligand-
Key Feature Standard fluorescenceExhibits Excited-State Proton Transfer (ESPT)[1]-

Note: Photophysical properties, particularly emission, are highly sensitive to the solvent environment and pH.

Table 2: Biological Activity
PropertyThis compound (4-PBI)2-(2-Pyridyl)benzimidazole (2-PBI)Target/Assay
IC50 2.14 mMDerivatives show activity (e.g., 19.22 µM)Jack Bean Urease
Primary Application Urease Inhibitor, Anti-Helicobacter pylori agentLigand for antimicrobial/antitumor metal complexesMedicinal Chemistry

Detailed Property Comparison

Photophysical Properties

The most striking difference in the photophysical behavior of the two isomers is the phenomenon of Excited-State Proton Transfer (ESPT) observed in 2-PBI. Upon photoexcitation in protic solvents, the proton from the imidazole N-H can transfer to the nearby pyridyl nitrogen, forming a transient tautomeric species. This tautomer has a distinct, red-shifted emission band around 460 nm, in addition to the normal emission at shorter wavelengths.[1] This property makes 2-PBI a sensitive fluorescent probe for studying proton transfer dynamics and microenvironments.

In contrast, 4-PBI does not exhibit ESPT due to the large distance between the proton-donating and accepting sites. Its fluorescence behavior is generally less complex, though it has been studied in the context of its interactions with micelles.

Electrochemical Properties

While comprehensive, directly comparable cyclic voltammetry data for the free ligands is scarce in the literature, the positional isomerism is expected to influence their redox potentials. The more planar, conjugated system of 2-PBI may lead to different HOMO/LUMO energy levels compared to the more flexible 4-PBI.

When used as ligands in metal complexes, for instance with Ruthenium, these isomers influence the electrochemical properties of the resulting complex. The chelation of 2-PBI to a metal center typically results in stable redox states that are useful in applications like dye-sensitized solar cells and antimicrobial agents.

Biological and Medicinal Applications

Both isomers have been explored for their biological activities, but they generally target different areas.

  • This compound (4-PBI): This isomer has shown notable activity as a urease inhibitor. This is significant in the context of infections caused by urease-producing bacteria, such as Helicobacter pylori, the primary cause of stomach ulcers. Studies have demonstrated that 4-PBI can act as a mixed-type inhibitor of urease and possesses anti-H. pylori activity.

  • 2-(2-Pyridyl)benzimidazole (2-PBI): Due to its excellent chelating ability, 2-PBI is frequently used as a ligand to create metal complexes with therapeutic potential. Ruthenium and other metal complexes of 2-PBI and its derivatives have been investigated for their potent antimicrobial and anti-biofilm activities against various bacterial strains, including E. coli and P. aeruginosa. Furthermore, some of these complexes have been explored as potential anticancer agents.

G Start Pyridylbenzimidazole Isomer 2PBI 2-(2-Pyridyl)benzimidazole Start->2PBI 4PBI This compound Start->4PBI Chelation Bidentate Chelation 2PBI->Chelation Bridging Monodentate/ Bridging Ligand 4PBI->Bridging Antimicrobial Antimicrobial / Anticancer Metal Complexes Chelation->Antimicrobial Probes Fluorescent Probes (ESPT) Chelation->Probes Urease Urease Inhibition (Anti-H. pylori) Bridging->Urease

Experimental Protocols

The following are generalized methodologies for the key experimental techniques used to characterize these compounds.

UV-Visible (UV-Vis) Absorption Spectroscopy
  • Objective: To determine the wavelengths of maximum absorbance (λabs) which correspond to electronic transitions within the molecule.

  • Protocol:

    • Sample Preparation: Prepare stock solutions of the compound (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, DMSO). From the stock, prepare a dilute solution (e.g., 10-50 µM) in the same solvent.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

    • Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

    • Analysis: Identify the wavelength(s) of maximum absorbance (λabs).

Fluorescence Spectroscopy
  • Objective: To measure the emission spectrum and determine the relative fluorescence quantum yield (ΦF).

  • Protocol:

    • Sample Preparation: Prepare a series of dilute solutions of the sample and a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

    • Instrumentation: Use a spectrofluorometer.

    • Measurement:

      • Record the absorption spectra of all solutions.

      • Excite the sample and standard at the same wavelength.

      • Record the emission spectrum over a range that covers the entire emission profile.

    • Analysis (Relative Quantum Yield Calculation): The quantum yield (ΦS) is calculated using the following equation: ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²) Where: S = sample, R = reference standard, Φ = quantum yield, I = integrated emission intensity, A = absorbance at the excitation wavelength, and n = refractive index of the solvent.

Cyclic Voltammetry (CV)
  • Objective: To investigate the redox properties of the compounds and estimate their HOMO and LUMO energy levels.

  • Protocol:

    • Sample Preparation: Prepare a solution of the compound (e.g., 1-5 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon). Scan the potential over a desired range and record the resulting current. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard.

    • Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using empirical formulas, for example: EHOMO = -[Eox - EFc/Fc+ + 4.8] eV ELUMO = -[Ered - EFc/Fc+ + 4.8] eV

G Synthesis Synthesis & Purification of Isomers Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Photophysical Photophysical Analysis Characterization->Photophysical Electrochemical Electrochemical Analysis Characterization->Electrochemical Biological Biological Assays Characterization->Biological UVVis UV-Vis Spectroscopy Photophysical->UVVis Fluorescence Fluorescence Spectroscopy Photophysical->Fluorescence CV Cyclic Voltammetry Electrochemical->CV Enzyme Enzyme Inhibition / Antimicrobial Screening Biological->Enzyme

Conclusion

The choice between this compound and 2-(2-Pyridyl)benzimidazole is highly dependent on the intended application. For constructing well-defined, chelated metal complexes for catalysis or medicinal applications, or for developing fluorescent probes that utilize ESPT, 2-PBI is the superior choice. For applications requiring a monodentate or bridging ligand, such as in the development of certain coordination polymers or specific enzyme inhibitors like those for urease, 4-PBI presents a more suitable scaffold. This guide highlights the importance of isomeric structure on molecular properties and provides a framework for further investigation into this versatile class of compounds.

References

A Comparative Guide to Purity Validation of 2-(4-Pyridyl)benzimidazole by HPLC and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

In the quality control and development of active pharmaceutical ingredients (APIs) and key chemical intermediates, the precise determination of purity is critical for ensuring safety, efficacy, and consistency. 2-(4-Pyridyl)benzimidazole is a vital heterocyclic building block in medicinal chemistry and materials science.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of this compound, supported by detailed experimental protocols and representative data.

Relying on a single analytical method can sometimes be insufficient for a complete purity profile. Therefore, employing orthogonal methods—techniques that rely on different physicochemical principles—provides a more comprehensive and reliable assessment.[2] This guide explores the cross-validation of a chromatographic method (HPLC) and a spectroscopic method (qNMR) for a robust purity determination.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone of pharmaceutical analysis, separating components in a mixture based on their differential interactions with a stationary and mobile phase. For purity analysis, it excels at detecting and quantifying trace-level impurities, particularly those structurally related to the main compound. Purity is typically reported as a percentage of the main peak area relative to the total area of all detected peaks.

This protocol is designed for the separation and quantification of this compound from potential process-related impurities and degradation products.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 288 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

The following table summarizes hypothetical results for a batch of this compound, demonstrating how purity is calculated based on peak area percentage.

Peak IDRetention Time (min)Peak AreaArea %Identity
13.515,2000.38%Impurity A
28.23,950,00099.25%This compound
39.512,3000.31%Impurity B
411.12,5000.06%Unknown
Total 3,980,000 100.00%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[3] The principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3][4] By comparing the integral of a unique analyte signal to that of a certified internal standard of known purity, an absolute purity value (w/w %) can be determined.[3]

This protocol outlines the determination of this compound purity using an internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material). Its signals should not overlap with the analyte's signals.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a vial.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): A crucial parameter for accurate quantification. It must be at least 5 times the longest T1 relaxation time of the signals of interest (typically ≥ 30 seconds).

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio for precise integration.[2]

  • Data Processing: Apply careful phasing and baseline correction. Integrate a well-resolved, unique signal for this compound and a known signal for the internal standard (e.g., the two olefinic protons of maleic acid).

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Weight (mg)15.0510.10
Molecular Weight ( g/mol )195.23116.07
Purity of Standard (%)-99.9%
¹H Signal for IntegrationAromatic proton (e.g., δ 8.6 ppm)Olefinic protons (δ 6.3 ppm)
Number of Protons (N)12
Integral Value (I)5.126.00
Calculated Purity (w/w %) 98.9%

Formula for Purity Calculation: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std

Workflow and Comparison of Techniques

The selection between HPLC and qNMR depends on the specific analytical need, from routine quality control to primary characterization. A combined approach offers the most comprehensive validation.

G Purity Validation Workflow for this compound cluster_0 Purity Validation Workflow for this compound cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Purity Validation Workflow for this compound Sample Sample Batch Split Split Sample Sample->Split Orthogonal Analysis HPLC_Prep HPLC Sample Prep Dissolve & Filter Split->HPLC_Prep NMR_Prep qNMR Sample Prep Weigh with Internal Std Dissolve Split->NMR_Prep HPLC_Run HPLC-UV Analysis HPLC_Prep->HPLC_Run HPLC_Data Data Processing Peak Integration Area % Calculation HPLC_Run->HPLC_Data HPLC_Result Purity (Area %) = 99.25% HPLC_Data->HPLC_Result Compare Compare Results HPLC_Result->Compare NMR_Run ¹H-NMR Acquisition (Long d1 delay) NMR_Prep->NMR_Run NMR_Data Data Processing Integral Comparison Molar Ratio Calculation NMR_Run->NMR_Data NMR_Result Purity (w/w %) = 98.9% NMR_Data->NMR_Result NMR_Result->Compare Final Final Purity Assignment & Batch Release Compare->Final Results Correlate

Caption: Workflow for orthogonal purity validation.

FeatureHPLC-UV¹H-qNMR
Principle Comparative method based on chromatographic separation and UV response.Primary, absolute method based on the direct proportionality of signal intensity to molar concentration.[3]
Reference Standard Requires a high-purity reference standard of the analyte for potency assays, but not for area % purity.Requires a certified internal standard of a different, stable compound.[5]
Accuracy High, but can be influenced by differences in the UV response factors of impurities.High, as it provides an absolute purity value independent of the analyte's structure.[3]
Sensitivity Very high (ppm to ppb level), excellent for detecting trace impurities.Lower (typically requires >0.1% of impurity), less suitable for trace analysis.
Information Provided Purity based on relative peak area, impurity profile.Absolute purity (w/w %), structural confirmation, and identification of impurities if signals are known.[5]
Throughput Higher, with typical run times of 20-30 minutes per sample.[5]Lower, as qNMR requires long relaxation delays for accuracy.[5]
Sample Consumption Low (micrograms).[5]Higher (milligrams).[5]
Sample Fate Destructive.[5]Non-destructive, sample can be recovered.[5]

Conclusion

Both HPLC and qNMR are powerful, indispensable techniques for the purity validation of this compound. They are not mutually exclusive but are instead complementary, providing an orthogonal check on product quality.

  • HPLC is the ideal method for routine quality control, release testing, and stability studies due to its high throughput, sensitivity, and ability to build a detailed impurity profile.

  • qNMR serves as a primary method for the definitive assignment of purity for reference standards and for validating the results from other techniques like HPLC. It provides an absolute purity value and confirms the identity of the material in a single experiment.

For comprehensive and robust quality assurance, a combined approach is highly recommended. HPLC should be used to detect and quantify trace impurities, while qNMR should be used to establish the absolute purity of the bulk material, ensuring the highest level of confidence in the product's quality.[5]

References

Unveiling the Protective Power: A Comparative Study of Benzimidazole Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of various benzimidazole derivatives in preventing metal corrosion, supported by extensive experimental data and detailed methodologies.

Benzimidazole and its derivatives have garnered significant attention in the field of materials science, emerging as a highly effective class of corrosion inhibitors for a wide range of metals and alloys, particularly in aggressive acidic environments.[1] Their remarkable performance is attributed to their unique molecular structure, which facilitates strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. This guide presents a comparative analysis of the corrosion inhibition efficiency of several benzimidazole derivatives, offering a valuable resource for researchers, scientists, and professionals in materials science and chemical engineering.

The primary mechanism through which benzimidazole derivatives mitigate corrosion is by adsorbing onto the metal surface, a process that can occur via two main pathways: physisorption and chemisorption.[1] Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules. In acidic solutions, the nitrogen atoms in the benzimidazole ring can become protonated, leading to the formation of cations that are then attracted to the negatively charged metal surface.[1] Chemisorption, on the other hand, involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atoms and the vacant d-orbitals of the metal atoms, resulting in a more stable and robust protective film.[1][2]

Generally, benzimidazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][3] The predominant effect, however, can vary depending on the specific derivative and the corrosive environment.[1][4]

Comparative Performance of Benzimidazole Derivatives

The inhibition efficiency of benzimidazole derivatives is significantly influenced by their molecular structure, concentration, and the nature of the corrosive medium. The following tables summarize the performance of various derivatives based on data from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) studies.

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements

InhibitorConcentrationCorrosive MediumMetalTemperature (°C)Inhibition Efficiency (%)Reference
2-(2-aminophenyl)-1H-benzimidazole (APhBI)3 mM1 M HClS235 Steel2587.09[2]
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)3 mM1 M HClS235 Steel2585.06[2]
2-styryl-1H-benzo[d]imidazole200 mg/L15% HClCarbon SteelNot Specified93.75[2]
4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh I)200 ppm15% HClMild Steel6096.4[5]
4-(4-methylphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh II)Not Specified15% HClMild SteelNot Specified> Inh I[5]
4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh III)Not Specified15% HClMild SteelNot Specified> Inh II[5]
(1H-benzimidazol-2-yl)methanethiol (LF1)1 mM1.0 M HClCarbon Steel3088.2[4][6]
1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2)1 mM1.0 M HClCarbon Steel3095.4[4][6]
2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N-(3,5-dimethylphenyl)acetamide (CBIN-2)1 mM1 M HClCarbon Steel2595.0[7]

Table 2: Potentiodynamic Polarization Data

InhibitorConcentrationCorrosive MediumMetalCorrosion Current Density (i_corr) (μA/cm²)Inhibition Efficiency (%)Reference
Blank-15% HClCarbon Steel1649-[2]
2-styryl-1H-benzo[d]imidazole200 mg/L15% HClCarbon Steel10393.75[2]
(1H-benzimidazol-2-yl)methanethiol (LF1)1 mM1.0 M HClCarbon SteelNot Specified88.2[4][6]
1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2)1 mM1.0 M HClCarbon SteelNot Specified95.4[4][6]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor | Concentration | Corrosive Medium | Metal | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (μF/cm²) | Inhibition Efficiency (%) | Reference | |---|---|---|---|---|---|---| | (1H-benzimidazol-2-yl)methanethiol (LF1) | 1 mM | 1.0 M HCl | Carbon Steel | Not Specified | Not Specified | 88.2 |[4][6] | | 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2) | 1 mM | 1.0 M HCl | Carbon Steel | Not Specified | Not Specified | 95.4 |[4][6] | | 1-(cyclohex-1-enyl)-1,3-dihydro-2H-benzimiazol-2-one (CHBI) | 1 mM | 3.5 wt.% NaCl | Pure Copper | Not Specified | Not Specified | 86.49 |[8] |

Experimental Protocols

The effectiveness of benzimidazole derivatives as corrosion inhibitors is primarily evaluated using three key experimental techniques: weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

1. Weight Loss Method: This gravimetric method provides a direct measure of corrosion rate. Metal coupons of known weight are immersed in the corrosive solution with and without the inhibitor for a specific duration and at a controlled temperature. After the immersion period, the coupons are cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

2. Potentiodynamic Polarization: This electrochemical technique provides insights into the kinetics of both anodic and cathodic reactions. A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode, and a counter electrode. The potential of the working electrode is scanned over a range, and the resulting current is measured. The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the Tafel plots. The inhibition efficiency is calculated from the reduction in i_corr in the presence of the inhibitor.[9]

3. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. A small amplitude AC signal is applied to the electrode over a range of frequencies, and the impedance response is measured. The data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl indicate effective inhibition.

Mechanism of Corrosion Inhibition

The following diagram illustrates the general mechanism of corrosion inhibition by benzimidazole derivatives, highlighting both physisorption and chemisorption pathways.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface cluster_reactions Corrosion Reactions Benzimidazole Benzimidazole Derivative ProtonatedBenzimidazole Protonated Benzimidazole (Cationic Form) Benzimidazole->ProtonatedBenzimidazole + H+ Metal Metal (e.g., Fe) Benzimidazole->Metal Chemisorption (Coordinate Bonding) Adsorbed_Cl Adsorbed Cl- ProtonatedBenzimidazole->Adsorbed_Cl Physisorption (Electrostatic Interaction) H_plus H+ Cl_minus Cl- Cl_minus->Adsorbed_Cl Adsorption Protective_Film Protective Film Formation Anodic Anodic Reaction (Metal Dissolution) Protective_Film->Anodic Inhibits Cathodic Cathodic Reaction (H2 Evolution) Protective_Film->Cathodic Inhibits

Caption: Mechanism of corrosion inhibition by benzimidazole derivatives.

References

Benchmarking the Performance of 2-(4-Pyridyl)benzimidazole-Based OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organic Light-Emitting Diodes (OLEDs) utilizing 2-(4-Pyridyl)benzimidazole and its derivatives have garnered significant interest within the research community due to their unique electronic and photophysical properties. These materials are often employed as emitters or hosts in the emissive layer of OLEDs, contributing to the overall efficiency, color purity, and lifetime of the device. This guide provides a comparative benchmark of their performance against other commonly used materials in OLED fabrication, supported by experimental data from recent literature.

Performance Comparison of Emissive Materials

The selection of the emissive material is critical to the performance of an OLED. Below is a comparison of a this compound derivative-based emitter with other prominent emitter types.

Emitter Material ClassSpecific Material ExampleHost MaterialMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Color (CIE Coordinates)Reference
Pyrene-BenzimidazoleCompound B¹Non-doped4.3290Deep Blue (0.148, 0.130)[1][2]
Benzimidazol-2-yl Pyridine Complexbis{(benzimidazol-2-yl) Pyridenato} magnesium (MgBIP)NPB/Alq3Not Reported2770White[3]
Phosphorescent Iridium ComplexFIrpicmCP~9.1Not ReportedSky Blue
Phenanthroimidazole DerivativePh-BPA-BPINon-doped4.56Not ReportedDeep Blue (0.15, 0.08)[4]
Benzimidazole DerivativeMCNPIBICBP3.696569Deep Blue (0.15, 0.08)[5]

¹Compound B is 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene.[1][2]

Performance Comparison of Host Materials

The host material in the emissive layer plays a crucial role in facilitating charge transport and energy transfer to the emitter. Here, we compare the performance of devices using benzimidazole-based hosts with those employing common alternatives like CBP and mCP.

Host MaterialEmitter (Dopant)Max. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Reference
4-3cbzBIZ (benzimidazole derivative)FIrpic28.6Not ReportedNot Reported[6]
PyOxd-mCz (benzimidazole derivative)FIrpic20.839.7Not Reported[7]
CBPIr(ppy)₃ (Green)~19~60-80Not Reported[8]
mCPFIrpic (Blue)Not ReportedNot ReportedNot Reported[9][10]
Phenylbenzimidazole DerivativeGreen PhosphorNot Reported6070[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are typical protocols for the synthesis of a 2-substituted benzimidazole and the fabrication of a multilayer OLED device.

Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.[12]

  • Reactant Preparation : Dissolve o-phenylenediamine and the desired aldehyde in a suitable solvent, such as ethanol or toluene, in a reaction flask.

  • Catalyst Addition : Introduce a catalyst, such as supported gold nanoparticles, to promote the reaction.[12]

  • Reaction Conditions : Heat the mixture to a specific temperature (e.g., 130-150 °C) and stir for a designated period (e.g., 24 hours) under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Product Isolation and Purification : After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product is then purified using techniques like column chromatography or recrystallization to yield the final 2-substituted benzimidazole.

OLED Device Fabrication

The fabrication of OLEDs is typically carried out in a high-vacuum environment using thermal evaporation.[3]

  • Substrate Cleaning : Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The cleaned substrates are then dried in an oven and treated with oxygen plasma or UV-ozone to improve the work function of the anode.

  • Organic Layer Deposition : The substrates are transferred to a high-vacuum chamber (base pressure < 10⁻⁶ Torr). The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host doped with emitter), electron transport layer (ETL), and electron injection layer (EIL), are deposited sequentially through thermal evaporation. The thickness of each layer is monitored using a quartz crystal microbalance.

  • Cathode Deposition : A metal cathode, typically a bilayer of a low work function metal like LiF or Ca followed by a thicker layer of aluminum (Al), is deposited on top of the organic stack without breaking the vacuum.

  • Encapsulation : The completed devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen degradation.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

OLED_Device_Structure cluster_OLED OLED Device Structure cluster_recombination Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) Host:Emitter HTL->EML ETL Electron Transport Layer (ETL) EML->ETL recombination Recombination & Photon Emission EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (LiF/Al) EIL->Cathode Electrons

Caption: A generalized multilayer structure of an Organic Light-Emitting Diode (OLED).

OLED_Fabrication_Workflow cluster_workflow OLED Fabrication Workflow Start Start Substrate_Cleaning Substrate Cleaning (ITO Glass) Start->Substrate_Cleaning Organic_Deposition Organic Layer Deposition (High Vacuum) Substrate_Cleaning->Organic_Deposition Cathode_Deposition Cathode Deposition (LiF/Al) Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation (Inert Atmosphere) Cathode_Deposition->Encapsulation Testing Device Testing (I-V-L, EQE, etc.) Encapsulation->Testing End End Testing->End

Caption: A typical workflow for the fabrication and testing of OLED devices.

References

A Comparative Analysis of the Anticancer Potential of 2-(4-Pyridyl)benzimidazole Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and less toxic anticancer agents is a cornerstone of oncological research. Benzimidazole derivatives have emerged as a promising class of compounds due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets. This guide provides a comparative overview of the anticancer activity of 2-(4-Pyridyl)benzimidazole and its derivatives against established anticancer drugs such as Doxorubicin and Cisplatin.

While direct head-to-head comparative studies for this compound are limited, this guide synthesizes available data for structurally related benzimidazole compounds to offer a valuable reference point. The information presented herein is intended to support further research and development in this promising area of cancer therapy.

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following tables summarize the IC50 values for various benzimidazole derivatives against several human cancer cell lines, alongside the IC50 values for the standard chemotherapeutic drugs, Doxorubicin and Cisplatin.

Disclaimer: The following data is compiled from multiple studies. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Table 1: Comparative in vitro Efficacy (IC50 in µM) of Benzimidazole Derivatives and Doxorubicin Against Human Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Reference
Benzimidazole Derivatives
This compound DerivativeData Not AvailableData Not AvailableData Not Available
Benzimidazole-Triazole Hybrid (Compound 32)5.57 ± 0.214.17 ± 0.183.87 ± 0.15[1]
1,3,4-Oxadiazole-Benzimidazole Hybrid (Compound 29b)0.80 ± 0.071.30 ± 0.11-[1]
N-(benzimidazothiazolone)acetamide (Compound 11a)--Comparable to Camptothecin[2]
Standard Drug
Doxorubicin4.172.430.90 - 1.41[1][3]

Table 2: Comparative in vitro Efficacy (IC50 in µM) of Benzimidazole Derivatives and Cisplatin Against Human Cancer Cell Lines

Compound/DerivativeHCT-116 (Colon)A549 (Lung)Reference
Benzimidazole Derivatives
This compound DerivativeData Not AvailableData Not Available
Spirooxindole-based Benzimidazole (Compound 34)ActiveActive[2]
Benzimidazole-based Pt(II) complexMore effective than CisplatinMore effective than Cisplatin[4]
Standard Drug
Cisplatin3.07 - 6.71Data Not Available[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer activity of novel compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT-116) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a standard drug (e.g., Doxorubicin) for 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.[5][6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described in the apoptosis assay.

  • Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is quantified.[5][6]

Mechanism of Action and Signaling Pathways

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The underlying signaling pathways often involve the modulation of key regulatory proteins.

Induction of Apoptosis and Cell Cycle Arrest

Studies on benzimidazole derivatives have consistently shown their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, some derivatives have been shown to arrest the cell cycle at the G2/M phase or the G1/S phase.[5][6][7] This is often accompanied by an increase in the population of apoptotic cells.

Inhibition of Protein Kinases

A significant mechanism of action for some this compound derivatives is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. One such target is Protein Kinase N2 (PKN2), a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation.[8] Inhibition of PKN2 can disrupt these processes, leading to cancer cell death.

Another critical signaling pathway often targeted by anticancer agents is the EGFR (Epidermal Growth Factor Receptor) pathway. Some benzimidazole-based hybrids have demonstrated inhibitory activity against EGFR, which can block downstream signaling cascades responsible for cell growth and proliferation.[5]

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway affected by this compound derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Lines (MCF-7, A549, HCT-116) treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay (IC50 Determination) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay kinase_assay Kinase Assay (e.g., PKN2, EGFR) treatment->kinase_assay western_blot Western Blot (Protein Expression) apoptosis_assay->western_blot cell_cycle_assay->western_blot

Caption: Experimental workflow for evaluating anticancer activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Downstream Effectors EGFR->Downstream PKN2 PKN2 PKN2->Downstream CellCycle Cell Cycle Progression Downstream->CellCycle Block Apoptosis Apoptosis Downstream->Apoptosis Induction Benzimidazole This compound Benzimidazole->EGFR Inhibition Benzimidazole->PKN2 Inhibition

Caption: Potential signaling pathways inhibited by this compound.

References

Comparative Analysis of 2-(4-Pyridyl)benzimidazole Binding Affinity with Divalent Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the interaction between 2-(4-Pyridyl)benzimidazole and various metal ions, supported by experimental data and detailed protocols.

The coordination of metal ions by organic ligands is a cornerstone of bioinorganic chemistry and drug design. The benzimidazole scaffold, in particular, is a prevalent motif in numerous biologically active molecules. This guide provides an in-depth analysis of the binding affinity of this compound (4-PBI) with a selection of divalent metal ions, offering a comparative overview based on available experimental data. Understanding these interactions is crucial for the development of novel therapeutic agents and chemical sensors.

Quantitative Analysis of Binding Affinity

The stability of metal-ligand complexes is a critical parameter in assessing their potential biological activity and application. While direct comparative studies on the binding of this compound with a wide range of metal ions are limited, data from its closely related isomer, 2-(2'-Pyridyl)benzimidazole, provides valuable insights into the expected binding behavior. Potentiometric studies have been employed to determine the formation constants of ternary complexes, which can be indicative of the relative stability of the binary complexes.

The following table summarizes the formation constants for the ternary complexes of 2-(2'-Pyridyl)benzimidazole with various divalent metal ions in a 30% methanol-aqueous medium at 30°C and an ionic strength of 0.1 M KNO₃[1]. These values are essential for comparing the relative affinities of the ligand for different metal ions.

Metal IonLigand System (MLA)¹Log K
Co(II)2-(2'-PBI) + Maltol5.31
Ni(II)2-(2'-PBI) + Maltol5.89
Cu(II)2-(2'-PBI) + Maltol8.12
Zn(II)2-(2'-PBI) + Maltol5.51
Co(II)2-(2'-PBI) + Kojic Acid5.01
Ni(II)2-(2'-PBI) + Kojic Acid5.40
Cu(II)2-(2'-PBI) + Kojic Acid7.32
Zn(II)2-(2'-PBI) + Kojic Acid5.21
Co(II)2-(2'-PBI) + Acetyl Acetone4.90
Ni(II)2-(2'-PBI) + Acetyl Acetone5.12
Cu(II)2-(2'-PBI) + Acetyl Acetone7.05
Zn(II)2-(2'-PBI) + Acetyl Acetone5.03

¹ MLA refers to the Metal-Ligand-Ligand ternary complex, where the primary ligand (A) is 2-(2'-Pyridyl)benzimidazole and the secondary ligand (L) is varied.

The data consistently show a higher stability constant for Cu(II) complexes, which aligns with the Irving-Williams series for the stability of divalent metal ion complexes. This trend (Cu > Ni > Co ≈ Zn) is a common observation in coordination chemistry and is attributed to the electronic configuration of the metal ions.

Experimental Protocols

Accurate determination of binding affinities relies on precise and well-defined experimental methodologies. The following are detailed protocols for key experiments used to characterize the interaction between this compound and metal ions.

Synthesis of this compound Metal Complexes

A general procedure for the synthesis of this compound metal complexes involves the reaction of the ligand with a metal salt in an appropriate solvent.

  • Materials: this compound, metal salt (e.g., CuCl₂·2H₂O, ZnCl₂), ethanol, methanol.

  • Procedure:

    • Dissolve this compound (1 mmol) in 20 mL of hot ethanol.

    • In a separate flask, dissolve the metal salt (0.5 mmol for a 2:1 ligand-to-metal ratio) in 10 mL of methanol.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • Reflux the resulting mixture for 2-3 hours.

    • Allow the solution to cool to room temperature, during which the metal complex will precipitate.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Characterization of the synthesized complexes is typically performed using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction to confirm the coordination of the metal ion to the ligand.

Determination of Binding Stoichiometry: Job's Plot

Job's plot, or the method of continuous variation, is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex in solution.

  • Materials: Stock solution of this compound, stock solution of the metal salt of the same concentration, suitable buffer solution.

  • Procedure:

    • Prepare a series of solutions with a constant total concentration of ligand and metal ion, but with varying mole fractions of each component (from 0 to 1).

    • Maintain a constant volume and buffer concentration for all solutions.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

    • Plot the change in absorbance (Corrected Absorbance = A_observed - A_ligand - A_metal) against the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 for the ligand indicates a 2:1 ligand-to-metal ratio.

Determination of Binding Affinity: Spectrophotometric Titration

Spectrophotometric titration is a common method to determine the binding constant (Ka) or dissociation constant (Kd) of a metal-ligand interaction.

  • Materials: A solution of this compound of known concentration, a concentrated stock solution of the metal salt, a suitable buffer.

  • Procedure:

    • Place a fixed volume of the this compound solution in a cuvette.

    • Record the initial UV-Vis spectrum.

    • Make successive additions of small aliquots of the concentrated metal salt solution to the cuvette.

    • Record the UV-Vis spectrum after each addition, ensuring the solution is thoroughly mixed and has reached equilibrium.

    • Monitor the changes in absorbance at a wavelength where the complex absorbs significantly differently from the free ligand.

    • The collected data can then be fitted to a suitable binding isotherm equation (e.g., the Benesi-Hildebrand equation for a 1:1 complex) to calculate the binding constant.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound-metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start dissolve_ligand Dissolve 2-PBI in Ethanol start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Methanol start->dissolve_metal reaction Mix and Reflux dissolve_ligand->reaction dissolve_metal->reaction precipitation Cool and Precipitate reaction->precipitation filtration Filter and Dry precipitation->filtration complex Metal Complex filtration->complex stoichiometry Stoichiometry (Job's Plot) complex->stoichiometry binding_affinity Binding Affinity (Spectrophotometric Titration) complex->binding_affinity characterization Characterization (FT-IR, UV-Vis, etc.) complex->characterization

General workflow for synthesis and analysis.

Logical Framework for Binding Analysis

The determination of binding parameters follows a logical progression, starting from the confirmation of complex formation to the quantitative assessment of its stability.

logical_framework confirm_interaction Confirm Interaction (e.g., UV-Vis shift) determine_stoichiometry Determine Stoichiometry (Job's Plot) confirm_interaction->determine_stoichiometry calculate_binding_constant Calculate Binding Constant (Titration Data Analysis) determine_stoichiometry->calculate_binding_constant thermodynamic_analysis Thermodynamic Analysis (e.g., ITC) calculate_binding_constant->thermodynamic_analysis

Logical steps in binding affinity analysis.

References

Navigating the Synthesis of 2-(4-Pyridyl)benzimidazole Coordination Polymers: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-(4-pyridyl)benzimidazole (4-PyBIm) coordination polymers is a burgeoning field of research, offering novel materials with potential applications in catalysis, luminescence, and drug delivery. However, the reproducibility of these synthetic methods is a critical factor for their widespread adoption and development. This guide provides a comparative analysis of common synthetic routes to 4-PyBIm coordination polymers, supported by experimental data from the literature, to aid researchers in selecting the most reliable and efficient protocols.

Comparison of Synthetic Methodologies

The choice of synthetic methodology significantly impacts the yield, crystallinity, and ultimately, the reproducibility of this compound coordination polymers. The following table summarizes key quantitative data from various reported synthetic approaches.

Method Metal Salt Solvent(s) Temperature Reaction Time Yield (%) Key Outcomes & Observations Reference
Ambient Temperature VolatilizationCuI / KIMethanol/AcetonitrileRoom Temperature~2 weeks~10 (for {[(L1)6]·[Cu8I8]})Formation of green crystals. Slow evaporation is crucial for crystal growth. The low yield may indicate sensitivity to reaction conditions, potentially affecting reproducibility. L1 refers to this compound.[1]
Ambient Temperature VolatilizationCuBr / KBrMethanol/AcetonitrileRoom Temperature~2 weeks~10 (for {[L1]·[CuBr]·H2O})Similar to the CuI reaction, this method produces green crystals with a low yield, suggesting potential reproducibility challenges. L1 refers to this compound.[1]
Reflux CondensationCdCl2·2H2OEthanolReflux12 hours38-42This method offers significantly higher yields compared to ambient temperature volatilization. The formation of precipitates which are then washed suggests a potentially more robust and reproducible process.[2]
Solution StirringCuBrMethanolRoom Temperature~2 days~78 (for {[L2]·[CuBr]}n)Stirring the reaction mixture followed by slow evaporation yields yellow mass crystals with a high yield, indicating a potentially more reproducible method. L2 refers to 2-(3-pyridyl)benzimidazole, a related ligand.[1]
Hydrothermal ReactionZn(NO3)2·6H2O, H3tma, H2OWater160 °C3 daysNot ReportedResults in the formation of one-dimensional helical structures. Hydrothermal methods can offer high crystallinity but require specialized equipment. Reproducibility can be influenced by precise temperature and pressure control. (tma=trimesate)[3]

Experimental Protocols

Detailed and consistent experimental protocols are paramount for achieving reproducible results. Below are methodologies for key synthesis techniques cited in the literature.

Ambient Temperature Volatilization Synthesis of {[(L1)6]·[Cu8I8]}[1]
  • Ligand Preparation: The ligand, this compound (L1), is synthesized via an amine-aldol condensation reaction between o-phenylenediamine and 4-pyridine formaldehyde.

  • Solution Preparation: In a vial, dissolve CuI and KI in acetonitrile. In a separate vial, dissolve L1 in methanol.

  • Reaction Mixture: Slowly add the methanol solution of L1 to the acetonitrile solution of the copper salts.

  • Crystallization: Seal the vial with plastic wrap, pierce 3-4 small holes, and allow the solvent to evaporate slowly at room temperature.

  • Product Collection: After approximately two weeks, green crystals will precipitate. Filter the crystals, wash with the mother liquor, and air dry.

Reflux Condensation Synthesis of Cd(II) Coordination Polymers[2]
  • Reactant Dissolution: Dissolve 0.25 mmol of the 2-(pyridyl)benzimidazole derivative and 0.25 mmol of cadmium chloride dihydrate in 96% v/v ethanol in separate flasks to obtain homogeneous solutions.

  • Reaction: Mix the solutions and reflux the mixture for approximately 12 hours. The total volume of the reaction mixture should be 30 mL.

  • Precipitation and Collection: Allow the reaction to proceed at room temperature (25 °C) with a controlled pH of 6-7 until a precipitate forms.

  • Washing and Drying: Wash the precipitate with 40% ethanol and then with a 1:1 (v/v) mixture of ethanol and water. Air dry the final product at room temperature.

Experimental Workflow and Logic

The synthesis and characterization of this compound coordination polymers follow a logical progression. The choice of synthetic route directly influences the subsequent characterization steps required to validate the product's structure and purity.

Caption: Workflow for Synthesis and Reproducibility Assessment.

Factors Influencing Reproducibility

Several factors can significantly influence the outcome and reproducibility of the synthesis of this compound coordination polymers:

  • Purity of Reactants: The purity of the o-phenylenediamine, pyridine aldehyde, and metal salts is crucial. Impurities can lead to the formation of undesired byproducts and affect crystal growth.

  • Solvent System: The choice of solvent and the solvent ratio can dramatically alter the solubility of the reactants and the resulting coordination polymer, thereby influencing the crystal structure and morphology.

  • Temperature and Reaction Time: Precise control over temperature and reaction duration is essential. Fluctuations can lead to variations in crystal size, phase, and overall yield. For methods like ambient temperature volatilization, the rate of solvent evaporation is a critical, yet often difficult to control, parameter.

  • Molar Ratios: The stoichiometry of the ligand to the metal salt can dictate the final structure of the coordination polymer. Careful control of these ratios is necessary for reproducible synthesis.

  • pH of the Reaction Mixture: As seen in the reflux condensation method, the pH can play a significant role in the precipitation and stability of the final product.[2]

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-(4-Pyridyl)benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 2-(4-Pyridyl)benzimidazole Derivatives and Their Biological Activities

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules designed to interact with a range of biological targets. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the intricate connections between the structural features of these derivatives and their biological functions. This guide provides a comparative analysis of this compound derivatives, focusing on their development as protein kinase N2 (PKN2) inhibitors, a target of interest in cancer therapy. While specific, comprehensive QSAR models for this exact subclass are not widely published, a detailed examination of the structure-activity relationships (SAR) from synthesized analogues offers valuable insights for future drug design and development.

Comparative Analysis of PKN2 Inhibition

A key study in the development of this compound derivatives as chemical probes for cancer research has yielded valuable data on their inhibitory activity against PKN2. The following table summarizes the structure-activity relationships, highlighting how modifications to the benzimidazole core influence potency.

Compound IDR1 (Position 5)R2 (Position 6)PKN2 IC50 (µM)[1]
1 HH>10
2 FH0.250
3 ClH0.100
4 MeH0.120
5 HF0.064
6 HCl0.110
7 HMe0.130
8 FF0.110

Experimental Protocols

The synthesis and biological evaluation of these compounds followed specific and rigorous protocols to ensure data accuracy and reproducibility.

General Synthetic Procedure for this compound Derivatives

The synthesis of the this compound scaffold is typically achieved through the condensation of a substituted o-phenylenediamine with isonicotinaldehyde in the presence of an oxidizing agent.

  • Starting Materials: Substituted o-phenylenediamine, isonicotinaldehyde.

  • Reaction Conditions: The reactants are typically refluxed in a suitable solvent, such as ethanol or methanol, often with the addition of a catalyst or an oxidizing agent like sodium metabisulfite to facilitate the cyclization and aromatization to the benzimidazole core.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to yield the final this compound derivative.

In Vitro Kinase Assay for PKN2 Inhibition

The inhibitory activity of the synthesized compounds against PKN2 was determined using a radiometric phosphotransferase assay.

  • Enzyme and Substrate: Recombinant human PKN2 enzyme and a specific peptide substrate are used.

  • Assay Conditions: The assay is performed in a buffer solution containing ATP (adenosine triphosphate) and MgCl2. The synthesized compounds are added at varying concentrations.

  • Measurement of Inhibition: The reaction is initiated by the addition of [γ-³³P]ATP. The incorporation of the radiolabeled phosphate into the substrate is measured after a specific incubation period. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.

Visualizing Methodologies and Relationships

To better understand the workflows and structure-activity relationships, the following diagrams provide a visual representation.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Application & Interpretation Data Chemical Structures & Biological Activity (IC50) Descriptors Calculation of Molecular Descriptors Data->Descriptors Split Dataset Splitting (Training & Test Sets) Descriptors->Split Model QSAR Model Generation (e.g., MLR, CoMFA) Split->Model Validation Model Validation (Internal & External) Model->Validation Interpretation Interpretation of Model (Key Descriptors) Validation->Interpretation Prediction Prediction of Activity for New Compounds Interpretation->Prediction SAR_Relationship cluster_substituents Substitutions on Benzene Ring Core This compound Core R5 Position 5 (R1) - H: Low Activity - F, Cl, Me: Increased Activity Core->R5 Substitution at R1 R6 Position 6 (R2) - H: Low Activity - F, Cl, Me: Increased Activity Core->R6 Substitution at R2 Activity Increased PKN2 Inhibitory Activity R5->Activity R6->Activity

References

Safety Operating Guide

Proper Disposal of 2-(4-Pyridyl)benzimidazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of a spill or accidental exposure, immediately consult the Safety Data Sheet (SDS) and follow all institutional and local environmental, health, and safety (EHS) guidelines.

This guide provides essential safety and logistical information for the proper disposal of 2-(4-Pyridyl)benzimidazole, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][4]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If dust formation is likely, a NIOSH-approved respirator is necessary.[5]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.

PropertyValueSource
Molecular Formula C₁₂H₉N₃TCI America
Molecular Weight 195.23 g/mol TCI America
Physical State Solid (White to light yellow powder/crystal)TCI America
Purity >98.0% (HPLC)TCI America
Storage Temperature Room Temperature (Recommended <15°C)TCI America

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical destruction facility.[5] This typically involves incineration at a permitted hazardous waste facility. Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or animal feed.[5]

1. Waste Collection:

  • Solid Waste: Collect unadulterated this compound waste in a clearly labeled, sealed, and compatible waste container.
  • Contaminated Materials: Any materials, such as personal protective equipment (PPE), absorbent pads, or labware that have come into contact with this compound, should also be collected as hazardous waste. Place these items in a sealed bag or container separate from the pure chemical waste.
  • Solutions: If this compound is in a solvent, collect it in a sealable, airtight, and compatible waste container. Ensure the container is properly labeled with the full chemical names and approximate percentages of all components.

2. Labeling:

  • All waste containers must be clearly labeled with a "Hazardous Waste" label.
  • The label must include the full chemical name: "this compound". Avoid using abbreviations.
  • Indicate the date when the waste was first added to the container.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
  • Keep containers tightly closed except when adding waste.[3]
  • Segregate from incompatible materials, such as strong oxidizers and acids.

4. Disposal Request:

  • Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's EHS procedures.
  • Arrange for pickup by your institution's hazardous waste management service.

5. Empty Container Disposal:

  • Containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
  • The first rinseate must be collected and disposed of as hazardous waste.[6] For highly toxic compounds, the first three rinses should be collected.[6]
  • After thorough rinsing and air-drying, the container can be offered for recycling or reconditioning, or it can be punctured to prevent reuse.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal & Decontamination A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C Handle in Fume Hood D Segregate from Incompatible Materials C->D E Store in Designated Waste Accumulation Area D->E F Submit Chemical Collection Request to EHS E->F G Triple-Rinse Empty Containers H Collect First Rinseate as Hazardous Waste G->H

References

Personal protective equipment for handling 2-(4-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4-Pyridyl)benzimidazole

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationStandards Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1]EN 166 (EU) or NIOSH (US).[1]
Skin Protection Chemical-impermeable gloves.[1] Fire/flame resistant and impervious clothing.[1]EU Directive 89/686/EEC, EN 374 (Gloves).[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] For firefighting, a self-contained breathing apparatus is necessary.[1][3]EN 149, EN 143 (Particulates filter).[2]

Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that eyewash stations and safety showers are in close proximity and are readily accessible.[2]

  • Before starting any work, inspect all PPE for integrity.[1]

2. Handling the Chemical:

  • Avoid the formation of dust and aerosols.[1][2][3]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1][3][4]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Wash hands thoroughly with soap and water after handling the compound.[1][2]

3. Storage:

  • Store in a tightly closed container in a well-ventilated place.[2][3]

  • Keep the container away from heat and sources of ignition.[2]

4. Spill Response:

  • In the event of a spill, immediately evacuate personnel to a safe area.[1][3]

  • Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.[1][3]

  • Prevent further leakage or spillage if it is safe to do so.[1][3]

  • For minor spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2]

  • For major spills, alert emergency responders.[4]

Spill Response Workflow

Spill_Response_Workflow Spill Response Workflow for this compound spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe assess Assess Spill Size ppe->assess minor_spill Minor Spill assess->minor_spill Small & Controllable major_spill Major Spill assess->major_spill Large or Uncontrolled contain Contain Spill minor_spill->contain notify Notify Emergency Responders major_spill->notify cleanup Clean Up Spill (Sweep, avoid dust) contain->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Workflow for handling a spill of this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Chemical Disposal:

  • The chemical waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Dispose of the contents and container to an approved waste disposal plant.[2]

  • Do not allow the chemical to enter drains or sewer systems.[1]

2. Contaminated Material Disposal:

  • Any materials used for spill cleanup, such as absorbents and rags, should be collected in a suitable, closed container and disposed of as hazardous waste.[1]

3. Empty Container Disposal:

  • Empty containers should be triple-rinsed (or the equivalent).[1] The rinsate should be collected and treated as hazardous waste.

  • After rinsing, the container can be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.